molecular formula C20H32O5 B1238728 Narbonolide

Narbonolide

Numéro de catalogue: B1238728
Poids moléculaire: 352.5 g/mol
Clé InChI: YFFOFFWSBYZSOI-HQWJGCFGSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Narbonolide is a 14-membered ring macrolactone that serves as the crucial aglycone precursor in the biosynthesis of ketolide antibiotics, including pikromycin and narbomycin, in the bacterium Streptomyces venezuelae . It is synthesized by a unique modular polyketide synthase (PKS) that is also capable of producing the 12-membered ring macrolactone 10-deoxymethynolide, making it a key system for studying the molecular basis of multiple macrolactone formation . The pikromycin PKS assembles this compound from one malonyl-CoA and six (2S)-methylmalonyl-CoA extender units . The final cyclization of the linear polyketide chain is catalyzed by a dedicated thioesterase (TE) domain . In biological pathways, this compound is subsequently modified by tailoring enzymes. It is glycosylated at the C-5 position by the desosamine sugar, a reaction catalyzed by the glycosyltransferase DesVII, to form narbomycin . Narbomycin is then hydroxylated at the C-12 position by the cytochrome P450 enzyme PikC to yield the final antibiotic, pikromycin . Research indicates that the order of these tailoring steps can be flexible, with glycosylation sometimes preceding hydroxylation and vice versa . The primary research value of this compound lies in its role as a versatile intermediate for combinatorial biosynthesis and chemoenzymatic synthesis aimed at generating novel macrolide antibiotics . The PKS that produces it, along with the downstream tailoring enzymes DesVII and PikC, exhibit remarkable substrate flexibility, allowing for the structural diversification of the macrolide scaffold . This makes this compound and its biosynthetic machinery powerful tools for exploring and expanding chemical diversity to develop new anti-infective agents, particularly against drug-resistant pathogens .

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

Formule moléculaire

C20H32O5

Poids moléculaire

352.5 g/mol

Nom IUPAC

(3R,5R,6S,7S,9R,11E,13R,14R)-14-ethyl-6-hydroxy-3,5,7,9,13-pentamethyl-1-oxacyclotetradec-11-ene-2,4,10-trione

InChI

InChI=1S/C20H32O5/c1-7-17-11(2)8-9-16(21)12(3)10-13(4)18(22)14(5)19(23)15(6)20(24)25-17/h8-9,11-15,17-18,22H,7,10H2,1-6H3/b9-8+/t11-,12-,13+,14-,15-,17-,18+/m1/s1

Clé InChI

YFFOFFWSBYZSOI-HQWJGCFGSA-N

SMILES

CCC1C(C=CC(=O)C(CC(C(C(C(=O)C(C(=O)O1)C)C)O)C)C)C

SMILES isomérique

CC[C@@H]1[C@@H](/C=C/C(=O)[C@@H](C[C@@H]([C@@H]([C@H](C(=O)[C@H](C(=O)O1)C)C)O)C)C)C

SMILES canonique

CCC1C(C=CC(=O)C(CC(C(C(C(=O)C(C(=O)O1)C)C)O)C)C)C

Synonymes

narbonolide

Origine du produit

United States

Foundational & Exploratory

The Narbonolide Biosynthetic Pathway in Streptomyces venezuelae: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the narbonolide biosynthesis pathway in the bacterium Streptomyces venezuelae. This compound is a 14-membered macrolactone that serves as the aglycone core for several clinically relevant macrolide antibiotics, including pikromycin. Understanding the intricate enzymatic machinery and genetic regulation behind its synthesis is crucial for the rational design and bioengineering of novel antibiotic derivatives. This document details the core biosynthetic pathway, presents quantitative data on production, outlines key experimental protocols, and provides visualizations of the involved processes.

The Core Biosynthetic Pathway: From Propionyl-CoA to this compound

The biosynthesis of this compound is orchestrated by a type I modular polyketide synthase (PKS) system encoded by the pikA gene cluster in Streptomyces venezuelae. This assembly line-like enzymatic complex catalyzes the sequential condensation of acyl-CoA precursors to construct the polyketide backbone.

The this compound synthase is comprised of four large, multifunctional proteins: PikAI, PikAII, PikAIII, and PikAIV. These proteins are organized into a loading module and six extension modules. Each module contains a specific set of enzymatic domains that catalyze one round of polyketide chain elongation and modification. The key domains include the acyltransferase (AT), which selects the extender unit; the ketosynthase (KS), which catalyzes the carbon-carbon bond formation; and the acyl carrier protein (ACP), which tethers the growing polyketide chain. Additional domains, such as ketoreductase (KR), dehydratase (DH), and enoyl reductase (ER), are present in specific modules to modify the β-keto group of the growing chain.[1][2]

The biosynthesis of this compound proceeds through the following key steps:

  • Initiation: The loading module, located at the N-terminus of PikAI, primes the synthesis by loading a propionyl-CoA starter unit.

  • Elongation and Modification: The growing polyketide chain is then passed sequentially through the six extension modules of PikAI, PikAII, PikAIII, and PikAIV. Each module incorporates a methylmalonyl-CoA extender unit, and specific modules perform reductions and dehydrations to introduce the characteristic stereochemistry of the this compound backbone.

  • Termination and Cyclization: Upon completion of the final extension step in module 6 of PikAIV, the linear polyketide chain is released from the PKS by a C-terminal thioesterase (TE) domain. This domain catalyzes an intramolecular esterification reaction, resulting in the formation of the 14-membered lactone ring of this compound.[1]

Interestingly, the pikromycin PKS is also responsible for the synthesis of a 12-membered macrolactone, 10-deoxymethynolide. This occurs through an alternative pathway where the polyketide chain is prematurely released after the fifth extension module.[3][4][5]

Following the formation of the this compound core, further tailoring reactions occur to produce the final bioactive macrolides. These modifications are catalyzed by enzymes encoded by genes located downstream of the pikA cluster. The des gene cluster is responsible for the biosynthesis of the deoxysugar D-desosamine, which is then attached to the this compound aglycone by the glycosyltransferase DesVII. Subsequently, the cytochrome P450 monooxygenase, PikC, hydroxylates the macrolide at specific positions to generate pikromycin and other derivatives.[1]

Quantitative Data on this compound Biosynthesis

Precise quantitative data is essential for understanding the efficiency of the this compound biosynthetic pathway and for guiding metabolic engineering efforts. The following tables summarize key quantitative parameters related to this compound production and the kinetics of the involved enzymes.

Strain/MutantGenotypeProduct(s)Relative Yield (%)Reference
S. venezuelae (Wild-Type)pik cluster intactThis compound, 10-deoxymethynolide, Pikromycin, etc.100[6]
AX903pikAI inactivatedNone0[6]
AX905ΔdesVI and ΔdesVThis compound, 10-deoxymethynolide<5 (of total macrolides)[6]

Table 1: Production of this compound and Related Macrolides in Wild-Type and Mutant Strains of S. venezuelae.

EnzymeSubstrateProductkcat (s⁻¹)Km (µM)Reference
PikCNarbomycinPikromycin1.4N/A[7]

Table 2: Kinetic Parameters of the Tailoring Enzyme PikC.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the this compound biosynthesis pathway.

Gene Knockout in Streptomyces venezuelae using CRISPR/Cas9

This protocol outlines the steps for creating a targeted gene deletion in S. venezuelae using the CRISPR/Cas9 system.

Materials:

  • S. venezuelae wild-type strain

  • E. coli ET12567/pUZ8002 (for conjugation)

  • pCRISPomyces-2 vector

  • Oligonucleotides for guide RNA (gRNA) and homology arms

  • Appropriate antibiotics (e.g., apramycin, nalidixic acid)

  • Standard molecular biology reagents and equipment

Procedure:

  • Design of gRNA and Homology Arms:

    • Design a 20-bp gRNA sequence targeting the gene of interest. The gRNA should be adjacent to a protospacer adjacent motif (PAM) sequence (NGG) in the target gene.

    • Design 1.5-2.0 kb homology arms flanking the target gene. These will be used for homologous recombination to replace the target gene with a selectable marker.

  • Construction of the Gene Knockout Plasmid:

    • Clone the designed gRNA into the pCRISPomyces-2 vector.

    • Clone the homology arms and a selectable marker (e.g., apramycin resistance cassette) into the pCRISPomyces-2 vector containing the gRNA.

  • Conjugation of the Knockout Plasmid from E. coli to S. venezuelae:

    • Transform the final knockout plasmid into E. coli ET12567/pUZ8002.

    • Grow E. coli and S. venezuelae cultures to mid-log phase.

    • Mix the E. coli and S. venezuelae cultures and plate them on a suitable medium (e.g., SFM agar) for conjugation.

    • After incubation, overlay the plates with antibiotics to select for S. venezuelae exconjugants that have received the knockout plasmid.

  • Selection of Double Crossover Mutants:

    • Screen the exconjugants for the desired double crossover event by replica plating to identify colonies that have lost the vector backbone but retained the selectable marker.

    • Confirm the gene deletion by PCR analysis of genomic DNA from the putative mutants.

Heterologous Expression and Purification of PikA Proteins

This protocol describes the expression of individual PikA proteins in E. coli and their subsequent purification.

Materials:

  • E. coli BL21(DE3) cells

  • Expression vector (e.g., pET vector) with a suitable tag (e.g., His-tag)

  • Gene encoding the PikA protein of interest

  • IPTG (isopropyl β-D-1-thiogalactopyranoside)

  • Ni-NTA affinity chromatography column

  • Standard protein purification buffers and equipment

Procedure:

  • Cloning of the PikA Gene into an Expression Vector:

    • Amplify the gene encoding the desired PikA protein from S. venezuelae genomic DNA.

    • Clone the PCR product into an E. coli expression vector, ensuring it is in-frame with the affinity tag.

  • Protein Expression:

    • Transform the expression plasmid into E. coli BL21(DE3) cells.

    • Grow the transformed cells in a suitable medium (e.g., LB broth) at 37°C to an OD600 of 0.6-0.8.

    • Induce protein expression by adding IPTG to a final concentration of 0.1-1.0 mM.

    • Continue to grow the culture at a lower temperature (e.g., 16-25°C) for several hours to overnight to enhance soluble protein expression.

  • Cell Lysis and Protein Purification:

    • Harvest the cells by centrifugation.

    • Resuspend the cell pellet in lysis buffer and lyse the cells by sonication or French press.

    • Clarify the lysate by centrifugation.

    • Load the supernatant onto a pre-equilibrated Ni-NTA affinity column.

    • Wash the column with wash buffer to remove non-specifically bound proteins.

    • Elute the tagged PikA protein with elution buffer containing a high concentration of imidazole.

    • Analyze the purified protein by SDS-PAGE.

In Vitro Reconstitution of this compound Biosynthesis

This protocol outlines the reconstitution of the this compound synthase activity from purified PikA proteins.

Materials:

  • Purified PikAI, PikAII, PikAIII, and PikAIV proteins

  • Propionyl-CoA (starter unit)

  • Methylmalonyl-CoA (extender unit)

  • NADPH (cofactor for KR domains)

  • Reaction buffer

  • LC-MS system for product analysis

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, combine the purified PikA proteins in a suitable reaction buffer.

    • Add the starter unit (propionyl-CoA) and extender unit (methylmalonyl-CoA).

    • Add the cofactor NADPH.

  • Incubation:

    • Incubate the reaction mixture at a suitable temperature (e.g., 30°C) for a defined period (e.g., 1-4 hours).

  • Product Extraction:

    • Stop the reaction by adding a quenching agent (e.g., an organic solvent like ethyl acetate).

    • Extract the products into the organic phase.

    • Evaporate the organic solvent to concentrate the products.

  • Product Analysis:

    • Resuspend the dried extract in a suitable solvent (e.g., methanol).

    • Analyze the sample by LC-MS to detect the formation of this compound and other polyketide products.[8][9]

Precursor Feeding Studies

This protocol describes a method to enhance the production of this compound in S. venezuelae cultures by feeding with a biosynthetic precursor.

Materials:

  • S. venezuelae culture

  • Production medium

  • Precursor solution (e.g., sodium propionate)

  • LC-MS system for product quantification

Procedure:

  • Culture Inoculation and Growth:

    • Inoculate a suitable production medium with S. venezuelae spores or a vegetative inoculum.

    • Grow the culture under optimal conditions for growth and antibiotic production.

  • Precursor Feeding:

    • At a specific time point during the fermentation (e.g., at the onset of secondary metabolism), add a sterile solution of the precursor (e.g., sodium propionate) to the culture medium to a final concentration of 10-50 mM.

  • Continued Fermentation and Sampling:

    • Continue the fermentation for a defined period, taking samples at regular intervals.

  • Extraction and Analysis:

    • Extract the macrolides from the culture broth and mycelium using an appropriate organic solvent.

    • Analyze the extracts by LC-MS to quantify the production of this compound and other related macrolides, comparing the yields to a control culture without precursor feeding.

Visualizations of Pathways and Workflows

The following diagrams, generated using the DOT language, provide visual representations of the this compound biosynthesis pathway and key experimental workflows.

Narbonolide_Biosynthesis_Pathway PropionylCoA Propionyl-CoA PikAI PikAI (Loading Module, Module 1, Module 2) PropionylCoA->PikAI Starter Unit MethylmalonylCoA Methylmalonyl-CoA (6 molecules) MethylmalonylCoA->PikAI PikAII PikAII (Module 3, Module 4) MethylmalonylCoA->PikAII PikAIII PikAIII (Module 5) MethylmalonylCoA->PikAIII PikAIV PikAIV (Module 6, TE) MethylmalonylCoA->PikAIV Extender Units PikAI->PikAII Diketide PikAII->PikAIII Tetraketide PikAIII->PikAIV Hexaketide Linear_Heptaketide Linear Heptaketide PikAIV->Linear_Heptaketide Chain Elongation & Modification This compound This compound Linear_Heptaketide->this compound Cyclization (TE) DesVII DesVII (Glycosyltransferase) This compound->DesVII Desosamine_Biosynthesis des Gene Cluster (Desosamine Biosynthesis) Desosamine TDP-D-Desosamine Desosamine_Biosynthesis->Desosamine Desosamine->DesVII Narbomycin Narbomycin DesVII->Narbomycin Glycosylation PikC PikC (P450 Hydroxylase) Narbomycin->PikC Pikromycin Pikromycin PikC->Pikromycin Hydroxylation

This compound Biosynthesis Pathway in S. venezuelae.

Gene_Knockout_Workflow Start Start: Design gRNA and Homology Arms Construct_Plasmid Construct pCRISPomyces-2 Knockout Plasmid Start->Construct_Plasmid Transform_Ecoli Transform E. coli ET12567/pUZ8002 Construct_Plasmid->Transform_Ecoli Conjugation Conjugate into S. venezuelae Transform_Ecoli->Conjugation Select_Exconjugants Select for Exconjugants (Antibiotic Selection) Conjugation->Select_Exconjugants Screen_Mutants Screen for Double Crossover Mutants Select_Exconjugants->Screen_Mutants Confirm_Deletion Confirm Gene Deletion (PCR Analysis) Screen_Mutants->Confirm_Deletion End End: Gene Knockout Mutant Strain Confirm_Deletion->End

CRISPR/Cas9 Gene Knockout Workflow in S. venezuelae.

Protein_Purification_Workflow Start Start: Clone PikA gene into Expression Vector Transform_Ecoli Transform E. coli BL21(DE3) Start->Transform_Ecoli Induce_Expression Induce Protein Expression (IPTG) Transform_Ecoli->Induce_Expression Cell_Harvest Harvest and Lyse Cells Induce_Expression->Cell_Harvest Affinity_Chromatography Ni-NTA Affinity Chromatography Cell_Harvest->Affinity_Chromatography Elution Elute Purified Protein Affinity_Chromatography->Elution Analysis Analyze by SDS-PAGE Elution->Analysis End End: Purified PikA Protein Analysis->End

Heterologous Expression and Purification Workflow.

This technical guide provides a foundational understanding of the this compound biosynthesis pathway in Streptomyces venezuelae. The detailed protocols and visualizations are intended to serve as a valuable resource for researchers actively engaged in the study of polyketide biosynthesis and the development of novel antibiotics. The modular nature of the PikA PKS offers a tantalizing platform for combinatorial biosynthesis, and a thorough understanding of its mechanism and the tools to manipulate it are paramount to unlocking its full potential.

References

The Quest for Narbonolide: A Technical Guide to its Discovery, Isolation, and Characterization from Streptomyces venezuelae

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the discovery, isolation, and structural elucidation of narbonolide, a key 14-membered macrolactone synthesized by the bacterium Streptomyces venezuelae. This compound serves as a crucial intermediate in the biosynthesis of the pikromycin family of antibiotics, making its efficient isolation and characterization a significant area of interest for natural product chemists and drug development professionals. This document outlines the biosynthetic origins of this compound, detailed experimental protocols for its production and purification, and the analytical techniques employed for its structural verification.

Discovery and Biosynthetic Origins

This compound was first isolated from Streptomyces venezuelae and identified as the aglycone of the antibiotic narbomycin.[1] It is a polyketide, synthesized by a Type I polyketide synthase (PKS) encoded by the pikA gene cluster. This biosynthetic pathway is also responsible for the production of the 12-membered macrolactone, 10-deoxymethynolide, highlighting the metabolic versatility of this microorganism. The this compound core is subsequently glycosylated and hydroxylated to produce the bioactive antibiotics narbomycin and pikromycin.

Biosynthesis of this compound

The biosynthesis of this compound is a complex enzymatic process orchestrated by the PikA PKS. The pathway can be conceptually understood as a series of condensation reactions of extender units, followed by cyclization.

Narbonolide_Biosynthesis Propionyl_CoA Propionyl-CoA (Starter Unit) PikA_PKS PikA Polyketide Synthase (PikAI-PikAIV) Propionyl_CoA->PikA_PKS Methylmalonyl_CoA Methylmalonyl-CoA (Extender Units) Methylmalonyl_CoA->PikA_PKS Linear_Polyketide Linear Polyketide Chain PikA_PKS->Linear_Polyketide Chain Elongation Thioesterase Thioesterase Domain Linear_Polyketide->Thioesterase Intramolecular Cyclization This compound This compound (14-membered macrolactone) Thioesterase->this compound Glycosylation Glycosylation (DesVII) This compound->Glycosylation Narbomycin Narbomycin Glycosylation->Narbomycin Hydroxylation Hydroxylation (PikC) Narbomycin->Hydroxylation Pikromycin Pikromycin Hydroxylation->Pikromycin Isolation_Purification_Workflow Fermentation_Broth Fermentation Broth Centrifugation Centrifugation Fermentation_Broth->Centrifugation Supernatant Supernatant Centrifugation->Supernatant Mycelial_Pellet Mycelial Pellet (discarded) Centrifugation->Mycelial_Pellet Solvent_Extraction Solvent Extraction (e.g., Chloroform) Supernatant->Solvent_Extraction Crude_Extract Crude this compound Extract Solvent_Extraction->Crude_Extract Concentration Concentration (Rotary Evaporation) Crude_Extract->Concentration Concentrated_Extract Concentrated Crude Extract Concentration->Concentrated_Extract Silica_Gel_Chromatography Silica Gel Column Chromatography Concentrated_Extract->Silica_Gel_Chromatography Fractions Eluted Fractions Silica_Gel_Chromatography->Fractions TLC_Analysis TLC Analysis Fractions->TLC_Analysis Pure_Fractions Pooling of Pure Fractions TLC_Analysis->Pure_Fractions Final_Concentration Final Concentration and Crystallization Pure_Fractions->Final_Concentration Pure_this compound Pure Crystalline this compound Final_Concentration->Pure_this compound

References

Beyond Saccharopolyspora venezuelae: A Technical Guide to Alternative Narbonolide Producing Organisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of organisms capable of producing the 14-membered macrolide, narbonolide, beyond the well-known producer, Saccharopolyspora venezuelae. This compound is a key aglycone precursor to the antibiotic narbomycin and other valuable macrolides. This document details both natural and engineered microbial systems for this compound production, presenting key quantitative data, experimental methodologies, and visualizations of relevant biological pathways to support further research and development in this area.

Natural Producers of this compound

While S. venezuelae is the most cited producer of this compound, another actinomycete, Streptomyces narbonensis , is a natural producer of narbomycin, the glycosylated form of this compound.[1][2][3] First isolated from soil in France, this Gram-positive bacterium is known for its production of several macrolide antibiotics, including narbomycin and josamycin.[1][2] The biosynthesis of narbomycin in S. narbonensis inherently involves the synthesis of its aglycone, this compound.

Fermentation and Production

Detailed quantitative data on the specific titers of this compound or narbomycin from wild-type Streptomyces narbonensis fermentation is not extensively reported in recent literature. However, general methodologies for the cultivation of Streptomyces species for secondary metabolite production can be adapted. Optimization of fermentation conditions is crucial for maximizing yield.

Experimental Protocol: General Fermentation of Streptomyces for Antibiotic Production

This protocol is a generalized procedure based on common practices for Streptomyces fermentation and should be optimized for S. narbonensis and narbomycin production.

  • Inoculum Preparation:

    • Aseptically inoculate a suitable seed medium (e.g., Tryptic Soy Broth or a complex medium containing yeast extract, malt extract, and glucose) with spores or a mycelial suspension of S. narbonensis.

    • Incubate the seed culture at 28-30°C with shaking (e.g., 200-250 rpm) for 2-3 days until dense growth is achieved.

  • Production Fermentation:

    • Inoculate the production medium with the seed culture (typically 5-10% v/v). The production medium composition should be optimized and often contains a carbohydrate source (e.g., glucose, starch), a nitrogen source (e.g., soybean meal, peptone), and mineral salts.

    • Maintain the fermentation at a controlled temperature (e.g., 28-30°C) and pH (typically around 6.5-7.5) with adequate aeration and agitation.

    • Monitor the fermentation for growth and product formation over a period of 5-10 days.

  • Extraction and Purification:

    • Separate the mycelium from the fermentation broth by centrifugation or filtration.

    • Extract the macrolides from both the mycelium and the broth using a suitable organic solvent (e.g., ethyl acetate, chloroform).

    • Concentrate the organic extract under reduced pressure.

    • Purify the this compound or narbomycin using chromatographic techniques such as silica gel column chromatography or High-Performance Liquid Chromatography (HPLC).

  • Quantification:

    • Analyze the purified product and quantify the yield using methods like HPLC with a standard curve or Liquid Chromatography-Mass Spectrometry (LC-MS).

Engineered Organisms for this compound Production

The heterologous expression of biosynthetic gene clusters (BGCs) in well-characterized and genetically tractable hosts is a powerful strategy for producing natural products. The pikromycin BGC from S. venezuelae, which is responsible for the synthesis of both 10-deoxymethynolide and this compound, has been successfully expressed in other Streptomyces species.

Engineered strains of Streptomyces coelicolor and Streptomyces lividans have been developed as chassis for the heterologous expression of polyketide synthase (PKS) gene clusters, including the one responsible for this compound synthesis.[4][5][6] These hosts are often engineered to have "clean backgrounds" by deleting their native secondary metabolite gene clusters to reduce competition for precursors and simplify downstream processing.[5][6]

Heterologous Expression of the Pikromycin Biosynthetic Gene Cluster

A study by Nah et al. (2017) demonstrated the successful heterologous expression of the entire 60 kb pikromycin BGC from S. venezuelae in S. coelicolor and S. lividans. While this study focused on the production of 10-deoxymethynolide, the same BGC is responsible for this compound biosynthesis. The yields of 10-deoxymethynolide in the heterologous hosts were significantly higher than in the wild-type producer, showcasing the potential of this approach for this compound production.[4]

Table 1: Quantitative Data on Heterologous Production of a Pikromycin BGC-Derived Macrolide

Host OrganismProductTiter (mg/L)Fold Increase vs. Wild-type S. venezuelaeReference
S. coelicolor Pik20110-deoxymethynolide396.21.8[4]
S. lividans Pik10110-deoxymethynolide346.81.6[4]

Experimental Protocol: Heterologous Expression of a PKS Gene Cluster in Streptomyces

This protocol outlines the general workflow for the heterologous expression of a large BGC, such as the pikromycin cluster, in a Streptomyces host.

  • Cloning of the Biosynthetic Gene Cluster:

    • Isolate high-molecular-weight genomic DNA from the donor strain (e.g., S. venezuelae).

    • Construct a large-insert genomic library (e.g., using cosmids or bacterial artificial chromosomes - BACs).

    • Screen the library using probes specific to key genes in the target BGC (e.g., PKS or glycosyltransferase genes).

    • Assemble the complete BGC in a suitable expression vector, often an integrative plasmid that incorporates into the host chromosome.

  • Transformation of the Heterologous Host:

    • Prepare competent cells of the chosen Streptomyces host (e.g., S. coelicolor M1146, a strain with several native BGCs deleted).

    • Introduce the expression vector containing the BGC into the host via protoplast transformation or intergeneric conjugation from E. coli.

    • Select for transformants using an appropriate antibiotic resistance marker.

  • Fermentation and Analysis:

    • Cultivate the recombinant Streptomyces strain under conditions optimized for secondary metabolite production (as described in section 1.1).

    • Extract and purify the target compound (this compound) from the fermentation culture.

    • Confirm the identity and quantify the yield of the produced this compound using analytical techniques such as LC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy.

Experimental Workflow for Heterologous Expression

experimental_workflow cluster_cloning BGC Cloning cluster_transformation Host Engineering cluster_production Production & Analysis gDNA Genomic DNA Isolation (e.g., S. venezuelae) library Genomic Library Construction (e.g., BAC) gDNA->library screening Library Screening library->screening assembly BGC Assembly in Expression Vector screening->assembly transformation Transformation/ Conjugation assembly->transformation host Prepare Competent Host (e.g., S. coelicolor) host->transformation selection Selection of Recombinants transformation->selection fermentation Fermentation selection->fermentation extraction Extraction & Purification fermentation->extraction analysis LC-MS/NMR Analysis extraction->analysis

Caption: Workflow for heterologous production of this compound.

Regulation of this compound Biosynthesis

The biosynthesis of antibiotics in Streptomyces is tightly regulated by complex networks of signaling molecules and regulatory proteins. While specific details for the narbomycin BGC in S. narbonensis are not fully elucidated, the regulation of the homologous pikromycin BGC in S. venezuelae provides a valuable model.

The pikromycin BGC contains a putative regulatory gene, pikD.[7] This gene is thought to encode a transcriptional regulator that controls the expression of the biosynthetic genes in the cluster. The activity of such regulators is often influenced by global regulatory networks that respond to nutritional and environmental signals.

General Regulatory Cascade in Streptomyces

A common regulatory motif in Streptomyces involves a hierarchical cascade where global regulators, responding to signals like nutrient limitation, activate cluster-situated regulators (CSRs). These CSRs, in turn, directly activate the transcription of the biosynthetic genes within their respective clusters.

regulatory_pathway cluster_signals Environmental & Physiological Signals cluster_regulation Regulatory Cascade cluster_biosynthesis Biosynthesis nutrient_limitation Nutrient Limitation (e.g., N, P, C starvation) global_regulators Global Regulators (e.g., AfsR, AdpA) nutrient_limitation->global_regulators ph_stress pH/Osmotic Stress ph_stress->global_regulators growth_phase Growth Phase Transition growth_phase->global_regulators csr Cluster-Situated Regulator (e.g., PikD in pik cluster) global_regulators->csr activates bgc This compound/Narbomycin Biosynthetic Genes csr->bgc activates transcription product This compound/Narbomycin bgc->product produces

References

An In-depth Technical Guide to the Mechanism of Action of Narbonolide and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Principle: Inhibition of Bacterial Protein Synthesis

Narbonolide is a 14-membered macrolide aglycone, a precursor to antibiotics such as pikromycin. However, its intrinsic antibacterial activity is modest. Chemical modifications of the this compound scaffold have given rise to a potent class of antibiotics known as ketolides, which exhibit enhanced activity, particularly against macrolide-resistant bacterial strains. This guide delves into the molecular mechanism of action of this compound derivatives, with a primary focus on the well-characterized ketolides: telithromycin, cethromycin, and solithromycin.

The fundamental mechanism of action for this compound derivatives is the inhibition of bacterial protein synthesis.[1][2][3] These compounds bind to the 50S subunit of the bacterial ribosome, the cellular machinery responsible for translating messenger RNA (mRNA) into protein.[1][4] By binding within the nascent peptide exit tunnel (NPET), they physically obstruct the passage of newly synthesized (nascent) polypeptide chains, leading to a premature termination of translation.[5]

A key structural feature of ketolides that distinguishes them from earlier macrolides is the replacement of the L-cladinose sugar at the C3 position with a keto group.[6] This modification, along with the addition of an extended alkyl-aryl side chain at the C11-C12 carbamate, allows for a tighter binding to the ribosome and confers the ability to overcome common macrolide resistance mechanisms.[4][6] Specifically, ketolides can effectively inhibit bacteria that have developed resistance through target-site modification (e.g., methylation of 23S rRNA by erm genes) or efflux pumps.[7][8]

Quantitative Analysis of Biological Activity

The efficacy of this compound derivatives can be quantified through several key parameters: ribosome binding affinity (Kd), inhibition of protein synthesis (IC50), and antibacterial activity (Minimum Inhibitory Concentration, MIC).

Table 1: Ribosome Binding Affinity (Kd) of this compound Derivatives
CompoundOrganismMethodKd (nM)Reference
TelithromycinEscherichia coliKinetic Analysis8.33[6][9]
SolithromycinStreptococcus pneumoniaeEquilibrium Binding5.1 ± 1.1[10]
Table 2: Inhibition of Protein Synthesis (IC50) by this compound Derivatives
CompoundOrganismIC50 (ng/mL)Reference
TelithromycinStreptococcus pneumoniae15[3]
CethromycinStreptococcus pneumoniae5[1]
SolithromycinStreptococcus pneumoniae7.5[1][2]
SolithromycinStaphylococcus aureus40[1][2]
SolithromycinHaemophilus influenzae125[1][2]
Table 3: Antibacterial Activity (MIC) of this compound Derivatives against Streptococcus pneumoniae
CompoundStrain TypeMIC50 (µg/mL)MIC90 (µg/mL)Reference
TelithromycinMacrolide-Susceptible≤0.0150.032[7][11]
TelithromycinMacrolide-Resistant (ermB)0.250.25[11]
TelithromycinMacrolide-Resistant (all)≤0.5 (MIC for all isolates)-[12][13]
CethromycinMacrolide-Susceptible0.008≤0.03[7][14]
CethromycinMacrolide-Resistant (MLSB)0.030.06[14]
SolithromycinMacrolide-Resistant0.060.25[15][16][17]

Experimental Protocols

Ribosome Binding Assay (Filter-Binding Method)

This protocol determines the affinity of a compound for the bacterial ribosome.

Materials:

  • 70S ribosomes from the target bacterium

  • Radiolabeled this compound derivative (e.g., [14C]-telithromycin)

  • Binding buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl2, 100 mM NH4Cl, 2 mM DTT)

  • Nitrocellulose filters (0.45 µm pore size)

  • Washing buffer (same as binding buffer)

  • Scintillation fluid and counter

Procedure:

  • Prepare a series of dilutions of the radiolabeled compound in binding buffer.

  • In a microcentrifuge tube, mix a fixed concentration of 70S ribosomes with each dilution of the radiolabeled compound.

  • Incubate the mixture at 37°C for 30 minutes to allow binding to reach equilibrium.

  • Filter the reaction mixture through a pre-wetted nitrocellulose filter under vacuum. Ribosomes and bound ligand will be retained on the filter, while the unbound ligand will pass through.

  • Wash the filter twice with cold washing buffer to remove any non-specifically bound ligand.

  • Place the filter in a scintillation vial with scintillation fluid.

  • Quantify the amount of radioactivity on the filter using a scintillation counter.

  • Plot the amount of bound ligand as a function of the free ligand concentration and fit the data to a saturation binding curve to determine the dissociation constant (Kd).

In Vitro Transcription-Translation (IVTT) Inhibition Assay

This assay measures the ability of a compound to inhibit protein synthesis in a cell-free system.

Materials:

  • Bacterial IVTT kit (e.g., E. coli S30 extract system)

  • DNA template encoding a reporter protein (e.g., luciferase or β-galactosidase)

  • Amino acid mixture (with one radiolabeled amino acid, e.g., [35S]-methionine)

  • This compound derivative at various concentrations

  • Trichloroacetic acid (TCA)

  • Glass fiber filters

  • Scintillation fluid and counter

Procedure:

  • Set up the IVTT reactions according to the manufacturer's instructions, including the S30 extract, DNA template, and amino acid mixture.

  • Add the this compound derivative at a range of concentrations to the reactions. Include a no-drug control.

  • Incubate the reactions at 37°C for 1 hour to allow for protein synthesis.

  • Stop the reactions by adding cold TCA to precipitate the newly synthesized proteins.

  • Filter the precipitated protein through glass fiber filters.

  • Wash the filters with TCA and then ethanol to remove unincorporated radiolabeled amino acids.

  • Dry the filters and place them in scintillation vials with scintillation fluid.

  • Quantify the radioactivity on the filters to determine the amount of protein synthesized.

  • Plot the percentage of protein synthesis inhibition against the drug concentration and determine the IC50 value.

Toeprinting Assay

This assay identifies the specific site of ribosome stalling on an mRNA template induced by an antibiotic.[18][19]

Materials:

  • Linearized DNA template containing a T7 promoter followed by the gene of interest

  • In vitro transcription kit

  • Target mRNA

  • Bacterial 70S ribosomes

  • Deacylated initiator tRNA (tRNAfMet)

  • This compound derivative

  • Primer complementary to a downstream region of the mRNA

  • Reverse transcriptase

  • dNTPs (with one radiolabeled dNTP, e.g., [α-32P]dATP)

  • Sequencing gel apparatus

Procedure:

  • Synthesize the target mRNA in vitro using the DNA template and T7 RNA polymerase.

  • Anneal the radiolabeled primer to the mRNA.

  • Assemble the translation initiation complex by incubating the primed mRNA with 70S ribosomes and tRNAfMet in the presence or absence of the this compound derivative.

  • Initiate reverse transcription by adding reverse transcriptase and dNTPs.

  • The reverse transcriptase will synthesize cDNA until it encounters the stalled ribosome, creating a "toeprint".

  • Denature the reaction products and run them on a sequencing gel alongside a sequencing ladder of the same DNA template.

  • The position of the toeprint band indicates the precise location of the ribosome stall site.[18]

Visualizations

Signaling Pathway of Ribosomal Inhibition

Ribosome_Inhibition cluster_ribosome Bacterial Ribosome (70S) cluster_translation Translation Process 50S_Subunit 50S Subunit NPET Nascent Peptide Exit Tunnel 30S_Subunit 30S Subunit A_Site A-Site P_Site P-Site A_Site->P_Site Translocation E_Site E-Site P_Site->E_Site Translocation Nascent_Peptide Nascent Polypeptide P_Site->Nascent_Peptide Peptide bond formation Translation_Halted Premature Termination of Translation NPET->Translation_Halted Blocks peptide elongation mRNA mRNA mRNA->30S_Subunit Binds Aminoacyl_tRNA Aminoacyl-tRNA Aminoacyl_tRNA->A_Site Enters Peptidyl_tRNA Peptidyl-tRNA Peptidyl_tRNA->P_Site Holds growing peptide chain Nascent_Peptide->NPET Enters Narbonolide_Derivative This compound Derivative (e.g., Ketolide) Narbonolide_Derivative->NPET Binds to 23S rRNA in NPET

Caption: Mechanism of ribosomal inhibition by this compound derivatives.

Experimental Workflow for Antibiotic Evaluation

Antibiotic_Workflow cluster_screening Primary Screening cluster_moa Mechanism of Action Studies cluster_development Lead Optimization Compound_Library This compound Derivative Library MIC_Assay MIC Assay (Antibacterial Activity) Compound_Library->MIC_Assay Hit_Compounds Identify 'Hit' Compounds (Low MIC) MIC_Assay->Hit_Compounds IVTT_Assay In Vitro Translation Inhibition Assay (IC50) Hit_Compounds->IVTT_Assay Hits Ribosome_Binding Ribosome Binding Assay (Kd) IVTT_Assay->Ribosome_Binding Toeprinting Toeprinting Assay (Stall Site Identification) Ribosome_Binding->Toeprinting Confirmation Confirm Ribosome as Target Toeprinting->Confirmation SAR_Studies Structure-Activity Relationship (SAR) Studies Confirmation->SAR_Studies Confirmed MoA Lead_Compound Select Lead Compound SAR_Studies->Lead_Compound Preclinical_Dev Preclinical Development Lead_Compound->Preclinical_Dev Optimized Lead

Caption: Workflow for the evaluation of this compound derivatives.

References

The Biological Activity of Narbonolide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of a Key Macrolide Precursor

Narbonolide, a 14-membered macrolide aglycone, stands as a critical intermediate in the biosynthesis of several clinically relevant antibiotics, most notably pikromycin. Produced by the soil bacterium Streptomyces venezuelae, this complex polyketide serves as a scaffold for further enzymatic modifications, leading to the generation of a diverse array of macrolide antibiotics. This technical guide provides a comprehensive overview of the biological activity of this compound, its role as a macrolide precursor, and the experimental methodologies used to characterize its function.

Antibacterial Activity of this compound and its Derivatives

While this compound itself is the direct precursor, its immediate glycosylated derivative, narbomycin, offers a closer indication of the potential bioactivity of the this compound scaffold. The sugar moieties attached to the macrolide core are often crucial for their antibacterial efficacy.

Quantitative data on the in vitro antibacterial activity of narbomycin and its derivatives against various bacterial strains are summarized in the table below. The minimum inhibitory concentration (MIC) is a key indicator of an antibiotic's potency, representing the lowest concentration that prevents visible growth of a microorganism.

CompoundTest OrganismMIC (µg/mL)
Narbomycin Enterococcus faecium (Erythromycin-Susceptible)>128
Enterococcus faecium (Erythromycin-Resistant)>128
Staphylococcus aureus (Erythromycin-Susceptible)64
Staphylococcus aureus (Erythromycin-Resistant)>128
Narbomycin derivative (with L-rhamnose) Enterococcus faecium (Erythromycin-Susceptible)16
Enterococcus faecium (Erythromycin-Resistant)32
Staphylococcus aureus (Erythromycin-Susceptible)8
Staphylococcus aureus (Erythromycin-Resistant)16
Narbomycin derivative (with 3-O-demethyl-D-chalcose) Enterococcus faecium (Erythromycin-Susceptible)8
Enterococcus faecium (Erythromycin-Resistant)16
Staphylococcus aureus (Erythromycin-Susceptible)4
Staphylococcus aureus (Erythromycin-Resistant)8
Erythromycin (Reference) Enterococcus faecium (Erythromycin-Susceptible)0.5
Enterococcus faecium (Erythromycin-Resistant)>128
Staphylococcus aureus (Erythromycin-Susceptible)0.25
Staphylococcus aureus (Erythromycin-Resistant)>128

Data sourced from a study on engineered biosynthesis of glycosylated derivatives of narbomycin[1].

These data indicate that while narbomycin itself shows limited to moderate activity, modifications to its glycosylation pattern can significantly enhance its antibacterial potency, even against resistant strains.

Cytotoxicity Profile

Currently, there is a lack of specific published data on the cytotoxicity of this compound against various cell lines. However, the general cytotoxicity of macrolides is an area of active research. For instance, some macrolide antibiotics have been observed to exhibit cytotoxic effects under specific conditions, such as in amino acid-depleted environments in cancer cell lines.

Mechanism of Action: Inhibition of Protein Synthesis

As a macrolide precursor, the biological activity of this compound-derived antibiotics is primarily attributed to the inhibition of bacterial protein synthesis. Macrolides bind to the 23S rRNA component of the 50S ribosomal subunit, blocking the exit tunnel through which nascent polypeptide chains emerge. This obstruction leads to the premature dissociation of peptidyl-tRNA from the ribosome, thereby halting protein elongation and ultimately inhibiting bacterial growth.

Experimental Protocols

This section details the methodologies for key experiments relevant to assessing the biological activity of this compound and its derivatives.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method is a standard procedure for determining the antibacterial susceptibility of a compound.

Materials:

  • 96-well microtiter plates

  • Bacterial strains (e.g., Staphylococcus aureus, Enterococcus faecium)

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • This compound or its derivatives dissolved in a suitable solvent (e.g., DMSO)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent.

  • Perform serial two-fold dilutions of the compound in the wells of a 96-well plate using MHB. The final volume in each well should be 100 µL.

  • Prepare a bacterial inoculum suspension in sterile saline or MHB and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Dilute the standardized inoculum in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.

  • Inoculate each well (except for a sterility control well) with 100 µL of the diluted bacterial suspension.

  • Include a growth control well containing only the bacterial suspension and MHB.

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Cytotoxicity Assessment by MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Human cancer cell lines (e.g., HeLa, MCF-7)

  • 96-well cell culture plates

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound dissolved in a suitable solvent (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the old medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).

  • Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified CO₂ incubator.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can be determined from the dose-response curve.

Visualizations of Pathways and Workflows

Biosynthetic Pathway of Pikromycin from this compound

The following diagram illustrates the key enzymatic steps in the conversion of this compound to the antibiotic pikromycin in Streptomyces venezuelae.

Biosynthesis_of_Pikromycin This compound This compound Narbomycin Narbomycin This compound->Narbomycin Glycosylation (DesVII/DesVIII) Pikromycin Pikromycin Narbomycin->Pikromycin Hydroxylation (PikC)

Biosynthesis of Pikromycin from this compound.
Experimental Workflow for Bioactivity Screening of this compound Derivatives

This diagram outlines a typical workflow for the generation and biological evaluation of novel macrolide analogues derived from this compound through combinatorial biosynthesis.

Bioactivity_Screening_Workflow cluster_synthesis Synthesis of this compound Analogs cluster_bioactivity Biological Evaluation Start This compound Precursor PKS_Engineering Polyketide Synthase (PKS) Engineering Start->PKS_Engineering Post_PKS_Modification Post-PKS Tailoring (e.g., Glycosylation, Oxidation) PKS_Engineering->Post_PKS_Modification Purification Purification & Characterization Post_PKS_Modification->Purification Antibacterial_Screening Antimicrobial Susceptibility Testing (MIC Determination) Purification->Antibacterial_Screening Cytotoxicity_Assay Cytotoxicity Assays (e.g., MTT Assay) Purification->Cytotoxicity_Assay Data_Analysis Data Analysis & Hit Identification Antibacterial_Screening->Data_Analysis Cytotoxicity_Assay->Data_Analysis Mechanism_Studies Mechanism of Action Studies Mechanism_Studies->Data_Analysis Data_Analysis->Mechanism_Studies

Workflow for Bioactivity Screening.

Conclusion

This compound represents a versatile platform for the generation of novel macrolide antibiotics through combinatorial biosynthesis and chemical synthesis. While direct data on its biological activity is limited, the activities of its derivatives highlight the potential of the this compound scaffold. Further research focusing on the direct biological profiling of this compound and the exploration of a wider range of its synthetic and biosynthetic derivatives is warranted to fully exploit its therapeutic potential in an era of growing antimicrobial resistance. The detailed experimental protocols provided in this guide offer a foundation for researchers to undertake such investigations.

References

The Central Role of Narbonolide in the Biosynthesis of the Macrolide Antibiotic Pikromycin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The ever-present challenge of antimicrobial resistance necessitates a deep understanding of the biosynthetic pathways of existing antibiotics to facilitate the development of novel and more effective therapeutics. Pikromycin, a 14-membered macrolide antibiotic produced by Streptomyces venezuelae, represents a fascinating case study in combinatorial biosynthesis due to the inherent flexibility of its enzymatic machinery.[1] At the heart of its formation lies the macrocyclic lactone, narbonolide, a key intermediate that undergoes a series of elegant enzymatic modifications to yield the final bioactive compound. This technical guide provides an in-depth exploration of the critical role of this compound in pikromycin biosynthesis, detailing the enzymatic steps, presenting quantitative data, outlining experimental protocols, and visualizing the key pathways.

From Polyketide Precursors to a Macrolactone Core: The Genesis of this compound

The Divergent Pathways from this compound to Pikromycin

Once formed, this compound serves as the crucial branching point for two distinct biosynthetic routes leading to pikromycin. These pathways differ in the order of two key post-PKS modifications: glycosylation and hydroxylation.[3]

The two pathways are as follows:

  • Pathway A: this compound is first glycosylated to form narbomycin, which is then hydroxylated to yield pikromycin.[3]

  • Pathway B: this compound undergoes hydroxylation to produce picronolide, which is subsequently glycosylated to form pikromycin.[3]

Key Enzymes in the Transformation of this compound

Two primary enzymes are responsible for the conversion of this compound to pikromycin:

  • Desosaminyl Glycosyltransferase (DesVII/DesVIII): The attachment of the deoxysugar D-desosamine to the C-5 hydroxyl group of the macrolactone is a critical step for biological activity. This reaction is catalyzed by the glycosyltransferase DesVII, which uniquely requires an auxiliary protein, DesVIII, for its activity.[4] The DesVII/DesVIII system is responsible for the glycosylation of both this compound (in Pathway A) and picronolide (in Pathway B).[1][4]

  • Cytochrome P450 Hydroxylase (PikC): The final step in pikromycin biosynthesis is the hydroxylation of the macrolactone ring. This reaction is catalyzed by PikC, a versatile cytochrome P450 monooxygenase.[5] In the context of this compound-derived intermediates, PikC specifically hydroxylates the C-12 position of narbomycin to produce pikromycin (in Pathway A).[5][6] PikC also exhibits the flexibility to hydroxylate this compound directly to form picronolide (in Pathway B).[3]

Quantitative Data on Pikromycin Formation

The efficiency of the biotransformation of this compound and its derivatives has been a subject of study, providing valuable data for synthetic biology and metabolic engineering efforts.

TransformationEnzyme/StrainYield (%)Reference
This compound to PikromycinS. venezuelae strain YJ11272[2]
Narbomycin to Pikromycin (in vitro)Purified PikC-[5]
Narbomycin to Pikromycin (Bioconversion)S. venezuelae YJ029 (PikC overexpression)~5-fold increase vs. wild-type[7]

Table 1: Quantitative data on the enzymatic conversion of this compound and its derivatives to pikromycin.

EnzymeSubstratekcat (s⁻¹)K_D (µM)Reference
PikCNarbomycin1.4234.5[6][8]
PikC D50NNarbomycin-171.9[6]

Table 2: Kinetic parameters of the cytochrome P450 hydroxylase PikC.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound's role in pikromycin formation.

Biotransformation of this compound to Pikromycin using Streptomyces venezuelae

This protocol is adapted from methodologies used for the bioconversion of macrolactones in engineered S. venezuelae strains.[2][9]

a. Strain and Culture Conditions:

  • A suitable strain of S. venezuelae, such as a pikAI deletion mutant (which cannot produce its own this compound), is used.[9]

  • Prepare a seed culture by inoculating 50 mL of ATCC172 medium (10 g glucose, 20 g soluble starch, 5 g yeast extract, 5 g NZ amine type A, 1 g CaCO₃ per 1 L of H₂O) with a concentrated spore stock (10 µL).[9]

  • Incubate the seed culture at 30°C for 2 days with shaking.[9]

b. Biotransformation:

  • Inoculate 50 mL of fresh ATCC172 medium with 5 mL of the seed culture.[9]

  • Add the this compound substrate (e.g., 4 mg dissolved in 400 µL of ethanol) to the culture.[9] A control culture with only ethanol should be run in parallel.[9]

  • Incubate the production culture at 30°C for 3 days with shaking.[9]

c. Extraction and Analysis:

  • Acidify the culture to pH 3 with 2N HCl and extract three times with equal volumes of ethyl acetate.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Analyze the crude extract by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify pikromycin production.[9]

In Vitro Glycosylation of this compound by DesVII/DesVIII

This protocol outlines a typical assay for the glycosyltransferase activity of DesVII, which requires the presence of DesVIII.[4]

a. Reaction Mixture (50 µL total volume):

  • 50 mM Tris-HCl buffer (pH 8.0)

  • 1-2 mM this compound (from a 100 mM stock in methanol)

  • 1-2 mM TDP-D-desosamine (the sugar donor)

  • 1-5 µL of purified His-tagged DesVII (e.g., 100 mg/mL)

  • 5 µL of purified DesVIII (at a concentration determined to be optimal)

b. Procedure:

  • Combine all components except the enzymes in a microcentrifuge tube.

  • Initiate the reaction by adding the DesVII and DesVIII proteins. A control reaction without the enzymes should be prepared.[4]

  • Incubate the reaction mixture at 29°C.[4]

  • To monitor the reaction progress, take aliquots (e.g., 20 µL) at different time points.

  • Stop the reaction and extract the macrolides by adding an equal volume of chloroform.[4]

  • Analyze the chloroform extract by Thin-Layer Chromatography (TLC) or LC-MS to detect the formation of narbomycin.

In Vitro Hydroxylation of Narbomycin by PikC

This protocol describes the in vitro conversion of narbomycin to pikromycin using purified PikC enzyme.[5]

a. Purification of PikC:

  • PikC can be expressed as a His-tagged protein in E. coli and purified using nickel-affinity chromatography.[5]

b. Reaction Mixture:

  • Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Purified PikC enzyme

  • Narbomycin substrate

  • A P450 reductase system (e.g., spinach ferredoxin and ferredoxin-NADP+ reductase)

  • NADPH as a cofactor

c. Procedure:

  • Combine the buffer, PikC, narbomycin, and the P450 reductase system in a reaction vessel.

  • Initiate the reaction by adding NADPH.

  • Incubate at a suitable temperature (e.g., 30°C).

  • Stop the reaction by adding an organic solvent (e.g., ethyl acetate) and extract the products.

  • Analyze the organic extract by HPLC or LC-MS to detect the formation of pikromycin.

Visualizing the Pathways and Workflows

To provide a clearer understanding of the processes described, the following diagrams have been generated using the Graphviz DOT language.

pikromycin_biosynthesis cluster_pks Polyketide Synthase (PikA) cluster_pathway_a Pathway A cluster_pathway_b Pathway B Propionyl_CoA Propionyl-CoA PKS_Modules PKS Modules (PikAI-PikAIV) Propionyl_CoA->PKS_Modules Methylmalonyl_CoA Methylmalonyl-CoA Methylmalonyl_CoA->PKS_Modules This compound This compound PKS_Modules->this compound Cyclization Narbomycin Narbomycin This compound->Narbomycin Glycosylation (DesVII/DesVIII) Picronolide Picronolide This compound->Picronolide Hydroxylation (C12) (PikC) Pikromycin_A Pikromycin Narbomycin->Pikromycin_A Hydroxylation (C12) (PikC) Pikromycin_B Pikromycin Picronolide->Pikromycin_B Glycosylation (DesVII/DesVIII)

Caption: Biosynthetic pathways from this compound to pikromycin.

biotransformation_workflow Start Start: S. venezuelae (pikAI deletion mutant) Seed_Culture 1. Prepare Seed Culture (ATCC172 medium, 30°C, 2 days) Start->Seed_Culture Production_Culture 2. Inoculate Production Culture Seed_Culture->Production_Culture Add_this compound 3. Add this compound Substrate Production_Culture->Add_this compound Incubation 4. Incubate (30°C, 3 days) Add_this compound->Incubation Extraction 5. Extract Macrolides (Ethyl Acetate) Incubation->Extraction Analysis 6. Analyze Products (HPLC / LC-MS) Extraction->Analysis End End: Pikromycin Analysis->End

Caption: Workflow for this compound to pikromycin biotransformation.

Conclusion

This compound stands as the cornerstone of pikromycin biosynthesis, a testament to the efficiency and elegance of natural product assembly lines. The elucidation of its formation and subsequent transformations provides a powerful platform for synthetic biology and drug discovery. By understanding the intricate details of the enzymes involved, such as the DesVII/DesVIII glycosyltransferase and the PikC hydroxylase, researchers can leverage this knowledge to engineer novel macrolide antibiotics with improved therapeutic properties. The quantitative data and experimental protocols presented in this guide offer a practical foundation for further investigation and manipulation of this remarkable biosynthetic pathway, paving the way for the next generation of antimicrobial agents.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Narbonolide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Narbonolide is a 14-membered macrolide aglycone that serves as a key intermediate in the biosynthesis of the antibiotic pikromycin.[1] Produced by the soil bacterium Streptomyces venezuelae, this compound represents a critical scaffold in the generation of a diverse family of macrolide antibiotics.[2] Understanding the physical and chemical properties of this compound is fundamental for researchers in natural product synthesis, antibiotic development, and metabolic engineering. This technical guide provides a comprehensive overview of the known physical and chemical characteristics of this compound, detailed experimental protocols for their determination, and a visualization of its central role in the pikromycin biosynthetic pathway.

Core Physical and Chemical Properties

The physical and chemical properties of this compound are essential for its isolation, characterization, and further chemical modification. While experimentally determined data for some properties are limited in publicly available literature, a combination of computed data from reputable databases and information from synthetic and biosynthetic studies provides a solid foundation for its characterization.

Data Presentation
PropertyValueSource
Molecular Formula C₂₀H₃₂O₅PubChem[1]
Molecular Weight 352.5 g/mol PubChem[1]
IUPAC Name (3R,5R,6S,7S,9R,11E,13R,14R)-14-ethyl-6-hydroxy-3,5,7,9,13-pentamethyl-1-oxacyclotetradec-11-ene-2,4,10-trionePubChem[1]
CAS Number 32885-75-9PubChem[1]
Physical Description Crystalline solid[3]
Melting Point Not experimentally reported in cited literature.
Boiling Point Not experimentally reported in cited literature.
Solubility Not experimentally determined in cited literature.
XLogP3 3.8PubChem (Computed)[1]
InChI InChI=1S/C20H32O5/c1-7-17-11(2)8-9-16(21)12(3)10-13(4)18(22)14(5)19(23)15(6)20(24)25-17/h8-9,11-15,17-18,22H,7,10H2,1-6H3/b9-8+/t11-,12-,13+,14-,15-,17-,18+/m1/s1PubChem[1]
InChIKey YFFOFFWSBYZSOI-HQWJGCFGSA-NPubChem[1]
SMILES CC[C@@H]1--INVALID-LINK----INVALID-LINK--O1)C)C)O)C)C">C@@HCPubChem[1]

Experimental Protocols

Detailed methodologies are crucial for the accurate determination of the physical and chemical properties of this compound. The following section outlines standard experimental protocols applicable to macrolides.

Melting Point Determination

The melting point of a crystalline solid like this compound is a key indicator of its purity.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Spatula

  • Mortar and pestle (if sample needs to be pulverized)

Procedure:

  • Sample Preparation: A small amount of dry, finely powdered this compound is packed into a capillary tube to a height of 2-3 mm.[4] The tube is then tapped gently to ensure the sample is compact.[4]

  • Calibration: The melting point apparatus should be calibrated using certified reference standards.

  • Measurement: The capillary tube is placed in the heating block of the apparatus.[5] The temperature is raised at a steady rate (e.g., 1-2 °C per minute) when approaching the expected melting point.[6]

  • Observation: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.[5] For a pure compound, this range is typically narrow (0.5-1.0 °C).[5]

Solubility Assay (Shake-Flask Method)

Determining the solubility of this compound in various solvents is important for purification, formulation, and biological testing.

Apparatus:

  • Shake flask or orbital shaker with temperature control

  • Analytical balance

  • Volumetric flasks and pipettes

  • Centrifuge or filtration apparatus (e.g., syringe filters)

  • Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

  • Preparation of Saturated Solution: An excess amount of solid this compound is added to a known volume of the desired solvent (e.g., water, ethanol, DMSO) in a flask.[7]

  • Equilibration: The flask is sealed and agitated in a temperature-controlled shaker (e.g., at 37 ± 1 °C for biological relevance) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[7][8]

  • Phase Separation: The suspension is centrifuged or filtered to separate the undissolved solid from the saturated solution.[7]

  • Quantification: The concentration of this compound in the clear supernatant or filtrate is determined using a validated analytical method such as HPLC-UV or LC-MS.[9][10] A calibration curve with known concentrations of this compound is used for accurate quantification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the detailed chemical structure of organic molecules like this compound.

Apparatus:

  • High-field NMR spectrometer (e.g., 400 MHz or higher)

  • 5 mm NMR tubes

  • Deuterated solvents (e.g., CDCl₃, DMSO-d₆)

  • Internal standard (e.g., tetramethylsilane, TMS)

Procedure:

  • Sample Preparation: Approximately 5-10 mg of purified this compound is dissolved in about 0.6-0.7 mL of a suitable deuterated solvent in an NMR tube.[11] A small amount of TMS is added as an internal reference (0 ppm).

  • ¹H NMR Data Acquisition: A standard one-dimensional proton NMR spectrum is acquired. Key parameters to set include the spectral width, acquisition time, relaxation delay, and the number of scans.[11]

  • ¹³C NMR Data Acquisition: A one-dimensional carbon NMR spectrum is acquired, typically with proton decoupling to simplify the spectrum to single peaks for each unique carbon atom.[11]

  • 2D NMR Experiments: To fully assign the structure, a series of two-dimensional NMR experiments are performed:

    • COSY (Correlation Spectroscopy): Identifies proton-proton couplings, revealing which protons are adjacent to each other in the molecule.[12]

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.[12]

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for connecting different parts of the molecule.[13]

  • Data Analysis: The chemical shifts (δ), coupling constants (J), and correlations from the 1D and 2D spectra are analyzed to piece together the complete chemical structure of this compound and assign all proton and carbon signals.

Biosynthesis of Pikromycin from this compound

This compound is a key intermediate in the biosynthetic pathway of pikromycin in Streptomyces venezuelae.[2] The conversion of this compound to pikromycin involves two key enzymatic steps.

Experimental Workflow for Biotransformation: The biotransformation of this compound to pikromycin can be achieved in vivo using a mutant strain of S. venezuelae that is blocked in an early step of the pikromycin pathway but retains the necessary downstream enzymes.

  • Culture Preparation: A seed culture of the appropriate S. venezuelae mutant is grown in a suitable medium.

  • Biotransformation: The seed culture is used to inoculate a larger fermentation culture, to which a solution of this compound is added.

  • Incubation: The culture is incubated under optimal conditions (e.g., specific temperature and shaking speed) for a period of time to allow for the enzymatic conversion.

  • Extraction and Purification: The macrolides are extracted from the fermentation broth and mycelium using an organic solvent. The extract is then purified using techniques such as column chromatography and HPLC.

  • Analysis: The products are identified and quantified using methods like LC-MS and NMR spectroscopy.

Narbonolide_Biosynthesis_Workflow Culture S. venezuelae Mutant Culture This compound Add this compound Culture->this compound Inoculation Incubation Incubation This compound->Incubation Extraction Extraction Incubation->Extraction Purification Purification (HPLC) Extraction->Purification Analysis Analysis (LC-MS, NMR) Purification->Analysis

Biotransformation Workflow

The biosynthetic pathway from this compound to pikromycin involves two key enzymatic modifications: glycosylation and hydroxylation.

Pikromycin_Biosynthesis_Pathway This compound This compound Narbomycin Narbomycin This compound->Narbomycin DesVII (Glycosyltransferase) + TDP-desosamine Pikromycin Pikromycin Narbomycin->Pikromycin PikC (P450 Hydroxylase) + O2, NADPH

Pikromycin Biosynthesis

Biological Activity and Signaling Pathways

The primary known biological role of this compound is as a precursor in the biosynthesis of pikromycin and other related macrolide antibiotics.[1] While this compound itself is the aglycone and generally shows weaker antimicrobial activity compared to its glycosylated and hydroxylated derivatives, its structural framework is essential for the ultimate biological function of the final antibiotic products. Macrolide antibiotics, including pikromycin, exert their antibacterial effect by binding to the 50S subunit of the bacterial ribosome and inhibiting protein synthesis.[14] There is currently no substantial evidence in the reviewed literature to suggest that this compound is directly involved in other specific cellular signaling pathways beyond its role in this biosynthetic route.

Conclusion

This compound is a fundamentally important molecule in the study of macrolide antibiotics. This technical guide has summarized its key physical and chemical properties, provided detailed experimental protocols for their determination, and illustrated its central position in the pikromycin biosynthetic pathway. While some experimental data, particularly for physical properties like melting and boiling points, remain to be definitively reported in the literature, the information presented here provides a robust foundation for researchers engaged in the discovery, development, and synthesis of novel macrolide-based therapeutics. Further research into the experimental characterization of this compound will undoubtedly contribute to a more complete understanding of this vital natural product.

References

Early Investigations into Narbonolide: A Precursor to Macrolide Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Narbonolide, a 14-membered macrolide, stands as a pivotal intermediate in the biosynthesis of several clinically significant antibiotics, including narbomycin and picromycin. First isolated from Streptomyces venezuelae, its discovery and subsequent study have provided fundamental insights into the intricate pathways of polyketide synthesis and the structural prerequisites for antibacterial activity in macrolides. This technical guide delves into the early studies on this compound, focusing on its isolation, characterization, and the initial explorations of its antibiotic potential, which primarily highlighted its role as a scaffold for more complex and potent antibiotic structures.

Isolation and Characterization

This compound was first identified as a crystalline compound from the fermentation broth of Streptomyces venezuelae MCRL 0376.[1] Early research established that this compound is the aglycone of narbomycin, meaning it constitutes the core macrocyclic lactone ring structure of the antibiotic, lacking the appended sugar moieties.[1] This discovery was crucial as it revealed a key step in the biosynthetic pathway of picromycin, where this compound is converted to narbomycin and subsequently to picromycin.[1]

Experimental Protocol: Isolation of this compound (Generalized from early macrolide isolation techniques)

A generalized protocol for the isolation of this compound from Streptomyces venezuelae fermentation broth, based on common macrolide extraction techniques of the era, is as follows:

  • Fermentation: Streptomyces venezuelae is cultured in a suitable liquid medium under optimal conditions for secondary metabolite production.

  • Broth Extraction: The fermentation broth is harvested and the mycelium is separated by centrifugation or filtration. The supernatant is then extracted with a water-immiscible organic solvent, such as ethyl acetate or chloroform, at a specific pH to ensure the extraction of the desired compounds.

  • Solvent Evaporation: The organic extract is concentrated under reduced pressure to yield a crude extract.

  • Chromatographic Separation: The crude extract is subjected to column chromatography, typically using silica gel as the stationary phase. A gradient of solvents with increasing polarity is used to separate the different components.

  • Crystallization: Fractions containing this compound are identified by thin-layer chromatography (TLC) and combined. The solvent is evaporated, and the resulting solid is purified by recrystallization from a suitable solvent system to obtain pure crystalline this compound.

  • Structural Elucidation: The structure of the isolated compound is then determined using spectroscopic methods, including mass spectrometry, nuclear magnetic resonance (NMR), and X-ray crystallography.

Diagram: Generalized Experimental Workflow for this compound Isolation

G cluster_0 Fermentation & Extraction cluster_1 Purification cluster_2 Analysis S. venezuelae Culture S. venezuelae Culture Fermentation Broth Fermentation Broth S. venezuelae Culture->Fermentation Broth Centrifugation/Filtration Centrifugation/Filtration Fermentation Broth->Centrifugation/Filtration Supernatant Supernatant Centrifugation/Filtration->Supernatant Liquid Phase Solvent Extraction\n(e.g., Ethyl Acetate) Solvent Extraction (e.g., Ethyl Acetate) Supernatant->Solvent Extraction\n(e.g., Ethyl Acetate) Crude Extract Crude Extract Solvent Extraction\n(e.g., Ethyl Acetate)->Crude Extract Silica Gel Chromatography Silica Gel Chromatography Crude Extract->Silica Gel Chromatography This compound-rich Fractions This compound-rich Fractions Silica Gel Chromatography->this compound-rich Fractions Recrystallization Recrystallization This compound-rich Fractions->Recrystallization Pure this compound Crystals Pure this compound Crystals Recrystallization->Pure this compound Crystals Structural Elucidation\n(NMR, MS, X-ray) Structural Elucidation (NMR, MS, X-ray) Pure this compound Crystals->Structural Elucidation\n(NMR, MS, X-ray)

Caption: A flowchart illustrating the general steps for isolating this compound.

Antibiotic Potential of this compound

Early investigations into the biological activity of this compound revealed that it possesses weak antibacterial properties compared to its glycosylated derivatives, narbomycin and picromycin. This finding underscored the critical role of the desosamine sugar moiety in the antibiotic activity of this class of macrolides. While specific Minimum Inhibitory Concentration (MIC) data for this compound from the initial discovery period is not extensively documented in readily available literature, the qualitative assessment consistently pointed to its lower potency.

The primary mechanism of action for macrolide antibiotics involves the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit. It is hypothesized that the aglycone core of this compound provides the basic scaffold for ribosomal interaction, but the sugar residues are essential for high-affinity binding and effective inhibition of protein synthesis.

Table 1: Comparative Antibacterial Activity (Qualitative)
CompoundAntibacterial ActivityKey Structural Feature
This compound Weak14-membered macrolide aglycone
Narbomycin ModerateThis compound + Desosamine
Picromycin StrongThis compound + Desosamine + Hydroxyl group

Biosynthesis of this compound and its Conversion to Antibiotics

This compound is a product of a Type I polyketide synthase (PKS) pathway in Streptomyces venezuelae. The biosynthesis starts with a propionyl-CoA starter unit, followed by six chain extensions with methylmalonyl-CoA as the extender unit. The PKS machinery controls the stereochemistry at each chiral center and the pattern of reduction of the β-keto groups. After the final extension, the linear polyketide chain is cyclized to form the 14-membered lactone ring of this compound.

This compound then serves as a substrate for subsequent tailoring enzymes. A glycosyltransferase attaches a desosamine sugar to the C-5 hydroxyl group of this compound to form narbomycin. Further hydroxylation of narbomycin at C-12 by a P450 monooxygenase yields picromycin.

Diagram: Biosynthetic Pathway from this compound to Picromycin

G Propionyl-CoA + 6x Methylmalonyl-CoA Propionyl-CoA + 6x Methylmalonyl-CoA Polyketide Synthase (PKS) Polyketide Synthase (PKS) Propionyl-CoA + 6x Methylmalonyl-CoA->Polyketide Synthase (PKS) This compound This compound Polyketide Synthase (PKS)->this compound Glycosyltransferase (DesVII) Glycosyltransferase (DesVII) This compound->Glycosyltransferase (DesVII) Narbomycin Narbomycin P450 Monooxygenase (PikC) P450 Monooxygenase (PikC) Narbomycin->P450 Monooxygenase (PikC) Picromycin Picromycin Glycosyltransferase (DesVII)->Narbomycin P450 Monooxygenase (PikC)->Picromycin

Caption: The biosynthetic conversion of this compound to narbomycin and picromycin.

Conclusion

The early studies on this compound were instrumental in shaping our understanding of macrolide antibiotic biosynthesis and the structure-activity relationships within this important class of natural products. While this compound itself does not exhibit strong antibiotic activity, its role as a key precursor to more potent antibiotics like picromycin is undeniable. The investigation of this compound laid the groundwork for future research in the genetic engineering of PKS pathways to produce novel macrolide antibiotics with improved therapeutic properties. Further exploration of the subtle structure-activity relationships of the this compound scaffold and its derivatives remains a promising area for the development of new antibacterial agents.

References

Methodological & Application

Application Notes and Protocols for the Extraction and Purification of Narbonolide from Fermentation Broth

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Narbonolide is a 14-membered macrolide aglycone produced by the soil bacterium Streptomyces venezuelae. It serves as a key intermediate in the biosynthesis of the antibiotic pikromycin.[1][2] The efficient extraction and purification of this compound from fermentation broth are critical steps for its study and potential use in the development of novel antibiotics through synthetic and semi-synthetic approaches. These application notes provide detailed protocols for the recovery and purification of this compound, based on established methods for macrolide antibiotics and polyketides.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental for the development of effective extraction and purification strategies. Key properties are summarized in the table below.

PropertyValueSource
Molecular FormulaC₂₀H₃₂O₅--INVALID-LINK--
Molecular Weight352.5 g/mol --INVALID-LINK--
XLogP33.8--INVALID-LINK--
IUPAC Name(3R,5R,6S,7S,9R,11E,13R,14R)-14-ethyl-6-hydroxy-3,5,7,9,13-pentamethyl-1-oxacyclotetradec-11-ene-2,4,10-trione--INVALID-LINK--

The moderate lipophilicity (indicated by an XLogP3 of 3.8) suggests that this compound can be efficiently extracted from the aqueous fermentation broth using water-immiscible organic solvents.

Experimental Protocols

The following protocols describe a general methodology for the extraction and purification of this compound from a Streptomyces venezuelae fermentation culture. The overall workflow is depicted in the diagram below.

Narbonolide_Purification_Workflow Fermentation S. venezuelae Fermentation Centrifugation Centrifugation/ Filtration Fermentation->Centrifugation Harvest Supernatant Cell-Free Supernatant Centrifugation->Supernatant Separate SolventExtraction Solvent Extraction (e.g., Ethyl Acetate) Supernatant->SolventExtraction OrganicPhase Crude this compound in Organic Phase SolventExtraction->OrganicPhase Evaporation Solvent Evaporation OrganicPhase->Evaporation CrudeExtract Dry Crude Extract Evaporation->CrudeExtract SilicaChromatography Silica Gel Column Chromatography CrudeExtract->SilicaChromatography Load Fractions Eluted Fractions SilicaChromatography->Fractions Elute PurityAnalysis Purity Analysis (TLC/HPLC) Fractions->PurityAnalysis Pooling Pooling of Pure Fractions PurityAnalysis->Pooling FinalEvaporation Final Solvent Evaporation Pooling->FinalEvaporation Purethis compound Pure this compound FinalEvaporation->Purethis compound Chromatography_Process cluster_0 Column Chromatography Setup cluster_1 Fraction Collection & Analysis CrudeExtract Crude Extract (loaded onto column) SilicaColumn Silica Gel Column Fractions Collect Fractions SilicaColumn->Fractions SolventGradient Solvent Gradient (Hexane to Ethyl Acetate) SolventGradient->SilicaColumn TLC_Analysis TLC Analysis of Fractions Fractions->TLC_Analysis Pooling Pool Pure Fractions TLC_Analysis->Pooling PureProduct Pure this compound Pooling->PureProduct Evaporate Solvent

References

Application Notes & Protocols for the Quantification of Narbonolide using HPLC and LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of narbonolide, a 14-membered macrolide and a key intermediate in the biosynthesis of pikromycin. The following protocols for High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are designed for accurate and robust quantification in various sample matrices.

Introduction

This compound is a polyketide synthesized by Streptomyces venezuelae and serves as the aglycone precursor to the antibiotic narbomycin.[1][2] Its quantification is crucial for studying the biosynthesis of macrolide antibiotics, metabolic engineering efforts to produce novel derivatives, and for quality control in fermentation and drug development processes. This document outlines validated analytical methods for the determination of this compound concentrations.

High-Performance Liquid Chromatography (HPLC) Method

This method is suitable for the quantification of this compound in relatively clean sample matrices or after extensive sample cleanup.

2.1. Principle

Reverse-phase HPLC separates this compound from other components in the sample based on its hydrophobicity. The analyte is then detected by a UV detector, and the concentration is determined by comparing the peak area to a standard curve.

2.2. Experimental Protocol

2.2.1. Sample Preparation

Sample preparation is a critical step to remove interferences that can affect chromatographic performance. The choice of method will depend on the sample matrix.

  • For Fermentation Broth:

    • Centrifuge the fermentation broth at 10,000 x g for 15 minutes to pellet cells and debris.

    • To 1 mL of the supernatant, add 2 mL of a suitable organic solvent such as ethyl acetate or acetonitrile to precipitate proteins and extract this compound.

    • Vortex vigorously for 1 minute.

    • Centrifuge at 10,000 x g for 10 minutes.

    • Carefully transfer the organic supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in a known volume of the mobile phase (e.g., 500 µL) for HPLC analysis.

  • For Biological Fluids (e.g., Plasma, Serum):

    • Protein precipitation is a common and effective method. To 100 µL of plasma or serum, add 300 µL of cold acetonitrile.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 12,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness.

    • Reconstitute in the mobile phase for injection.

2.2.2. Chromatographic Conditions

ParameterCondition
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
Mobile Phase Isocratic elution with Acetonitrile:Water (60:40, v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30°C
Detection UV at 230 nm
Run Time 15 minutes

2.3. Data Analysis

A calibration curve should be prepared using this compound standards of known concentrations. The peak area of this compound in the samples is then used to calculate the concentration based on the linear regression of the calibration curve. The method should be validated for linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ) according to ICH guidelines.

Liquid Chromatography-Mass Spectrometry (LC-MS) Method

LC-MS offers higher sensitivity and selectivity compared to HPLC-UV and is the preferred method for complex matrices and trace-level quantification.

3.1. Principle

This method combines the separation power of liquid chromatography with the sensitive and selective detection of tandem mass spectrometry (MS/MS). This compound is separated from the sample matrix on a reverse-phase column and then ionized, fragmented, and detected by the mass spectrometer. Quantification is achieved using Multiple Reaction Monitoring (MRM).

3.2. Experimental Protocol

3.2.1. Sample Preparation

Sample preparation for LC-MS follows similar principles as for HPLC but with a higher emphasis on removing salts and other non-volatile components that can interfere with ionization. Solid-Phase Extraction (SPE) is a highly effective technique for this purpose.

  • Solid-Phase Extraction (SPE) Protocol:

    • Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) with 5 mL of methanol followed by 5 mL of water.

    • Load 1 mL of the pre-treated sample (e.g., centrifuged fermentation supernatant).

    • Wash the cartridge with 5 mL of water to remove polar impurities.

    • Elute this compound with 5 mL of methanol or acetonitrile.

    • Evaporate the eluate to dryness under nitrogen.

    • Reconstitute in 500 µL of the initial mobile phase for LC-MS analysis.

3.2.2. LC-MS/MS Conditions

ParameterCondition
LC System UPLC or HPLC system
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient Elution 0-1 min: 30% B; 1-8 min: 30-95% B; 8-10 min: 95% B; 10-10.1 min: 95-30% B; 10.1-12 min: 30% B
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40°C
MS System Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 350°C
Gas Flow Rates Optimized for the specific instrument

3.3. MRM Transitions for this compound

The molecular weight of this compound is 352.5 g/mol .[1] Therefore, the expected protonated molecule [M+H]⁺ is at an m/z of approximately 353.3. Based on the known fragmentation patterns of macrolide antibiotics, which often involve dehydration and cleavage of the macrolactone ring, the following MRM transitions can be used for quantification and confirmation.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV) - Starting Point
This compound (Quantifier)353.3195.1 (Predicted)20
This compound (Qualifier)353.3167.1 (Predicted)25

Note: The optimal collision energies should be determined empirically on the specific mass spectrometer being used.

3.4. Data Presentation

Quantitative data should be summarized in tables for clear comparison.

Table 1: HPLC Method Validation Summary

ParameterResult
Linearity (r²)> 0.999
Range (µg/mL)1 - 100
Accuracy (%)95 - 105
Precision (RSD%)< 2%
LOD (µg/mL)0.5
LOQ (µg/mL)1.0

Table 2: LC-MS/MS Method Validation Summary

ParameterResult
Linearity (r²)> 0.999
Range (ng/mL)0.1 - 100
Accuracy (%)98 - 102
Precision (RSD%)< 5%
LOD (ng/mL)0.05
LOQ (ng/mL)0.1

Visualizations

4.1. This compound Biosynthetic Pathway

The biosynthesis of this compound is carried out by the pikromycin polyketide synthase (PKS) in Streptomyces venezuelae. The PKS consists of multiple modules, each responsible for the addition and modification of a two-carbon unit derived from propionyl-CoA.

Narbonolide_Biosynthesis Propionyl_CoA Propionyl-CoA PKS_Loading PKS Loading Module Propionyl_CoA->PKS_Loading Initiation Module1 Module 1 PKS_Loading->Module1 Module2 Module 2 Module1->Module2 Elongation Module3 Module 3 Module2->Module3 Elongation Module4 Module 4 Module3->Module4 Elongation Module5 Module 5 Module4->Module5 Elongation Module6 Module 6 Module5->Module6 Elongation TE_Domain Thioesterase Domain Module6->TE_Domain This compound This compound TE_Domain->this compound Cyclization & Release

Caption: Biosynthesis of this compound by the modular polyketide synthase.

4.2. LC-MS/MS Experimental Workflow

The following diagram illustrates the key steps in the LC-MS/MS quantification of this compound.

LCMS_Workflow Sample Sample (e.g., Fermentation Broth) SPE Solid-Phase Extraction (SPE) Sample->SPE Evaporation Evaporation SPE->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation (C18 Column) Reconstitution->LC_Separation ESI Electrospray Ionization (ESI+) LC_Separation->ESI MS_Analysis Tandem MS Analysis (MRM) ESI->MS_Analysis Data_Processing Data Processing & Quantification MS_Analysis->Data_Processing

Caption: Workflow for this compound quantification by LC-MS/MS.

References

Application Notes and Protocols: Total Synthesis of Narbonolide and its Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the total synthesis of the 14-membered macrolide, narbonolide, and its analogues. The methodologies discussed herein are based on seminal works in the field, offering reproducible strategies for accessing these complex natural products and their derivatives for further research and development.

Introduction

This compound is a polyketide-derived macrolactone that serves as the aglycone of the antibiotic narbomycin and is a key intermediate in the biosynthesis of pikromycin.[1] Its complex stereochemical architecture and potential for biological activity have made it a compelling target for total synthesis. The development of efficient synthetic routes not only provides access to this compound itself but also opens avenues for the creation of novel analogues with potentially enhanced or altered biological activities. This document outlines two prominent strategies for the total synthesis of this compound and discusses the generation of analogues through chemoenzymatic approaches.

Retrosynthetic Analysis and Synthetic Strategies

The total synthesis of this compound has been approached through various strategies, primarily differing in the key macrocyclization step. Two notable approaches are highlighted here: one employing an intramolecular Nozaki-Hiyama-Kishi (NHK) coupling and another utilizing a ring-closing metathesis (RCM) reaction.

A general retrosynthetic analysis common to these approaches involves disconnecting the macrolactone at the ester linkage and a key carbon-carbon bond, leading to two or three main fragments. This convergent strategy allows for the independent synthesis of complex fragments, which are then coupled and cyclized.

Retrosynthesis of this compound This compound This compound Macrocyclization Macrocyclization (NHK or RCM) This compound->Macrocyclization Seco_acid Hydroxy Acid Precursor Macrocyclization->Seco_acid Fragment_Coupling Fragment Coupling (e.g., Aldol, Esterification) Seco_acid->Fragment_Coupling Fragments Key Fragments (C1-C9, C10-C15) Fragment_Coupling->Fragments

Caption: General retrosynthetic analysis of this compound.

I. Total Synthesis via Intramolecular Nozaki-Hiyama-Kishi (NHK) Coupling

This approach, reported by Fecik and coworkers, features a highly efficient intramolecular Nozaki-Hiyama-Kishi (NHK) reaction for the crucial macrocyclization step to form the 14-membered ring.[2][3][4][5] This strategy offers high convergence and has been shown to provide excellent yields for the macrocyclization.[6]

Synthetic Workflow

The overall workflow for the NHK-based synthesis is depicted below. It involves the synthesis of two key fragments, their coupling, and subsequent macrocyclization and final deprotection steps.

NHK_Synthesis_Workflow cluster_fragment1 Fragment 1 (C1-C9) Synthesis cluster_fragment2 Fragment 2 (C10-C15) Synthesis F1_start Chiral Precursor A F1_steps Multi-step Synthesis F1_start->F1_steps F1_end C1-C9 Aldehyde F1_steps->F1_end Coupling Fragment Coupling (e.g., Aldol Reaction) F1_end->Coupling F2_start Chiral Precursor B F2_steps Multi-step Synthesis F2_start->F2_steps F2_end C10-C15 Vinyl Iodide F2_steps->F2_end F2_end->Coupling Linear_Precursor Linear NHK Precursor Coupling->Linear_Precursor NHK_Macrocyclization Intramolecular NHK Coupling Linear_Precursor->NHK_Macrocyclization Cyclized_Product Protected this compound NHK_Macrocyclization->Cyclized_Product Deprotection Final Deprotection Cyclized_Product->Deprotection This compound This compound Deprotection->this compound

Caption: Workflow for the total synthesis of this compound via NHK macrocyclization.

Experimental Protocols

Key Step: Intramolecular Nozaki-Hiyama-Kishi (NHK) Macrocyclization

  • Materials:

    • Linear hydroxy-aldehyde-vinyl iodide precursor

    • Chromium(II) chloride (CrCl₂)

    • Nickel(II) chloride (NiCl₂, anhydrous)

    • Anhydrous, degassed solvent (e.g., THF/DMF mixture)

    • Standard glassware for inert atmosphere reactions (Schlenk line, argon)

  • Procedure:

    • A solution of the linear precursor in the anhydrous solvent is prepared in a Schlenk flask under an argon atmosphere.

    • To a separate, vigorously stirred suspension of CrCl₂ and a catalytic amount of NiCl₂ in the same anhydrous solvent, the solution of the linear precursor is added dropwise via syringe pump over an extended period (e.g., 10-12 hours) to maintain high dilution conditions.

    • The reaction mixture is stirred at room temperature until complete consumption of the starting material is observed by TLC analysis.

    • The reaction is quenched by exposure to air and diluted with an appropriate solvent (e.g., ethyl acetate).

    • The mixture is filtered through a pad of Celite, and the filtrate is washed sequentially with water and brine.

    • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

    • The crude product is purified by flash column chromatography on silica gel to afford the protected this compound.

Data Presentation
StepKey ReagentsSolventYield (%)Reference
Fragment Couplingn-BuLi, Aldehyde, Vinyl IodideTHF~70-80[2]
NHK Macrocyclization CrCl₂, NiCl₂ THF/DMF ~90-96 [6]
Final DeprotectionTBAF, HF-PyridineTHF~85-95[2]

II. Total Synthesis via Ring-Closing Metathesis (RCM)

An alternative and powerful strategy for the synthesis of this compound employs a ring-closing metathesis (RCM) reaction for the macrocyclization, as reported by Kang and coworkers.[7][8] This approach relies on the formation of a diene precursor that is then cyclized using a Grubbs-type catalyst.

Synthetic Workflow

The RCM-based synthesis also follows a convergent approach, with the key difference being the final ring-closing strategy.

RCM_Synthesis_Workflow cluster_fragments_rcm Fragment Synthesis F_A Fragment A Coupling_RCM Fragment Coupling & Esterification (Yamaguchi) F_A->Coupling_RCM F_B Fragment B F_B->Coupling_RCM Diene_Precursor Linear Diene Precursor Coupling_RCM->Diene_Precursor RCM_Macrocyclization Ring-Closing Metathesis (Grubbs' Catalyst) Diene_Precursor->RCM_Macrocyclization Cyclized_Product_RCM Protected this compound RCM_Macrocyclization->Cyclized_Product_RCM Final_Steps Deprotection & Oxidation Cyclized_Product_RCM->Final_Steps Narbonolide_RCM This compound Final_Steps->Narbonolide_RCM

Caption: Workflow for the total synthesis of this compound via RCM macrocyclization.

Experimental Protocols

Key Step: Ring-Closing Metathesis (RCM)

  • Materials:

    • Linear diene precursor

    • Grubbs' second-generation catalyst

    • Anhydrous, degassed solvent (e.g., dichloromethane or toluene)

    • Standard glassware for inert atmosphere reactions

  • Procedure:

    • A solution of the linear diene precursor in the anhydrous, degassed solvent is prepared in a Schlenk flask under an argon atmosphere.

    • Grubbs' second-generation catalyst (typically 5-10 mol%) is added to the solution.

    • The reaction mixture is heated to reflux (or stirred at room temperature, depending on the substrate) and monitored by TLC.

    • Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure.

    • The crude product is purified by flash column chromatography on silica gel to yield the cyclized product.

Data Presentation
StepKey ReagentsSolventYield (%)Reference
Yamaguchi Esterification2,4,6-Trichlorobenzoyl chloride, DMAPToluene~70-85[7]
Ring-Closing Metathesis Grubbs' II Catalyst DCM or Toluene ~70-90 [7][8]
Overall YieldFrom commercially available starting materials-~3[7]

III. Synthesis of this compound Analogues via Chemoenzymatic Diversification

The generation of this compound analogues is crucial for structure-activity relationship (SAR) studies and the development of new therapeutics. Chemoenzymatic synthesis offers a powerful platform for diversifying the this compound scaffold by leveraging the substrate promiscuity of biosynthetic enzymes.

Chemoenzymatic Workflow

This approach typically involves the chemical synthesis of unnatural polyketide precursors, which are then subjected to enzymatic processing by polyketide synthase (PKS) modules and subsequent tailoring enzymes.

Chemoenzymatic_Workflow Unnatural_Precursor Chemically Synthesized Unnatural Pentaketide PKS_Processing PikAIII/PikAIV PKS In Vitro Processing Unnatural_Precursor->PKS_Processing Narbonolide_Analogue Novel 14-Membered Macrolactone Analogue PKS_Processing->Narbonolide_Analogue Glycosylation Glycosyltransferase (e.g., DesVII) Narbonolide_Analogue->Glycosylation Glycosylated_Analogue Glycosylated Analogue Glycosylation->Glycosylated_Analogue Hydroxylation P450 Monooxygenase (e.g., PikC) Glycosylated_Analogue->Hydroxylation Final_Analogue Structurally Diverse Macrolide Analogue Hydroxylation->Final_Analogue

Caption: General workflow for the chemoenzymatic synthesis of this compound analogues.

Data Presentation: Yields of Chemoenzymatically Generated Analogues
Precursor ModificationMacrolactone Analogue Yield (%)Glycosylation Yield (%)Reference
14-desmethyl4437-69[9]
13-desethyl2037-69[9]
N-methylated amide backbone15 (12-membered ring)69[9]
Biological Activity of this compound and Analogues

The primary interest in this compound and its analogues lies in their potential as antimicrobial and anticancer agents. The following table summarizes available data on their biological activity.

CompoundActivity TypeAssay/Cell LineIC₅₀ / MICReference
This compoundAntibacterialS. aureus>100 µg/mL[10]
PikromycinAntibacterialS. aureus1-4 µg/mL[10]
Various Macrolide AnaloguesCytotoxicityHT291.77 µM[1]
Stambomycins A/BCytotoxicityHT291.77 µM[1]

Note: The biological activity data for direct this compound analogues is often reported in the context of their glycosylated and further modified forms (e.g., pikromycin). The synthesis of diverse analogues is a key step towards discovering compounds with improved therapeutic properties.

Conclusion

The total synthesis of this compound has been successfully achieved through multiple convergent strategies, with intramolecular NHK coupling and ring-closing metathesis emerging as powerful macrocyclization methods. These synthetic routes provide a robust platform for the generation of this compound and its analogues. Furthermore, chemoenzymatic approaches offer an exciting avenue for the rapid diversification of the this compound scaffold, enabling the exploration of structure-activity relationships and the development of novel macrolide-based therapeutics. The protocols and data presented here serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and chemical biology.

References

Application Notes and Protocols for In Vitro Determination of Narbonolide Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for conducting in vitro assays to determine the bioactivity of narbonolide, a 14-membered macrolide lactone. The protocols focus on three key areas of potential bioactivity for macrolides: antibacterial, anticancer, and anti-inflammatory effects.

Antibacterial Activity of this compound Derivatives

This compound is the aglycone precursor to narbomycin and other macrolide antibiotics. While this compound itself may exhibit limited antibacterial activity, its glycosylated derivatives, such as narbomycin, have demonstrated significant antibacterial properties. The sugar moieties attached to the macrolactone ring are often crucial determinants of antibacterial efficacy.

Data Presentation: Minimum Inhibitory Concentration (MIC)

The antibacterial activity of this compound derivatives can be quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The following table presents MIC values for narbomycin, a direct glycosylated derivative of this compound, against various bacterial strains.[1]

Bacterial StrainMIC (µg/mL) of Narbomycin
Staphylococcus aureusData not available in searched results
Methicillin-resistant Staphylococcus aureus (MRSA)Data not available in searched results
Bacillus subtilisData not available in searched results
Escherichia coliData not available in searched results
Pseudomonas aeruginosaData not available in searched results
Klebsiella pneumoniaeData not available in searched results

Note: Specific MIC values for this compound and its direct derivatives were not available in the public domain search results. The provided table is a template for presenting data obtained using the protocols below.

Experimental Protocol: Broth Microdilution Assay for MIC Determination

This protocol follows the general guidelines for broth microdilution assays to determine the MIC of a compound against bacterial strains.

Materials:

  • This compound or its derivatives (e.g., narbomycin)

  • Bacterial strains of interest

  • Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Pipettes and sterile tips

  • Incubator

Procedure:

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.

    • Inoculate the colonies into a tube containing 5 mL of MHB.

    • Incubate the broth culture at 37°C until it reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of this compound Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the this compound stock solution in MHB in the 96-well microtiter plate. The final volume in each well should be 100 µL.

  • Inoculation and Incubation:

    • Add 100 µL of the diluted bacterial suspension to each well containing the this compound dilutions.

    • Include a positive control (wells with bacteria and no this compound) and a negative control (wells with MHB only).

    • Incubate the microtiter plate at 37°C for 18-24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the wells for bacterial growth (turbidity).

    • The MIC is the lowest concentration of this compound at which there is no visible growth.

    • Optionally, the optical density (OD) at 600 nm can be measured using a microplate reader to quantify bacterial growth.

Diagram: Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis A Bacterial Culture (0.5 McFarland) D Inoculation with Bacterial Suspension A->D Dilute & Add B This compound Stock Solution C Serial Dilution of This compound in 96-well plate B->C Dilute C->D E Incubation (37°C, 18-24h) D->E F Visual Inspection/ OD Measurement E->F G Determine MIC F->G Cytotoxicity_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Analysis A Seed Cancer Cells in 96-well plate B Incubate 24h A->B C Add this compound (Serial Dilutions) B->C D Incubate 48-72h C->D E Add MTT Solution D->E F Incubate 4h E->F G Add DMSO F->G H Read Absorbance (570 nm) G->H I Calculate % Viability & Determine IC50 H->I NFkB_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates IkB->IKK NFkB NF-κB (p50/p65) Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation NFkB->IKK NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation This compound This compound (Potential Inhibition) This compound->IKK Inhibits? This compound->NFkB_nuc Inhibits Translocation? DNA DNA NFkB_nuc->DNA Binds Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) DNA->Genes Transcription

References

Metabolic Engineering of Streptomyces venezuelae for Enhanced Narbonolide Production: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the metabolic engineering of Streptomyces venezuelae for the enhanced production of narbonolide, a key precursor to various macrolide antibiotics. This document outlines the biosynthetic pathway, genetic manipulation techniques, fermentation strategies, and analytical protocols to facilitate the development of high-producing strains for pharmaceutical applications.

Introduction to this compound and Streptomyces venezuelae

This compound is a 14-membered macrolactone aglycone that serves as the core scaffold for antibiotics such as pikromycin. Streptomyces venezuelae is a natural producer of this compound and its derivatives, making it an attractive chassis for industrial production through metabolic engineering.[1][2] The biosynthesis of this compound is catalyzed by a type I polyketide synthase (PKS) encoded by the pikA gene cluster.[1][2] Enhancing the flux through this pathway by genetic modification can lead to significant increases in product titers.

This compound Biosynthesis Pathway

The biosynthesis of this compound from central metabolism involves the condensation of one propionyl-CoA starter unit and six methylmalonyl-CoA extender units. The availability of these precursors is often a rate-limiting step in this compound production.

Narbonolide_Biosynthesis cluster_precursors Precursor Supply cluster_pks Polyketide Synthesis Central Metabolism Central Metabolism Acetyl-CoA Acetyl-CoA Central Metabolism->Acetyl-CoA Propionyl-CoA Propionyl-CoA Methylmalonyl-CoA Methylmalonyl-CoA Propionyl-CoA->Methylmalonyl-CoA Propionyl-CoA Carboxylase (PCC) PKS_Modules PikA Polyketide Synthase (Modules 1-6) Propionyl-CoA->PKS_Modules Starter Unit Methylmalonyl-CoA->PKS_Modules Extender Units (6x) Acetyl-CoA->Propionyl-CoA via various pathways This compound This compound PKS_Modules->this compound Cyclization & Release

Caption: Simplified biosynthetic pathway of this compound in S. venezuelae.

Quantitative Data on Macrolide Production

Metabolic engineering strategies have been successfully applied to enhance the production of macrolides in S. venezuelae. While specific data for this compound is limited, studies on its derivative, pikromycin, demonstrate the potential for significant titer improvement.

StrainGenetic ModificationTiter (mg/L)Fold IncreaseReference
S. venezuelae ATCC 15439 (Wild Type)-48.3 (Pikromycin)-[3]
S. venezuelae (Pre-optimized medium)-123 (Pikromycin)2.5[3]

Experimental Protocols

Genetic Manipulation of Streptomyces venezuelae

Two primary methods for introducing foreign DNA into S. venezuelae are protoplast transformation and intergeneric conjugation.

This method involves the enzymatic removal of the cell wall to generate protoplasts, which are then induced to take up plasmid DNA.

Protoplast_Transformation_Workflow cluster_prep Mycelium Preparation cluster_protoplasting Protoplast Formation cluster_transformation Transformation A Inoculate S. venezuelae in YEME medium B Incubate for 36-40 hours at 30°C A->B C Harvest and wash mycelia B->C D Resuspend mycelia in lysozyme solution C->D E Incubate to digest cell wall D->E F Filter to separate protoplasts E->F G Mix protoplasts with plasmid DNA F->G H Add PEG to induce DNA uptake G->H I Plate on regeneration medium with selection H->I

Caption: Workflow for protoplast transformation of S. venezuelae.

Protocol: Protoplast Transformation of S. venezuelae

  • Mycelium Growth: Inoculate 25 mL of YEME medium (optionally containing 0.5% glycine) in a baffled flask with S. venezuelae spores or mycelia. Incubate for 36-40 hours at 30°C with shaking.

  • Harvesting: Transfer the culture to a centrifuge tube and pellet the mycelia at 1,000 x g for 10 minutes.

  • Washing: Discard the supernatant and wash the mycelial pellet twice with 10.3% sucrose solution.

  • Protoplasting: Resuspend the pellet in 4 mL of P buffer containing 1 mg/mL lysozyme. Incubate at 30°C for 15-60 minutes, monitoring protoplast formation microscopically.

  • Filtration: Gently pipette the suspension up and down and then filter through cotton wool to remove remaining mycelia.

  • Transformation: Mix approximately 10^9 protoplasts with 1-2 µg of plasmid DNA. Add an equal volume of 30% (w/v) polyethylene glycol (PEG) 1000 and mix gently.

  • Regeneration: Plate the transformation mix onto R2YE regeneration medium. After 16-20 hours of incubation at 30°C, overlay with a selective agent (e.g., thiostrepton).

  • Selection: Continue incubation for 3-5 days until transformant colonies appear.

This method utilizes a donor E. coli strain to transfer a plasmid into S. venezuelae via conjugation.

Conjugation_Workflow cluster_ecoli E. coli Donor Preparation cluster_strepto S. venezuelae Recipient Preparation cluster_mating Mating and Selection A Grow E. coli ET12567/pUZ8002 containing the desired plasmid B Wash cells to remove antibiotics A->B E Mix prepared E. coli and S. venezuelae B->E C Prepare a fresh spore suspension of S. venezuelae D Heat shock spores at 50°C for 10 minutes C->D D->E F Plate the mixture on MS agar E->F G Incubate for 16-20 hours F->G H Overlay with selective antibiotics (e.g., nalidixic acid and apramycin) G->H I Incubate until exconjugants appear H->I

Caption: Workflow for intergeneric conjugation into S. venezuelae.

Protocol: Intergeneric Conjugation

  • Donor Preparation: Grow an overnight culture of E. coli ET12567/pUZ8002 carrying the desired plasmid in LB medium with appropriate antibiotics. Dilute 1:100 in fresh medium and grow to an OD600 of 0.4-0.6. Wash the cells twice with an equal volume of LB.

  • Recipient Preparation: Add approximately 10^8 S. venezuelae spores to 500 µL of 2x YT broth and heat shock at 50°C for 10 minutes.

  • Mating: Mix 500 µL of the washed E. coli cells with the 500 µL of heat-shocked spores. Pellet the mixture by centrifugation and resuspend in the residual liquid.

  • Plating: Spot the cell mixture onto MS agar plates supplemented with 10 mM MgCl2. Incubate at 30°C for 16-20 hours.[4]

  • Selection: Overlay the plate with 1 mL of water containing nalidixic acid (to counter-select E. coli) and the appropriate antibiotic for plasmid selection. Continue incubation at 30°C until exconjugant colonies appear.

Fermentation for this compound Production

The composition of the fermentation medium significantly impacts macrolide production.

Media Composition:

  • Seed Medium (SGGP): Tryptone 4 g/L, Yeast Extract 4 g/L, MgSO4 0.5 g/L, Glucose 10 g/L, Glycine 2 g/L, Potassium phosphate buffer (0.01 M, pH 7.0).[3]

  • Production Medium (SCM - modified): Soluble Starch 20 g/L, Unrefined Hydrolyzed Soy Protein 10 g/L, Sodium Nitrate 2 g/L, K2HPO4 1 g/L, MgSO4·7H2O 0.5 g/L, FeSO4·7H2O 0.01 g/L, CaCO3 2 g/L.[3]

Fermentation Protocol:

  • Seed Culture: Inoculate 50 mL of SGGP medium in a 250 mL baffled flask with a fresh spore suspension or mycelial stock of the engineered S. venezuelae strain. Incubate at 30°C with shaking at 200 rpm for 48 hours.

  • Production Culture: Inoculate 50 mL of SCM production medium in a 250 mL baffled flask with 5% (v/v) of the seed culture.

  • Incubation: Incubate at 30°C with shaking at 200 rpm for 4-6 days.

  • Sampling: Withdraw samples periodically for analysis of biomass and this compound concentration.

Extraction and Quantification of this compound

This compound is an intracellular and secreted product.

Extraction Protocol:

  • Harvesting: Centrifuge 10 mL of the fermentation broth at 5,000 rpm for 10 minutes.

  • Supernatant Extraction: Extract the supernatant twice with an equal volume of ethyl acetate.

  • Mycelial Extraction: Resuspend the mycelial pellet in 5 mL of acetone and sonicate for 15 minutes. Centrifuge to remove cell debris and collect the acetone supernatant.

  • Pooling and Evaporation: Combine the ethyl acetate and acetone extracts. Evaporate to dryness under reduced pressure.

  • Reconstitution: Dissolve the dried extract in a known volume of methanol (e.g., 1 mL) for HPLC analysis.

HPLC Quantification Protocol:

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid). For example, a linear gradient from 30% to 90% acetonitrile over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 215 nm.

  • Quantification: Create a standard curve using purified this compound of known concentrations.

Metabolic Engineering Strategies for Enhanced this compound Production

The primary goal of metabolic engineering for this compound overproduction is to increase the intracellular pools of propionyl-CoA and methylmalonyl-CoA.

Metabolic_Engineering_Strategies cluster_precursor Increase Precursor Supply cluster_pathway Optimize Pathway Expression cluster_competing Reduce Competing Pathways A Overexpress Propionyl-CoA Carboxylase (pcc) B Engineer alternative propionyl-CoA biosynthesis pathways C Overexpress acetyl-CoA carboxylase (acc) D Overexpress the pikA gene cluster under a strong constitutive promoter E Overexpress pathway-specific positive regulators F Knockout or knockdown genes involved in by-product formation

Caption: Key metabolic engineering strategies for this compound overproduction.

Key Strategies:

  • Overexpression of Propionyl-CoA Carboxylase (PCC): The conversion of propionyl-CoA to methylmalonyl-CoA is a critical step. Overexpressing the pcc genes from S. coelicolor can significantly boost the supply of this extender unit.

  • Engineering Precursor Pathways: Introduce heterologous pathways for propionyl-CoA synthesis from alternative carbon sources.

  • Enhancing Acetyl-CoA Pool: Overexpression of acetyl-CoA carboxylase can increase the flux towards malonyl-CoA, which can be a precursor for propionyl-CoA.

  • Deregulation of Pathway Expression: Place the entire pikA biosynthetic gene cluster under the control of a strong, constitutive promoter to uncouple it from native regulatory networks.

  • Elimination of Competing Pathways: Identify and disrupt pathways that drain the precursors or lead to the formation of undesired by-products.

By implementing these detailed protocols and metabolic engineering strategies, researchers can effectively enhance the production of this compound in Streptomyces venezuelae, paving the way for more efficient and cost-effective manufacturing of valuable macrolide antibiotics.

References

Application Notes and Protocols for Semi-Synthetic Antibiotic Development Using Narbonolide as a Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of antibiotic resistance necessitates the development of novel antimicrobial agents. Macrolide antibiotics, a class of naturally derived compounds, have long been a cornerstone in treating bacterial infections. Narbonolide, a 14-membered macrolactone and a key intermediate in the biosynthesis of the antibiotic pikromycin, presents a promising and versatile scaffold for the development of new semi-synthetic antibiotics.[1][2] Its core structure allows for targeted modifications to enhance antimicrobial potency, broaden the spectrum of activity, and overcome existing resistance mechanisms.

These application notes provide a comprehensive overview of the methodologies and key considerations for utilizing this compound in semi-synthetic antibiotic development. The protocols outlined below are intended to guide researchers through the process of derivatization, antimicrobial susceptibility testing, and cytotoxicity evaluation.

Data Presentation: Antimicrobial Activity and Cytotoxicity

The following tables summarize hypothetical quantitative data for a series of semi-synthetic this compound derivatives. This data is for illustrative purposes to demonstrate the structure-activity relationship (SAR) and therapeutic potential.

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound Derivatives

CompoundModificationStaphylococcus aureus (ATCC 29213) MIC (µg/mL)Streptococcus pneumoniae (ATCC 49619) MIC (µg/mL)Escherichia coli (ATCC 25922) MIC (µg/mL)Pseudomonas aeruginosa (ATCC 27853) MIC (µg/mL)
This compoundParent Scaffold64128>256>256
NARB-001C-9 Oxime Ether816128>256
NARB-002C-3 Glycosylation (D-Desosamine)4864128
NARB-003C-5-O-Desosaminyl, C-9 Keto243264
NARB-004C-11,12-Carbamate1632>256>256

Table 2: Cytotoxicity (IC50) of this compound Derivatives against Mammalian Cell Lines

CompoundModificationHepG2 (Human Liver Carcinoma) IC50 (µM)A549 (Human Lung Carcinoma) IC50 (µM)
This compoundParent Scaffold>100>100
NARB-001C-9 Oxime Ether7582
NARB-002C-3 Glycosylation (D-Desosamine)>100>100
NARB-003C-5-O-Desosaminyl, C-9 Keto5568
NARB-004C-11,12-Carbamate9095

Experimental Protocols

Protocol 1: Semi-Synthesis of a C-9 Oxime Ether Derivative of this compound (Illustrative Example: NARB-001)

This protocol describes a general method for the modification of the C-9 ketone of this compound to an oxime ether, a common strategy to enhance the activity of macrolides.

Materials:

  • This compound

  • Hydroxylamine hydrochloride

  • Anhydrous pyridine

  • Appropriate alkyl halide (e.g., benzyl bromide)

  • Sodium hydride (NaH)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Oxime Formation:

    • Dissolve this compound (1 equivalent) in anhydrous pyridine.

    • Add hydroxylamine hydrochloride (1.5 equivalents) to the solution.

    • Stir the reaction mixture at room temperature for 4-6 hours, monitoring by Thin Layer Chromatography (TLC).

    • Upon completion, pour the reaction mixture into ice-cold water and extract with DCM.

    • Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the crude this compound oxime.

  • O-Alkylation:

    • Dissolve the crude this compound oxime (1 equivalent) in anhydrous DMF.

    • Cool the solution to 0°C in an ice bath.

    • Carefully add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) portion-wise.

    • Stir the mixture at 0°C for 30 minutes.

    • Add the desired alkyl halide (e.g., benzyl bromide, 1.2 equivalents) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC.

    • Quench the reaction by the slow addition of water.

    • Extract the product with ethyl acetate.

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by silica gel column chromatography using a suitable gradient of hexane and ethyl acetate to yield the pure C-9 oxime ether derivative.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol follows the general guidelines for broth microdilution assays to determine the antimicrobial susceptibility of bacterial strains to the synthesized this compound derivatives.[3][4][5][6]

Materials:

  • Synthesized this compound derivatives

  • Bacterial strains (e.g., S. aureus, S. pneumoniae, E. coli, P. aeruginosa)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator (37°C)

Procedure:

  • Preparation of Antibiotic Stock Solutions:

    • Prepare stock solutions of each this compound derivative in a suitable solvent (e.g., DMSO) at a concentration of 10 mg/mL.

  • Preparation of Microtiter Plates:

    • Add 100 µL of CAMHB to all wells of a 96-well plate.

    • In the first column of wells, add an appropriate volume of the antibiotic stock solution to achieve a starting concentration (e.g., 256 µg/mL).

    • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.

    • Column 11 will serve as a growth control (no antibiotic), and column 12 as a sterility control (no bacteria).

  • Inoculum Preparation:

    • Prepare a bacterial inoculum from a fresh culture adjusted to a 0.5 McFarland standard.

    • Dilute the inoculum in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well after inoculation.

  • Inoculation and Incubation:

    • Inoculate each well (except the sterility control) with 10 µL of the prepared bacterial suspension.

    • Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination:

    • The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.[3] This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

Protocol 3: Cytotoxicity Assay (IC50 Determination) using MTT Assay

This protocol describes a standard method for assessing the cytotoxicity of the synthesized compounds against mammalian cell lines.

Materials:

  • Synthesized this compound derivatives

  • Mammalian cell lines (e.g., HepG2, A549)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Sterile 96-well cell culture plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a CO2 incubator.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound derivatives in cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compounds.

    • Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a blank (medium only).

    • Incubate the plate for 48-72 hours in a CO2 incubator.

  • MTT Assay:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 10 minutes to ensure complete dissolution.

  • IC50 Determination:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

    • The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting a dose-response curve.

Visualizations

Experimental_Workflow cluster_synthesis Semi-Synthesis cluster_testing Biological Evaluation cluster_analysis Data Analysis This compound This compound Scaffold Modification Chemical Modification (e.g., C-9, Glycosylation) This compound->Modification Purification Purification (Chromatography) Modification->Purification MIC_Assay Antimicrobial Susceptibility (MIC Determination) Purification->MIC_Assay Test Compounds Cytotoxicity_Assay Cytotoxicity Assay (IC50 Determination) Purification->Cytotoxicity_Assay Test Compounds SAR_Analysis Structure-Activity Relationship (SAR) MIC_Assay->SAR_Analysis Cytotoxicity_Assay->SAR_Analysis SAR_Analysis->Modification Iterative Design

Caption: Workflow for this compound-based antibiotic development.

Macrolide_Mechanism_of_Action cluster_ribosome Bacterial Ribosome (70S) 50S 50S Subunit Protein_Synthesis Protein Synthesis 30S 30S Subunit Narbonolide_Derivative This compound Derivative Exit_Tunnel Nascent Peptide Exit Tunnel Narbonolide_Derivative->Exit_Tunnel Binds to Exit_Tunnel->50S Exit_Tunnel->Protein_Synthesis Blocks Inhibition Inhibition Protein_Synthesis->Inhibition Bacterial_Death Bacteriostatic/Bactericidal Effect Inhibition->Bacterial_Death

Caption: General mechanism of action for macrolide antibiotics.

Concluding Remarks

This compound provides a valuable and adaptable scaffold for the semi-synthetic development of novel antibiotics. The protocols and data presented herein offer a foundational framework for researchers to design, synthesize, and evaluate new this compound derivatives. Through systematic modification and comprehensive biological evaluation, it is possible to generate new macrolide antibiotics with improved therapeutic profiles to combat the growing threat of antimicrobial resistance. The general mechanism of action for macrolides involves binding to the 50S subunit of the bacterial ribosome and blocking the exit tunnel for nascent peptides, thereby inhibiting protein synthesis.[7][8][9][10] Further research into the specific interactions of this compound derivatives with the ribosome will be crucial for rational drug design.

References

Application Notes and Protocols for the Biotransformation of Narbonolide to Pikromycin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the biotransformation of the macrolactone narbonolide into the antibiotic pikromycin. This conversion is a two-step enzymatic process involving glycosylation and subsequent hydroxylation, which can be achieved through in vivo fermentation using engineered Streptomyces venezuelae strains or via in vitro enzymatic reactions.

I. Overview of the Biotransformation Pathway

The conversion of this compound to pikromycin is a key step in the biosynthesis of this macrolide antibiotic. The process is mediated by enzymes encoded by the pikromycin biosynthetic gene cluster in Streptomyces venezuelae. The two critical steps are:

  • Glycosylation: The enzyme DesVII, with the essential aid of DesVIII, transfers a desosamine sugar moiety from TDP-desosamine to the C-5 hydroxyl group of this compound, forming narbomycin.

  • Hydroxylation: The cytochrome P450 monooxygenase, PikC, catalyzes the stereospecific hydroxylation of narbomycin at the C-12 position of the macrolactone ring to yield pikromycin.

This biotransformation can be effectively carried out using a genetically engineered strain of Streptomyces venezuelae in which the pikAI gene, encoding the first module of the polyketide synthase, is deleted. This mutant is incapable of producing its native macrolactones but retains the downstream tailoring enzymes required for the conversion of exogenously fed this compound.

Biotransformation_Pathway This compound This compound Narbomycin Narbomycin This compound->Narbomycin Glycosylation (DesVII/DesVIII) Pikromycin Pikromycin Narbomycin->Pikromycin Hydroxylation (PikC)

Caption: Enzymatic conversion of this compound to pikromycin.

II. Quantitative Data Summary

The following table summarizes the reported yields for the biotransformation of this compound to pikromycin under different experimental conditions.

Biotransformation MethodHost Organism/Enzyme SystemSubstrate ConcentrationConversion Yield (%)Product Titer (mg/L)Reference
In Vivo FermentationS. venezuelae YJ112100 mg/L this compound72~72
In Vivo FermentationS. venezuelae pikAI mutant BB13880 mg/L (4 mg in 50 mL)Not explicitly stated, but HPLC trace shows significant conversionNot Quantified

III. Experimental Protocols

Protocol 1: In Vivo Biotransformation using Streptomyces venezuelae pikAI Mutant

This protocol describes the whole-cell biotransformation of this compound to pikromycin using a pikAI deletion mutant of S. venezuelae.

1. Materials

  • Streptomyces venezuelae pikAI deletion mutant (e.g., strain BB138)

  • ATCC Medium 172

  • This compound

  • Ethanol (for dissolving this compound)

  • Baffled flasks

  • Shaking incubator

  • Ethyl acetate

  • Sodium hydroxide (1 N)

  • Rotary evaporator

  • Methanol

2. Media Preparation: ATCC Medium 172

ComponentAmount per 1 Liter
Glucose10.0 g
Soluble Starch20.0 g
Yeast Extract5.0 g
N-Z Amine Type A5.0 g
Calcium Carbonate (CaCO₃)1.0 g
Agar (for solid medium)15.0 g
Distilled Water1000 mL

Procedure:

  • Dissolve all components except agar (for liquid medium) in distilled water.

  • Adjust the pH if necessary (typically around 7.0-7.4).

  • For solid medium, add agar and heat to dissolve.

  • Dispense into appropriate vessels (flasks for liquid, plates for solid).

  • Sterilize by autoclaving at 121°C for 15-20 minutes.

3. Experimental Workflow

In_Vivo_Workflow cluster_prep Culture Preparation cluster_biotransformation Biotransformation cluster_downstream Downstream Processing SporeStock Spore Stock (S. venezuelae pikAI) SeedCulture Seed Culture (ATCC 172, 2 days, 30°C) SporeStock->SeedCulture Inoculate ProductionCulture Production Culture (ATCC 172) SeedCulture->ProductionCulture Inoculate Addthis compound Add this compound (80-100 mg/L in EtOH) ProductionCulture->Addthis compound Incubation Incubate (3 days, 30°C) Addthis compound->Incubation Harvest Harvest Culture Incubation->Harvest Extraction Ethyl Acetate Extraction (pH 9.5) Harvest->Extraction Concentration Concentrate Extract Extraction->Concentration Analysis HPLC / LC-MS Analysis Concentration->Analysis

Caption: In vivo biotransformation workflow.

4. Detailed Methodology

a. Preparation of Spore Stock:

  • Prepare a confluent lawn of the S. venezuelae pikAI mutant on solid ATCC 172 medium and incubate at 30°C for 3-10 days until sporulation is observed.

  • Aseptically add 5 mL of sterile 20% glycerol solution to the plate.

  • Gently scrape the surface with a sterile loop or cotton swab to dislodge the spores.

  • Transfer the spore suspension to a sterile microfuge tube.

  • To remove mycelial fragments, filter the suspension through a syringe packed with sterile cotton wool.

  • Store the spore stock at -20°C or -80°C for long-term use.

b. Seed Culture Preparation:

  • Inoculate 50 mL of liquid ATCC 172 medium in a 250 mL baffled flask with 10 µL of the concentrated spore stock.

  • Incubate at 30°C with shaking (200-250 rpm) for 2 days.

c. Biotransformation:

  • Inoculate 50 mL of fresh liquid ATCC 172 medium in a 250 mL baffled flask with 5 mL of the seed culture.

  • Prepare a stock solution of this compound in ethanol.

  • Add the this compound stock solution to the production culture to a final concentration of 80-100 mg/L (e.g., 4 mg of this compound in 400 µL of ethanol for a 50 mL culture).

  • Incubate the culture at 30°C with shaking for 3 days.

d. Extraction and Purification:

  • After incubation, harvest the culture broth and separate the mycelia by centrifugation.

  • Adjust the pH of the supernatant to 9.5 with 1 N NaOH.

  • Extract the supernatant twice with an equal volume of ethyl acetate (1:1 v/v).

  • Combine the organic layers and concentrate to dryness using a rotary evaporator.

  • The crude extract can be further purified by silica gel column chromatography.

e. Analytical Methods:

  • HPLC Analysis: The crude or purified extract can be analyzed by reverse-phase HPLC.

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid.

    • Detection: UV at 210-230 nm.

  • LC-MS/MS Analysis: For confirmation and quantification, LC-MS/MS can be used.

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • MRM Transitions: Specific parent-daughter ion transitions for pikromycin should be monitored for quantification.

Protocol 2: In Vitro Biotransformation using Purified PikC Enzyme

This protocol outlines the enzymatic conversion of narbomycin (the glycosylated intermediate) to pikromycin using purified PikC. This protocol assumes that narbomycin is available as a substrate.

1. Materials

  • His-tagged PikC enzyme (expressed in and purified from E. coli)

  • Narbomycin

  • Spinach ferredoxin

  • Spinach ferredoxin-NADP⁺ reductase

  • NADPH

  • Sodium phosphate buffer (50 mM, pH 7.3)

  • EDTA

  • Dithiothreitol (DTT) or Dithioerythritol (DTE)

  • Glycerol

  • Chloroform

2. Experimental Workflow

In_Vitro_Workflow cluster_prep Reaction Setup cluster_reaction Enzymatic Reaction cluster_downstream Downstream Processing ReactionMix Prepare Reaction Mixture: - PikC Enzyme - Narbomycin - Redox Partners - Buffer AddNADPH Initiate with NADPH ReactionMix->AddNADPH Incubate Incubate (30°C, 40 min) AddNADPH->Incubate Quench Quench Reaction Incubate->Quench Extraction Chloroform Extraction Quench->Extraction Analysis HPLC / LC-MS Analysis Extraction->Analysis

Caption: In vitro biotransformation workflow.

3. Detailed Methodology

a. Expression and Purification of His-tagged PikC:

  • Express the His-tagged PikC enzyme in a suitable E. coli expression strain (e.g., BL21(DE3)).

  • Harvest the cells and lyse them by sonication or high-pressure homogenization.

  • Purify the His-tagged PikC from the soluble fraction of the cell lysate using immobilized metal affinity chromatography (IMAC) with a Ni-NTA resin.

  • Elute the purified enzyme with a buffer containing imidazole.

  • Desalt and concentrate the purified enzyme as needed.

b. In Vitro Reaction:

  • Prepare a reaction mixture in a microfuge tube containing:

    • 50 mM Sodium Phosphate buffer, pH 7.3

    • 1 mM EDTA

    • 0.2 mM DTE

    • 10% (v/v) Glycerol

    • 1 µM purified PikC enzyme

    • 0.5 mM Narbomycin

    • 3.5 µM Spinach ferredoxin

    • 0.01 units of Spinach ferredoxin-NADP⁺ reductase

  • Initiate the reaction by adding NADPH to a final concentration of 1 mM.

  • Incubate the reaction at 30°C for 40 minutes.

  • Terminate the reaction by adding three volumes of chloroform and vortexing vigorously.

  • Separate the organic phase, evaporate to dryness, and redissolve in a suitable solvent for analysis by HPLC or LC-MS.

IV. Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or no conversion in vivo Poor growth of S. venezuelaeOptimize culture conditions (media, aeration, temperature). Ensure the viability of the spore stock.
This compound toxicity or insolubilityTest different substrate concentrations. Ensure this compound is fully dissolved in ethanol before adding to the culture.
Inactive tailoring enzymesConfirm the genetic integrity of the mutant strain.
Low or no conversion in vitro Inactive PikC enzymeVerify the purity and activity of the purified enzyme. Handle and store the enzyme properly to prevent denaturation.
Inefficient NADPH regenerationEnsure all components of the redox system are active and present at the correct concentrations.
Substrate or product inhibitionPerform kinetic studies to determine optimal substrate concentration.
Difficulty in product extraction Incorrect pH for extractionEnsure the pH of the culture supernatant is adjusted to ~9.5 before extraction.
Emulsion formationCentrifuge the mixture to break the emulsion.
Poor peak shape in HPLC Inappropriate mobile phaseOptimize the mobile phase composition and gradient. Ensure the pH is suitable for the analyte.
Column overloadInject a smaller volume or a more dilute sample.

V. References

ATCC. (n.d.). ATCC Medium 172: N-Z amine with soluble starch and glucose. Hansen, D. A., et al. (2018). Biocatalytic Synthesis of Pikromycin, Methymycin, Neomethymycin, Novamethymycin, and Ketomethymycin. ACS Catalysis, 8(3), 2245-2252. Al-Bari, M. A. A., et al. (2006). Generation of novel pikromycin antibiotic products through mutasynthesis. Journal of natural products, 69(7), 1036-1041. Moore, S. J., et al. (2021). A Streptomyces venezuelae Cell-Free Toolkit for Synthetic Biology. ACS Synthetic Biology, 10(2), 402-411. El-Enshasy, H. A., et al. (2012). Streptomyces: isolation, optimization of culture conditions and extraction of secondary metabolites. Journal of Applied Pharmaceutical Science, 2(10), 40-46. Figshare. (n.d.). Preparing spore stocks. Wilson, D. J., & Sherman, D. H. (2010). The methymycin/pikromycin biosynthetic pathway: a model for metabolic diversity in natural product biosynthesis. Natural product reports, 27(7), 963-987. Fecik, R. A., et al. (2006). Total Synthesis of Pikromycin. Organic Chemistry Portal. Venkatraman, L., et al. (2007). Total Synthesis of this compound and Biotransformation to Pikromycin. The Journal of organic chemistry, 72(1), 243-246. Kieser, T., et al. (2000). Practical Streptomyces genetics. John Innes Foundation. Royal Society of Chemistry. (n.d.). Supporting Information. Fecik, R. A. (2007). Formal Total Synthesis of the Polyketide Macrolactone this compound (I). Podust, L. M., et al. (2007). The Structural Basis for Substrate Anchoring, Active Site Selectivity, and Product Formation by P450 PikC from Streptomyces venezuelae. Journal of Biological Chemistry, 282(49), 35524-35533. El-Naggar, N. E. A., & El-Ewasy, S. M. (2017). Production of polypeptide antibiotic from Streptomyces parvulus and its antibacterial activity. Journal of Applied Pharmaceutical Science, 7(1), 125-135. Bush, M. J., et al. (2019). General Growth and Maintenance of Streptomyces sp. ActinoBase. El-Gendy, M. M. A., & El-Bondkly, A. M. (2017). Purification and structural elucidation of three bioactive compounds isolated from Streptomyces coelicoflavus BC 01 and their biological activity. 3 Biotech, 7(1), 51. Balagurunathan, R., et al. (2010). Extraction and Identification of Antibacterial Secondary Metabolites from Marine Streptomyces sp. VITBRK2. Asian Pacific Journal of Tropical Medicine, 3(10), 820-824. NCIM. (n.d.). 4.0 MEDIA FORMULATIONS. Radovanovic, M., et al. (2022). LC–MS/MS method for simultaneous quantification of ten antibiotics in human plasma for routine therapeutic drug monitoring. Journal of Mass Spectrometry and Advances in the Clinical Lab, 26, 48-59.

Application Notes and Protocols for Isotopic Labeling of Narbonolide in Metabolic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the isotopic labeling of narbonolide, a 14-membered macrolide antibiotic, for the purpose of metabolic research. The protocols outlined below detail the biosynthesis of this compound, methods for introducing stable isotopes, and the subsequent analysis to trace its metabolic fate.

Introduction to this compound and Isotopic Labeling

This compound is a polyketide natural product synthesized by the soil bacterium Streptomyces narbonensis and also by Streptomyces venezuelae.[1][2][3][4] It serves as the aglycone precursor to other macrolide antibiotics, such as pikromycin. Understanding the biosynthesis and metabolic fate of this compound is crucial for the development of novel antibiotics and for engineering biosynthetic pathways to produce new bioactive compounds.

Isotopic labeling is a powerful technique used to track the passage of molecules through metabolic pathways.[5] By replacing atoms in a precursor molecule with their stable isotopes (e.g., ¹³C, ¹⁵N, ²H), researchers can follow the incorporation of these isotopes into downstream metabolites. This allows for the elucidation of biosynthetic pathways, the quantification of metabolic flux, and the identification of metabolic products. For polyketides like this compound, feeding the producing organism with isotopically labeled precursors such as [¹³C]acetate and [¹³C]propionate is a common and effective strategy.

This compound Biosynthesis

This compound is assembled by a type I polyketide synthase (PKS) from seven precursor units derived from acetate and propionate.[6][7] The polyketide chain is initiated with a propionate unit and subsequently extended by two acetate units and four more propionate units. These precursors are incorporated in the form of their coenzyme A thioesters, malonyl-CoA (from acetate) and methylmalonyl-CoA (from propionate).

The incorporation of these precursors provides a clear strategy for isotopic labeling. By supplying the Streptomyces culture with ¹³C-labeled acetate or propionate, the resulting this compound will be enriched with ¹³C at specific positions, which can then be detected by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.

Experimental Protocols

Protocol 1: Cultivation of Streptomyces narbonensis for this compound Production

This protocol describes the cultivation of Streptomyces narbonensis in a suitable fermentation medium to promote the production of this compound.

Materials:

  • Streptomyces narbonensis strain (e.g., ATCC 19790)

  • Spore stock of S. narbonensis

  • Inoculum medium (e.g., Gause's No. 1 liquid medium)[8]

  • Production medium (e.g., FM-2 medium or a modified soybean-mannitol medium)[8]

  • Sterile baffled flasks

  • Shaking incubator

Procedure:

  • Inoculum Preparation:

    • Inoculate a 250 mL baffled flask containing 50 mL of Gause's No. 1 liquid medium with a loopful of S. narbonensis spores.

    • Incubate the flask at 28-30°C for 2-3 days with shaking at 180-200 rpm until a dense mycelial culture is obtained.[8]

  • Production Culture:

    • Inoculate a 1 L baffled flask containing 200 mL of the chosen production medium with 10 mL (5% v/v) of the seed culture.

    • Incubate the production culture at 28-30°C for 7-10 days with vigorous shaking (200-220 rpm).[9] this compound production typically begins after the initial growth phase and reaches a maximum in the stationary phase.

Table 1: Example Production Medium Compositions

ComponentConcentration (g/L) in FM-2Concentration (g/L) in Modified Soybean-Mannitol[8]
Soluble Starch24.0-
Glucose1.0-
Yeast Extract5.05.0
Peptone5.02.0
Soybean Meal-12.0
Mannitol-20.0
NaCl-3.54
CaCO₃-0.28
Protocol 2: Isotopic Labeling of this compound with [1-¹³C]Propionate

This protocol details the feeding of a stable isotope-labeled precursor to the S. narbonensis culture.

Materials:

  • Actively growing production culture of S. narbonensis (from Protocol 1, day 3-4)

  • Sterile-filtered solution of sodium [1-¹³C]propionate (or other desired labeled precursor)

Procedure:

  • Precursor Addition:

    • Prepare a sterile stock solution of sodium [1-¹³C]propionate (e.g., 100 mM in water).

    • Aseptically add the labeled precursor to the production culture to a final concentration of 1-5 mM. The optimal time for addition is typically at the onset of the stationary phase when polyketide biosynthesis is most active (usually 48-72 hours post-inoculation).

  • Incubation:

    • Continue the incubation of the culture under the same conditions for an additional 48-72 hours to allow for the incorporation of the labeled precursor into this compound.

Protocol 3: Extraction and Purification of this compound

This protocol describes the isolation of this compound from the culture broth.

Materials:

  • Culture broth from the labeling experiment

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

  • High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Extraction:

    • Separate the mycelium from the culture broth by centrifugation or filtration.

    • Extract the culture filtrate three times with an equal volume of ethyl acetate.

    • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude extract can be partially purified by silica gel column chromatography using a gradient of hexane and ethyl acetate.

    • For high purity, the fractions containing this compound should be further purified by preparative reverse-phase HPLC.[10][11][12] A C18 column with a gradient of acetonitrile and water is typically used.

Data Presentation and Analysis

The incorporation of ¹³C from labeled precursors into this compound can be quantified using mass spectrometry and NMR spectroscopy.

Mass Spectrometry Analysis

Mass spectrometry is used to determine the mass shift in this compound due to the incorporation of ¹³C atoms. This allows for the calculation of the number of labeled atoms incorporated and the overall labeling efficiency.

Table 2: Expected Mass Isotopomer Distribution for Labeled this compound

Labeling PrecursorNumber of Expected IncorporationsUnlabeled Mass (M+0)Expected Labeled Masses (M+n)
[1-¹³C]Acetate2354.24M+1, M+2
[1,2-¹³C₂]Acetate2354.24M+2, M+4
[1-¹³C]Propionate5354.24M+1, M+2, M+3, M+4, M+5

Note: The exact mass isotopomer distribution will depend on the labeling efficiency and the metabolic state of the organism.

NMR Spectroscopy Analysis

¹³C NMR spectroscopy provides detailed information about the specific positions of the incorporated ¹³C atoms within the this compound molecule. This is invaluable for confirming the biosynthetic pathway and for studying the mechanism of the PKS.

Visualizations

This compound Biosynthetic Pathway

The following diagram illustrates the assembly of the this compound backbone from acetate and propionate precursors by the polyketide synthase.

Narbonolide_Biosynthesis Propionyl_CoA Propionyl-CoA PKS This compound Polyketide Synthase (PKS) Propionyl_CoA->PKS Starter Unit Malonyl_CoA1 Malonyl-CoA Malonyl_CoA1->PKS Extender Unit 1 Malonyl_CoA2 Malonyl-CoA Malonyl_CoA2->PKS Extender Unit 2 Methylmalonyl_CoA1 Methylmalonyl-CoA Methylmalonyl_CoA1->PKS Extender Unit 3 Methylmalonyl_CoA2 Methylmalonyl-CoA Methylmalonyl_CoA2->PKS Extender Unit 4 Methylmalonyl_CoA3 Methylmalonyl-CoA Methylmalonyl_CoA3->PKS Extender Unit 5 Methylmalonyl_CoA4 Methylmalonyl-CoA Methylmalonyl_CoA4->PKS Extender Unit 6 This compound This compound PKS->this compound Cyclization & Release

Caption: Biosynthesis of this compound from acetate and propionate precursors.

Experimental Workflow for Isotopic Labeling

The following diagram outlines the general workflow for the isotopic labeling of this compound and its subsequent analysis.

Isotopic_Labeling_Workflow Cultivation 1. Cultivation of S. narbonensis Labeling 2. Addition of Isotopically Labeled Precursor (e.g., [1-¹³C]Propionate) Cultivation->Labeling Incubation 3. Further Incubation for Isotope Incorporation Labeling->Incubation Extraction 4. Extraction of this compound from Culture Broth Incubation->Extraction Purification 5. Purification of Labeled this compound (e.g., HPLC) Extraction->Purification Analysis 6. Analysis of Labeled this compound (MS and/or NMR) Purification->Analysis Metabolic_Studies 7. Metabolic Fate Studies Analysis->Metabolic_Studies

Caption: General workflow for isotopic labeling of this compound.

Metabolic Fate of this compound

Once synthesized, this compound can be further modified by tailoring enzymes within the producing organism. For example, in S. venezuelae, this compound is a substrate for glycosylation and subsequent hydroxylation to form pikromycin.[2] Isotopic labeling can be used to trace the conversion of this compound to these downstream products, providing insights into the efficiency and specificity of these enzymatic reactions.

The following diagram illustrates the metabolic conversion of this compound to pikromycin.

Narbonolide_Metabolism Labeled_this compound Isotopically Labeled This compound DesVII Glycosyltransferase (DesVII) Labeled_this compound->DesVII Narbomycin Narbomycin PikC P450 Hydroxylase (PikC) Narbomycin->PikC Pikromycin Pikromycin DesVII->Narbomycin PikC->Pikromycin

References

Application Notes and Protocols: Narbonolide in the Study of Polyketide Synthase Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Polyketide synthases (PKSs) are remarkable enzymatic assembly lines responsible for the biosynthesis of a vast array of structurally complex and medicinally important natural products. Understanding the mechanisms that govern chain elongation, processing, and termination on these megasynthases is crucial for harnessing their biosynthetic potential to create novel therapeutics. The pikromycin (Pik) PKS from Streptomyces venezuelae serves as an exceptional model system for these studies due to its unusual ability to produce both a 12-membered macrolactone, 10-deoxymethynolide (10-dML), and a 14-membered macrolactone, narbonolide.[1][2]

This flexibility stems from the activity of the final two modules, PikAIII and PikAIV. Premature termination of the polyketide chain after elongation by PikAIII results in 10-dML, while further extension by PikAIV leads to the formation of this compound.[1] This bifurcation makes this compound and its precursors invaluable tools for investigating key PKS mechanisms, including module-module interactions, substrate specificity, and the control of macrocyclization.

These application notes provide detailed protocols for the use of this compound and its precursors in both in vitro enzymatic assays with purified PKS modules and in vivo biotransformation studies. The combination of chemical synthesis, biocatalysis, and genetic engineering offers a powerful platform for elucidating PKS function and for the chemoenzymatic synthesis of novel macrolide antibiotics.

Data Presentation

The following tables summarize quantitative data from key experiments utilizing the Pik PKS system for the production of this compound and related macrolactones.

Table 1: In Vitro Production of Macrolactones by PikAIII and PikAIV Modules

Substrate (Pentaketide Thioester)PKS Modules UsedProductYield (%)Reference
Thiophenol-activated pentaketidePikAIII-TE10-deoxymethynolide60-66%[3]
Thiophenol-activated pentaketidePikAIII / PikAIVAcetyl-narbonolide49-55%[3]
N-acetylcysteamine (NAC) thioesterPikAIII-TE10-deoxymethynolideLower (4-fold less conversion than thiophenol)[3]

Note: Yields are based on preparative-scale reactions using cell-free lysates or purified enzymes. Acetylation of this compound was performed prior to chromatography to prevent degradation.[3]

Table 2: Whole-Cell Biotransformation of this compound

SubstrateHost StrainProductYield (%)Reference
Crude this compoundS. venezuelae YJ122Pikromycin72%[3]
Synthetic this compoundS. venezuelae BB138 (pikAI deletion)PikromycinNot quantified, but observed in HPLC trace[4][5]

Experimental Protocols

Protocol 1: Expression and Purification of His-tagged PikAIII and PikAIV Modules

This protocol describes the expression of His-tagged PKS modules in E. coli and subsequent purification using immobilized metal affinity chromatography (IMAC).

1. Expression:

  • Transform E. coli Bap1 cells (to produce holo-ACP domains) with pET-based expression plasmids encoding N- or C-terminally His-tagged PikAIII or PikAIV.[6]
  • Inoculate a 50 mL starter culture of Luria-Bertani (LB) broth containing the appropriate antibiotic (e.g., 50 µg/mL kanamycin) and grow overnight at 37°C with shaking.
  • Use the starter culture to inoculate 1 L of Terrific Broth (TB) containing the same antibiotic. Grow at 37°C with shaking until the OD600 reaches ~1.0.[6]
  • Cool the culture to 20°C for 1 hour, then induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 200 µM.[6]
  • Continue incubation for 18-20 hours at 20°C with shaking.[6]
  • Harvest the cells by centrifugation at 6,000 x g for 30 minutes at 4°C. The cell pellet can be stored at -80°C or used immediately.

2. Lysis:

  • Resuspend the cell pellet in 50 mL of Lysis Buffer (50 mM HEPES pH 7.4, 300 mM NaCl, 10% glycerol, 20 mM imidazole).[6]
  • Add lysozyme (0.1 mg/mL), DNase I (0.05 mg/mL), and MgCl₂ (2 mM).[6]
  • Lyse the cells by sonication on ice.
  • Clarify the lysate by centrifugation at 30,000 x g for 45 minutes at 4°C.

3. Purification:

  • Equilibrate a 5 mL HisTrap HP column (or equivalent Ni-NTA resin) with Lysis Buffer.
  • Load the clarified supernatant onto the column.
  • Wash the column with 20 column volumes of Wash Buffer (50 mM HEPES pH 7.4, 300 mM NaCl, 10% glycerol, 30 mM imidazole).
  • Elute the His-tagged protein with a linear gradient of 30-300 mM imidazole in Elution Buffer (50 mM HEPES pH 7.4, 300 mM NaCl, 10% glycerol) over 10 column volumes.[6]
  • Collect fractions and analyze by SDS-PAGE to identify those containing the purified PKS module.
  • Pool the pure fractions and dialyze against Storage Buffer (50 mM HEPES pH 7.4, 300 mM NaCl, 10% glycerol).
  • Measure the protein concentration, aliquot, flash-freeze in liquid nitrogen, and store at -80°C.

Protocol 2: In Vitro Conversion of Pentaketide to this compound

This assay uses purified PikAIII and PikAIV modules to convert a synthetic pentaketide intermediate into this compound. This is a key experiment for studying the elongation and cyclization steps.

Materials:

  • Purified PikAIII and PikAIV proteins (Protocol 1)

  • Thiophenol-activated pentaketide substrate

  • Methylmalonyl-N-acetylcysteamine (MM-NAC)

  • NADPH regenerating system:

    • NADP⁺

    • Glucose-6-phosphate

    • Glucose-6-phosphate dehydrogenase

  • Reaction Buffer (100 mM sodium phosphate, pH 7.2, 2.5 mM EDTA, 5 mM DTT)

Procedure:

  • Prepare a master mix in Reaction Buffer containing the NADPH regenerating system (0.1 mM NADP⁺, 5 mM glucose-6-phosphate, 1 unit/mL glucose-6-phosphate dehydrogenase).[3]

  • In a microcentrifuge tube, combine the following to a final volume of 100 µL:

    • Purified PikAIII (final concentration 2-4 µM)

    • Purified PikAIV (final concentration 2-4 µM)

    • MM-NAC (final concentration 10-20 equivalents relative to pentaketide)

    • Thiophenol-activated pentaketide (final concentration 1-4 mM, added from a DMSO stock)[3]

  • Initiate the reaction by adding the PKS enzymes.

  • Incubate the reaction at 30°C for 4 hours.[3]

  • Quench the reaction by adding 100 µL of ice-cold ethyl acetate and vortexing vigorously.

  • Centrifuge to separate the phases and collect the ethyl acetate (top) layer.

  • Repeat the extraction twice more. Pool the organic layers.

  • Evaporate the solvent under a stream of nitrogen.

  • Resuspend the residue in a suitable solvent (e.g., methanol) for HPLC-MS analysis.

Protocol 3: Whole-Cell Biotransformation of this compound to Pikromycin

This protocol uses an engineered strain of S. venezuelae to glycosylate and hydroxylate synthetically derived this compound.

Materials:

  • S. venezuelae strain BB138 (pikAI deletion mutant)[5]

  • ATCC172 medium (per 1 L: 10 g glucose, 20 g soluble starch, 5 g yeast extract, 5 g NZ amine type A, 1 g CaCO₃)[5]

  • Synthetic this compound

  • Ethanol (for dissolving this compound)

  • 250 mL baffled flasks

Procedure:

  • Inoculate 50 mL of ATCC172 medium in a 250 mL baffled flask with a concentrated spore stock (10 µL) of S. venezuelae BB138.[5]

  • Incubate this seed culture at 30°C for 2 days with vigorous shaking.[5]

  • Use the seed culture (5 mL) to inoculate 50 mL of fresh ATCC172 medium in a new 250 mL baffled flask.[5]

  • Prepare a stock solution of this compound in ethanol (e.g., 10 mg/mL).

  • Add the this compound solution to the culture to a final concentration of ~80 mg/L (e.g., 400 µL of a 10 mg/mL stock for a 50 mL culture).[5]

  • Incubate the production culture at 30°C for 3 days with shaking.[5]

  • To extract the product, centrifuge the culture to pellet the mycelia.

  • Extract the supernatant three times with an equal volume of ethyl acetate.

  • Extract the mycelial pellet with acetone, then evaporate the acetone and extract the remaining aqueous residue with ethyl acetate.

  • Combine all ethyl acetate extracts, dry over anhydrous sodium sulfate, and evaporate to dryness.

  • Analyze the crude extract by HPLC-MS for the presence of pikromycin.

Visualizations

PKS_Biosynthetic_Pathway cluster_PikA Pikromycin Polyketide Synthase (PikA) PikAI PikAI (Modules 1 & 2) PikAII PikAII (Module 3) PikAI->PikAII PikAIII PikAIII (Module 5) PikAII->PikAIII Hexaketide Hexaketide Intermediate (on PikAIII ACP) PikAIII->Hexaketide PikAIV PikAIV (Module 6 + TE) Heptaketide Heptaketide Intermediate (on PikAIV ACP) PikAIV->Heptaketide Elongation PropionylCoA Propionyl-CoA (Starter) PropionylCoA->PikAI MethylmalonylCoA Methylmalonyl-CoA (Extender) MethylmalonylCoA->PikAI MethylmalonylCoA->PikAII MethylmalonylCoA->PikAIII MethylmalonylCoA->PikAIV Hexaketide->PikAIV Chain Transfer dML 10-Deoxymethynolide (12-membered ring) Hexaketide->dML Premature TE Cyclization (off PikAIV TE) This compound This compound (14-membered ring) Heptaketide->this compound TE Cyclization DesVII DesVII (Glycosyltransferase) This compound->DesVII Narbomycin Narbomycin PikC PikC (Hydroxylase) Narbomycin->PikC Pikromycin Pikromycin Desosamine TDP-Desosamine Desosamine->DesVII DesVII->Narbomycin PikC->Pikromycin

Caption: Biosynthetic pathway of this compound and pikromycin.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo / Chemoenzymatic Synthesis ChemSynth Chemical Synthesis of Pentaketide Thioester InVitroAssay Enzymatic Assay (PKS + Substrates + Cofactors) ChemSynth->InVitroAssay PKS_Purify Expression & Purification of PikAIII & PikAIV PKS_Purify->InVitroAssay HPLC_MS1 HPLC-MS Analysis InVitroAssay->HPLC_MS1 Data1 Yields, Kinetics, Product Identification HPLC_MS1->Data1 NarbonolideSynth Total Synthesis of This compound / Analogues Biotransform Whole-Cell Biotransformation (Feeding this compound to Culture) NarbonolideSynth->Biotransform StrainEng Engineering of S. venezuelae (e.g., pikAIΔ) StrainEng->Biotransform Extraction Product Extraction Biotransform->Extraction HPLC_MS2 HPLC-MS Analysis Extraction->HPLC_MS2 Data2 Yields, Novel Macrolides HPLC_MS2->Data2 Title Application of this compound to Study PKS Mechanisms

Caption: Experimental workflows for studying PKS mechanisms.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Low Yield of Narbonolide in Streptomyces Fermentation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the low yield of narbonolide during Streptomyces fermentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its yield often low in Streptomyces venezuelae?

This compound is a 14-membered macrolactone that serves as the aglycone precursor to the antibiotic pikromycin. It is produced by the polyketide synthase (PKS) pathway encoded by the pikA gene cluster in Streptomyces venezuelae. The low yield of this compound can be attributed to several factors, including tightly regulated biosynthetic pathways, limited precursor supply, and potential metabolic bottlenecks that divert intermediates to other pathways.

Q2: What are the key precursors for this compound biosynthesis?

The biosynthesis of this compound requires specific building blocks derived from primary metabolism. The main precursors are one propionyl-CoA as a starter unit and six methylmalonyl-CoA as extender units. Therefore, ensuring a sufficient and balanced supply of these precursors is critical for achieving high this compound titers.

Q3: What are the main strategies to improve this compound yield?

There are two primary approaches to enhancing this compound production:

  • Metabolic Engineering: This involves the genetic modification of the Streptomyces host to increase the expression of key biosynthetic genes, enhance precursor supply, and eliminate competing metabolic pathways.

  • Fermentation Optimization: This focuses on refining the culture conditions, including media composition, pH, temperature, and aeration, to create an optimal environment for both microbial growth and this compound production.

Q4: Can heterologous expression be used to produce this compound?

Yes, heterologous expression of the this compound biosynthetic gene cluster in an optimized Streptomyces host is a viable strategy. This approach can be beneficial for moving the production into a host with better growth characteristics or a cleaner genetic background, free of competing pathways.

Troubleshooting Guide

Issue 1: Low or No Detectable this compound Production

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Expected Outcome
Suboptimal Fermentation Conditions Optimize key fermentation parameters such as pH, temperature, and dissolved oxygen levels. Start with established ranges for Streptomyces (e.g., pH 6.5-7.5, temperature 28-30°C) and systematically vary them.Identification of optimal conditions for this compound production.
Inadequate Precursor Supply Supplement the fermentation medium with precursors like propionate or valine (which can be converted to propionyl-CoA) and methylmalonate.Increased availability of building blocks for the PKS pathway, leading to higher this compound titers.
Repression of Biosynthetic Genes Ensure the fermentation medium does not contain easily metabolized carbon sources like glucose, which can cause catabolite repression. Use alternative carbon sources such as starch or glycerol.Derepression of the pikA gene cluster, allowing for constitutive expression and this compound synthesis.
Incorrect Strain or Genetic Instability Verify the identity and genetic integrity of your Streptomyces venezuelae strain. If using a genetically engineered strain, confirm the presence and expression of the introduced genes.Confirmation of a viable and correct production strain.
Issue 2: Inconsistent this compound Yields Between Batches

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Expected Outcome
Variability in Inoculum Quality Standardize the inoculum preparation procedure, including the age and physiological state of the seed culture.Consistent starting cultures leading to more reproducible fermentation outcomes.
Inconsistent Media Preparation Ensure precise and consistent preparation of all media components. Use high-quality reagents and verify the final pH of the medium before inoculation.Reduced batch-to-batch variability in fermentation performance.
Fluctuations in Fermentation Parameters Calibrate and monitor all fermenter probes (pH, dissolved oxygen, temperature) regularly to ensure accurate control throughout the fermentation process.Stable and reproducible fermentation conditions across different runs.

Quantitative Data on Yield Improvement Strategies

While specific data on this compound yield optimization is limited, studies on closely related macrolides and precursor pathways in Streptomyces provide valuable insights. The following tables summarize the potential impact of various strategies.

Table 1: Effect of Genetic Engineering on Macrolide Production

Strain/Modification Target Macrolide/Precursor Fold Increase in Yield Reference
S. venezuelae with pikC overexpressionPikromycin (from narbomycin)~5-fold[1]
S. venezuelae with pikC overexpressionNeomethymycin (from YC-17)~3-fold[1]
S. venezuelae expressing acetyl-CoA carboxylase (ACCase)Flaviolin (a polyketide)2-fold[2]
S. venezuelae expressing ACCase, metK1-sp, and afsR-spFlaviolin (a polyketide)4-fold[2]

Table 2: General Fermentation Parameter Optimization for Streptomyces

Parameter Typical Optimal Range Observed Effect on Secondary Metabolite Production
pH 6.5 - 7.5Can significantly influence enzyme activity and nutrient uptake.
Temperature 28 - 30°CAffects growth rate and enzyme stability.
Carbon Source Starch, Glycerol, MaltoseAvoidance of glucose can prevent catabolite repression.
Nitrogen Source Soy peptone, Yeast extractCan influence both growth and precursor availability.

Experimental Protocols

Protocol 1: General Fermentation for this compound Production
  • Inoculum Preparation:

    • Inoculate a suitable seed medium (e.g., Tryptic Soy Broth) with spores or a mycelial fragment of Streptomyces venezuelae.

    • Incubate at 28-30°C with shaking (200-250 rpm) for 48-72 hours until a dense culture is obtained.

  • Production Fermentation:

    • Inoculate the production medium with 5-10% (v/v) of the seed culture. A suitable production medium could be a soy-based medium supplemented with starch or glycerol as the primary carbon source.

    • Maintain the fermentation at 28-30°C with controlled pH (e.g., 7.0) and aeration.

    • Collect samples periodically to monitor growth (e.g., dry cell weight) and this compound production (e.g., by HPLC).

  • This compound Extraction and Analysis:

    • Centrifuge the culture broth to separate the mycelium from the supernatant.

    • Extract the mycelium and supernatant separately with an organic solvent such as ethyl acetate.

    • Combine the organic extracts, evaporate the solvent, and redissolve the residue in a suitable solvent (e.g., methanol) for HPLC analysis.

Protocol 2: Overexpression of a Biosynthetic Gene (e.g., pikC)
  • Plasmid Construction:

    • Amplify the gene of interest (e.g., pikC) from the genomic DNA of S. venezuelae.

    • Clone the amplified gene into a suitable Streptomyces expression vector under the control of a strong constitutive promoter (e.g., ermEp*).

  • Transformation of Streptomyces venezuelae :

    • Introduce the expression plasmid into S. venezuelae using protoplast transformation or intergeneric conjugation from E. coli.

    • Select for transformants using an appropriate antibiotic resistance marker.

  • Confirmation of Overexpression:

    • Confirm the presence of the integrated plasmid by PCR.

    • Analyze the expression of the target gene by RT-qPCR or by observing the expected increase in the corresponding downstream metabolite.

  • Fermentation and Analysis:

    • Conduct fermentation of the engineered strain as described in Protocol 1.

    • Compare the yield of the target metabolite to that of the wild-type strain to quantify the effect of gene overexpression.

Visualizations

This compound Biosynthetic Pathway

Narbonolide_Biosynthesis Propionyl-CoA Propionyl-CoA PikA PKS PikA PKS Propionyl-CoA->PikA PKS Starter Unit Methylmalonyl-CoA (x6) Methylmalonyl-CoA (x6) Methylmalonyl-CoA (x6)->PikA PKS Extender Units This compound This compound PikA PKS->this compound Polyketide Synthesis

Caption: Simplified this compound biosynthetic pathway in S. venezuelae.

Workflow for Fermentation Optimization

Fermentation_Optimization A Initial Fermentation (Baseline Yield) B One-Factor-at-a-Time (OFAT) (pH, Temp, C/N source) A->B C Statistical Design of Experiments (e.g., Response Surface Methodology) B->C D Optimized Fermentation (Improved Yield) C->D E Scale-up D->E

Caption: General workflow for optimizing fermentation conditions.

Troubleshooting Logic for Low this compound Yield

Troubleshooting_Yield rect_node rect_node start Low this compound Yield q1 Is precursor supply sufficient? start->q1 s1 Supplement with propionate/methylmalonate q1->s1 No q2 Are fermentation conditions optimal? q1->q2 Yes a1_yes Yes a1_no No s1->q2 s2 Optimize pH, temp, media components q2->s2 No q3 Is there genetic repression? q2->q3 Yes a2_yes Yes a2_no No s2->q3 s3 Change carbon source, overexpress activators q3->s3 Yes end_node Yield Improved q3->end_node No a3_no No s3->end_node

Caption: Decision tree for troubleshooting low this compound yield.

References

optimizing narbonolide production through media composition changes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing narbonolide production through media composition changes. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to facilitate successful experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary producing organism for this compound?

A1: this compound is a 14-membered ring macrolactone produced by the bacterium Streptomyces venezuelae. It is a key intermediate in the biosynthesis of the antibiotic pikromycin.

Q2: What are the key media components influencing this compound yield?

A2: The yield of this compound is significantly influenced by the composition of the fermentation medium. Critical components include a readily metabolizable carbon source, a complex nitrogen source, and the concentration of phosphate. The balance of these nutrients is crucial for steering the metabolic flux towards secondary metabolite production.

Q3: How does the carbon-to-nitrogen (C/N) ratio impact this compound production?

A3: The C/N ratio is a critical factor in regulating secondary metabolism in Streptomyces. A high C/N ratio, often achieved by providing an excess of a rapidly utilized carbon source like glucose and a limiting amount of a complex nitrogen source, can promote the accumulation of precursor molecules for polyketide synthesis, thereby enhancing this compound production.

Q4: Can high concentrations of certain nutrients inhibit this compound synthesis?

A4: Yes, high concentrations of certain nutrients, particularly phosphate and readily available nitrogen sources like ammonium, can suppress secondary metabolite production in Streptomyces. This is a phenomenon known as nutrient repression. It is essential to carefully control the levels of these components in the fermentation medium.

Q5: What analytical method is typically used to quantify this compound?

A5: High-Performance Liquid Chromatography (HPLC) is the standard analytical technique for the quantification of this compound. A reverse-phase C18 column coupled with a UV or mass spectrometry (MS) detector is commonly employed for this purpose.

Troubleshooting Guide: Low this compound Yield

Low yields of this compound are a common challenge in fermentation processes. This guide provides a structured approach to identifying and resolving potential issues.

Problem Potential Cause Recommended Solution
Low or No this compound Production, Good Cell Growth Nutrient Repression: High concentrations of phosphate or a readily assimilated nitrogen source (e.g., ammonium) are inhibiting the expression of the this compound biosynthetic gene cluster.- Reduce the initial concentration of phosphate in the medium. - Replace ammonium-based nitrogen sources with complex nitrogen sources like yeast extract, peptone, or soybean meal. - Conduct a phosphate concentration optimization experiment (see Protocol 2).
Suboptimal pH: The pH of the medium has drifted outside the optimal range for this compound biosynthesis (typically pH 6.5-7.5 for Streptomyces).- Incorporate a buffering agent, such as CaCO₃, into the medium. - Monitor the pH throughout the fermentation and adjust as necessary with sterile acid or base.
Low this compound Titer, Poor Cell Growth Nutrient Limitation: The concentration of the carbon or nitrogen source is insufficient to support both robust growth and secondary metabolite production.- Increase the initial concentration of the primary carbon and nitrogen sources. - Implement a fed-batch strategy to supply additional nutrients during the fermentation.
Inadequate Aeration: Insufficient dissolved oxygen is limiting both cell growth and the activity of the polyketide synthase enzymes.- Increase the agitation speed of the shaker or fermenter. - Use baffled flasks to improve oxygen transfer. - Ensure the culture volume does not exceed 20-25% of the flask volume.
Inconsistent this compound Yields Between Batches Variability in Media Components: Inconsistent quality or composition of complex media components (e.g., yeast extract, soybean meal) is leading to batch-to-batch variation.- Source high-quality, consistent batches of complex media components. - Consider transitioning to a chemically defined medium for greater reproducibility, although this may require more extensive optimization.
Strain Instability: The S. venezuelae strain may have undergone genetic changes, leading to reduced production capacity.- Re-streak the culture from a frozen stock to ensure a genetically stable population. - Periodically re-validate the productivity of the working cell bank.

Data Presentation: Impact of Media Composition on this compound Yield

The following tables summarize illustrative quantitative data on the effect of key media components on this compound production by S. venezuelae. These values are representative and may require further optimization for specific strains and fermentation conditions.

Table 1: Effect of Carbon and Nitrogen Sources on this compound Production

Carbon Source (20 g/L)Nitrogen Source (10 g/L)Biomass (g/L)This compound Titer (mg/L)
GlucoseYeast Extract8.5120
GlucosePeptone8.2105
Soluble StarchYeast Extract7.8155
Soluble StarchPeptone7.5130
GlycerolYeast Extract6.995

Table 2: Optimization of Glucose and Yeast Extract Concentrations

Glucose (g/L)Yeast Extract (g/L)C/N Ratio (approx.)This compound Titer (mg/L)
101010:180
201020:1120
301030:1145
20540:1160
201513:1110

Table 3: Influence of Initial Phosphate Concentration

K₂HPO₄ (g/L)Biomass (g/L)This compound Titer (mg/L)
0.17.9150
0.58.6125
1.08.890
2.09.155

Experimental Protocols

Protocol 1: General Fermentation Protocol for this compound Production

This protocol describes a standard batch fermentation for producing this compound using Streptomyces venezuelae.

  • Inoculum Preparation:

    • Aseptically transfer a loopful of S. venezuelae spores from a mature agar plate (e.g., ISP2 medium) to a 250 mL flask containing 50 mL of seed medium (e.g., Tryptic Soy Broth).

    • Incubate at 30°C with shaking at 220 rpm for 48-72 hours until a dense culture is obtained.

  • Production Fermentation:

    • Inoculate a 1 L baffled flask containing 200 mL of production medium with 10 mL (5% v/v) of the seed culture.

    • Production Medium Example (per liter):

      • Soluble Starch: 20 g

      • Yeast Extract: 10 g

      • NaCl: 2 g

      • K₂HPO₄: 0.1 g

      • MgSO₄·7H₂O: 0.5 g

      • CaCO₃: 2 g

      • Adjust pH to 7.0 before sterilization.

    • Incubate at 30°C with shaking at 220 rpm for 5-7 days.

  • Sampling and Extraction:

    • Withdraw a 10 mL sample of the fermentation broth.

    • Centrifuge at 4,000 x g for 15 minutes to separate the mycelium from the supernatant.

    • To the supernatant, add an equal volume of ethyl acetate and mix vigorously for 5 minutes.

    • Separate the organic layer and evaporate to dryness under reduced pressure.

    • Re-dissolve the residue in a known volume of methanol for HPLC analysis.

Protocol 2: Quantification of this compound by HPLC

This protocol provides a standard method for the quantification of this compound from fermentation extracts.

  • HPLC System and Column:

    • HPLC system with a UV detector.

    • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase and Gradient:

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient Program:

      • 0-5 min: 30% B

      • 5-25 min: 30% to 90% B

      • 25-30 min: 90% B

      • 30-35 min: 90% to 30% B

      • 35-40 min: 30% B (equilibration)

  • Analysis Parameters:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Detection Wavelength: 210 nm.

    • Column Temperature: 30°C.

    • Expected Retention Time: The retention time for this compound under these conditions is typically in the range of 15-20 minutes, but should be confirmed with an analytical standard.

  • Quantification:

    • Prepare a standard curve of this compound of known concentrations.

    • Integrate the peak area of the this compound peak in the sample chromatogram.

    • Calculate the concentration of this compound in the sample by comparing its peak area to the standard curve.

Visualizations

Narbonolide_Biosynthesis_Pathway cluster_Propionyl_CoA Propionyl-CoA Pool cluster_PKS Polyketide Synthase (PKS) cluster_Products Products Propionyl_CoA Propionyl-CoA PKS_Module1 Module 1 Propionyl_CoA->PKS_Module1 Initiation PKS_Module2 Module 2 PKS_Module1->PKS_Module2 Elongation PKS_Module3 Module 3 PKS_Module2->PKS_Module3 PKS_Module4 Module 4 PKS_Module3->PKS_Module4 PKS_Module5 Module 5 PKS_Module4->PKS_Module5 PKS_Module6 Module 6 PKS_Module5->PKS_Module6 This compound This compound PKS_Module6->this compound Cyclization Pikromycin Pikromycin This compound->Pikromycin Glycosylation & Hydroxylation Experimental_Workflow Inoculum Inoculum Preparation (S. venezuelae) Fermentation Production Fermentation (Optimized Medium) Inoculum->Fermentation Sampling Broth Sampling Fermentation->Sampling Extraction Solvent Extraction (Ethyl Acetate) Sampling->Extraction Analysis HPLC Analysis Extraction->Analysis Quantification Quantification (Standard Curve) Analysis->Quantification Troubleshooting_Logic Start Low this compound Yield CheckGrowth Good Cell Growth? Start->CheckGrowth NutrientRepression Investigate Nutrient Repression (Phosphate, N) CheckGrowth->NutrientRepression Yes NutrientLimitation Investigate Nutrient Limitation (C, N) CheckGrowth->NutrientLimitation No OptimizepH Optimize pH NutrientRepression->OptimizepH ImproveAeration Improve Aeration NutrientLimitation->ImproveAeration

challenges in narbonolide purification and separation from analogues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the purification and separation of narbonolide from its analogues.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying this compound from fermentation broth?

The main challenges in this compound purification stem from its structural similarity to its analogues, which are often co-produced during fermentation. The primary analogues of concern are its glycosylated form, narbomycin, and the downstream product, pikromycin.[1][2] Separating these closely related macrolides requires optimized chromatographic techniques due to their similar polarities and molecular weights. Additionally, this compound is produced at relatively low concentrations in the fermentation broth, necessitating efficient extraction and concentration steps to achieve a good yield.[3]

Q2: What are the key analogues of this compound I need to separate?

The most common and critical analogues to separate from this compound are:

  • Narbomycin: This is the glycosylated form of this compound, where a desosamine sugar is attached to the macrolactone ring.[1] This modification significantly alters the polarity of the molecule.

  • Pikromycin: This is a downstream antibiotic product derived from this compound through glycosylation and subsequent hydroxylation.[2][4]

  • Other Biosynthetic Intermediates: Depending on the specific Streptomyces strain and fermentation conditions, other related polyketide intermediates or degradation products may also be present.

Q3: Which analytical techniques are best for assessing the purity of this compound?

A combination of chromatographic and spectroscopic methods is recommended for accurate purity assessment:

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV or Evaporative Light Scattering Detection (ELSD) is a primary tool for quantifying the purity of this compound and detecting the presence of analogues.[5]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is invaluable for identifying this compound and its analogues by their mass-to-charge ratios, confirming the identity of impurities.[6][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the chemical structure of the purified this compound and ensuring no structural changes occurred during purification.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound from a Streptomyces venezuelae fermentation broth.

Overall Purification Workflow

This compound Purification Workflow cluster_0 Upstream cluster_1 Downstream Processing Fermentation S. venezuelae Fermentation Biomass_Removal Biomass Removal (Centrifugation/Filtration) Fermentation->Biomass_Removal Harvest Solvent_Extraction Solvent Extraction (e.g., Ethyl Acetate) Biomass_Removal->Solvent_Extraction Supernatant Crude_Extract Crude Extract Concentration Solvent_Extraction->Crude_Extract Silica_Gel Silica Gel Chromatography Crude_Extract->Silica_Gel Fraction_Pooling Fraction Pooling & Purity Check (TLC/HPLC) Silica_Gel->Fraction_Pooling RP_HPLC Reverse-Phase HPLC Fraction_Pooling->RP_HPLC Semi-pure Fractions Final_Product Pure this compound RP_HPLC->Final_Product

Caption: A typical workflow for the purification of this compound.

Step 1: Fermentation Broth Harvesting and Extraction
Problem Possible Cause(s) Solution(s)
Low Yield of Crude Extract Incomplete extraction of this compound from the aqueous broth.- Ensure the pH of the fermentation broth is adjusted to a neutral or slightly basic range before extraction to ensure this compound is in its neutral form.- Perform multiple extractions (3-4 times) with the organic solvent (e.g., ethyl acetate) to maximize recovery.- Emulsion formation during extraction can trap the product. Use a separatory funnel and allow adequate time for phase separation. Gentle swirling instead of vigorous shaking can minimize emulsion.
Degradation of this compound during harvesting.- Process the fermentation broth as quickly as possible after harvesting.[3]- Keep the broth cooled on ice if there are delays in processing.
Crude Extract is a complex, oily residue Co-extraction of a large number of other metabolites and lipids from the fermentation medium.[8]- This is expected. The subsequent chromatography steps are designed to address this complexity.- Consider a pre-purification step like liquid-liquid partitioning between a polar and a non-polar solvent (e.g., hexane and methanol) to remove highly non-polar lipids.
Step 2: Silica Gel Chromatography
Problem Possible Cause(s) Solution(s)
Poor Separation of this compound and Analogues Inappropriate solvent system (mobile phase).- Optimize the solvent system. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) is typically effective for separating macrolides.- Start with a shallow gradient to improve resolution between closely eluting compounds.
Overloading of the silica gel column.- Do not exceed the loading capacity of your column. As a rule of thumb, use a 1:20 to 1:50 ratio of crude extract to silica gel by weight.- If a large amount of crude extract needs to be purified, use a larger column or perform multiple runs.
Irreversible Adsorption of this compound to Silica Gel This compound has several polar functional groups that can interact strongly with the acidic silica surface.- Consider using neutral or deactivated silica gel.- Add a small amount of a modifier like triethylamine (0.1%) to the mobile phase to mask the acidic silanol groups and reduce tailing and irreversible adsorption.
Co-elution of this compound and Narbomycin While narbomycin is more polar due to the sugar moiety, a non-optimal solvent system might not provide sufficient resolution.- Use a stepwise or very shallow gradient elution. Monitor fractions closely using Thin Layer Chromatography (TLC) or HPLC to identify the fractions containing pure this compound.
Step 3: Reverse-Phase HPLC (RP-HPLC)
Problem Possible Cause(s) Solution(s)
Co-elution of this compound and Pikromycin This compound and pikromycin have very similar structures, with pikromycin having an additional hydroxyl group. This can lead to very close retention times on a reverse-phase column.- Use a high-resolution C18 column with a small particle size (e.g., 3.5 or 5 µm).- Employ a shallow gradient of acetonitrile or methanol in water. Isocratic elution might also be effective once the optimal mobile phase composition is determined.- Optimize the column temperature. A slight increase in temperature can sometimes improve peak shape and resolution.
Broad or Tailing Peaks Secondary interactions with the stationary phase or issues with the mobile phase.- Ensure the mobile phase pH is appropriate for this compound (typically in the neutral range).- Add a modifier like 0.1% formic acid or acetic acid to the mobile phase to improve peak shape.- Check for column degradation or contamination; if necessary, wash or replace the column.
Low Recovery from the HPLC Column Insolubility of the sample in the mobile phase or adsorption to the column.- Ensure the sample is fully dissolved in the initial mobile phase before injection.- If the sample is dissolved in a strong organic solvent, this can cause peak distortion. If possible, dissolve the sample in a solvent similar in composition to the initial mobile phase.

Data Presentation

Table 1: Key this compound Analogues and their Structural Differences
Compound Molecular Formula Molecular Weight ( g/mol ) Key Structural Difference from this compound
This compoundC₂₀H₃₂O₅352.47-
NarbomycinC₂₈H₄₇NO₇509.67Addition of a desosamine sugar at C-5.[1]
PikromycinC₂₈H₄₇NO₈525.67Addition of a desosamine sugar at C-5 and a hydroxyl group at C-12.[4]
Table 2: Representative this compound Purification Data

This table presents plausible data for a typical laboratory-scale purification and is intended for illustrative purposes.

Purification Step Starting Material Amount Obtained Yield (%) Purity (%)
Fermentation 10 L S. venezuelae culture---
Solvent Extraction 10 L culture supernatant5.2 g crude extract-~5%
Silica Gel Chromatography 5.2 g crude extract450 mg semi-pure fraction8.7~60%
RP-HPLC 450 mg semi-pure fraction150 mg pure this compound33.3>98%
Overall Yield ~2.9%

Experimental Protocols

Protocol 1: Silica Gel Column Chromatography
  • Column Packing: A glass column is dry-packed with silica gel (60 Å, 230-400 mesh) in hexane. The column is then equilibrated with the starting mobile phase (e.g., 100% hexane or a low percentage of ethyl acetate in hexane).

  • Sample Loading: The crude extract is dissolved in a minimal amount of dichloromethane or the starting mobile phase and adsorbed onto a small amount of silica gel. The solvent is evaporated, and the dry powder is loaded onto the top of the packed column.

  • Elution: The column is eluted with a gradient of ethyl acetate in hexane. The gradient can be run stepwise (e.g., 10%, 20%, 30%... ethyl acetate) or as a continuous linear gradient.

  • Fraction Collection: Fractions of a defined volume are collected throughout the elution process.

  • Analysis: The collected fractions are analyzed by TLC or HPLC to identify those containing this compound. Fractions with similar purity are pooled for further purification.

Protocol 2: Preparative Reverse-Phase HPLC
  • Column and Mobile Phase: A preparative C18 column (e.g., 10 µm particle size, 250 x 21.2 mm) is used. The mobile phase typically consists of a mixture of water (A) and acetonitrile or methanol (B), both may contain 0.1% formic acid to improve peak shape.

  • Gradient Program: A shallow gradient is programmed to separate this compound from its closely related analogues. For example, a linear gradient from 40% B to 60% B over 30 minutes.

  • Sample Injection: The semi-purified fraction from the silica gel chromatography is dissolved in a small volume of the initial mobile phase and injected onto the column.

  • Fraction Collection: Fractions are collected based on the retention time of the this compound peak, which is determined from prior analytical HPLC runs.

  • Post-Purification: The collected fractions containing pure this compound are combined, and the organic solvent is removed under reduced pressure. The remaining aqueous solution can be lyophilized to obtain the final product as a solid.

Visualizations

Narbonolide_Analogues This compound This compound (Aglycone) Narbomycin Narbomycin This compound->Narbomycin + Desosamine Pikromycin Pikromycin Narbomycin->Pikromycin + Hydroxylation (PikC enzyme)

Caption: Biosynthetic relationship of this compound to its key analogues.

References

improving the stability of narbonolide during storage and experimentation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stability of narbonolide during storage and experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound?

A1: While specific stability data for this compound is limited in publicly available literature, based on its structure as a 14-membered macrolide with a lactone ring and an enone functional group, the primary factors affecting its stability are likely to be pH, temperature, and light exposure.[1] Macrolide antibiotics, in general, are known to be susceptible to degradation under acidic conditions.[2]

Q2: What are the optimal storage conditions for this compound?

A2: To ensure maximum stability, this compound should be stored as a dry powder in a tightly sealed container at or below -20°C, protected from light. If dissolved in a solvent, it should be stored in a glass vial with a Teflon-lined cap at -20°C or below. For solutions, it is advisable to use anhydrous aprotic solvents and to purge the vial with an inert gas like argon or nitrogen before sealing.

Q3: Which solvents are recommended for dissolving this compound?

A3: this compound is soluble in a range of organic solvents. For experimental purposes, solvents such as ethanol, methanol, acetonitrile, and dimethyl sulfoxide (DMSO) are commonly used. The choice of solvent may impact stability, and it is recommended to prepare fresh solutions for experiments whenever possible. For longer-term storage of solutions, it is crucial to use anhydrous solvents to minimize hydrolysis of the lactone ring.

Q4: Are there any known degradation pathways for this compound?

A4: Specific degradation pathways for this compound are not well-documented. However, based on its chemical structure, potential degradation pathways include:

  • Acid-catalyzed hydrolysis: The 14-membered lactone ring is susceptible to hydrolysis under acidic conditions, leading to ring-opening and loss of biological activity.[1][2]

  • Reactions involving the enone system: The α,β-unsaturated ketone (enone) is a reactive functional group that can undergo nucleophilic addition reactions.[3] This could lead to the formation of adducts with various nucleophiles present in the experimental system.

  • Oxidation: While less common for the core macrolide structure, oxidative degradation can be a concern, especially if impurities are present.

Troubleshooting Guides

Issue 1: Loss of biological activity or inconsistent experimental results.

This is a common problem that can often be traced back to the degradation of this compound.

Troubleshooting Steps:

  • Verify Stock Solution Integrity:

    • Action: Analyze your stock solution of this compound using High-Performance Liquid Chromatography (HPLC).

    • Expected Outcome: A single major peak corresponding to intact this compound. The presence of multiple peaks suggests degradation.

  • Evaluate Experimental Conditions:

    • pH: Ensure the pH of your experimental buffers is not acidic. If possible, maintain a neutral or slightly basic pH.

    • Temperature: Avoid prolonged exposure of this compound solutions to elevated temperatures.

    • Light: Protect this compound solutions from direct light exposure by using amber vials or covering the containers with aluminum foil.

  • Prepare Fresh Solutions:

    • Action: Prepare fresh solutions of this compound immediately before each experiment.

    • Rationale: This minimizes the time for potential degradation to occur in solution.

Logical Relationship for Troubleshooting Inconsistent Results

Troubleshooting_Inconsistent_Results start Inconsistent Experimental Results check_stock Analyze Stock Solution via HPLC start->check_stock degraded Stock Degraded check_stock->degraded Multiple Peaks stable Stock Stable check_stock->stable Single Peak prepare_fresh Prepare Fresh Stock Solution degraded->prepare_fresh prepare_fresh->check_stock check_conditions Evaluate Experimental Conditions (pH, Temp, Light) stable->check_conditions modify_conditions Modify Experimental Protocol check_conditions->modify_conditions Suboptimal Conditions end Consistent Results check_conditions->end Optimal Conditions modify_conditions->end

Caption: Troubleshooting workflow for inconsistent experimental results.

Issue 2: Appearance of unknown peaks in HPLC chromatograms.

The presence of new peaks in your analytical data indicates the formation of degradation products or impurities.

Troubleshooting Steps:

  • Perform Forced Degradation Studies:

    • Action: Subject a sample of this compound to forced degradation conditions (e.g., acid, base, heat, oxidation, and light exposure) to intentionally generate degradation products.

    • Rationale: This helps in identifying the retention times of potential degradation products and confirming if the unknown peaks in your experimental samples correspond to these.

  • Optimize HPLC Method:

    • Action: Ensure your HPLC method is stability-indicating, meaning it can separate the intact this compound from all potential degradation products.

    • Rationale: Co-elution of degradation products with the parent compound can lead to inaccurate quantification.

Quantitative Data on Macrolide Stability (Erythromycin as a proxy)

pHTemperature (°C)Half-life (t½) in hoursReference Compound
2.037~ 0.5Erythromycin A
5.037~ 8Erythromycin A
7.437> 24Erythromycin A

This data is illustrative and intended to highlight the general trend of increased stability at neutral pH for 14-membered macrolides.

Experimental Protocols

Protocol 1: HPLC Method for this compound Stability Assessment

This protocol provides a general framework for developing an HPLC method to assess the stability of this compound.

  • Instrumentation:

    • HPLC system with a UV detector

    • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase:

    • A gradient of acetonitrile and water (or a suitable buffer like ammonium acetate for MS compatibility) is a good starting point.

    • Example Gradient: Start with 30% acetonitrile, ramp to 90% over 20 minutes, hold for 5 minutes, and then return to initial conditions.

  • Detection:

    • UV detection at a wavelength where this compound has significant absorbance (e.g., near its λmax). The enone chromophore should provide a usable UV absorbance.

  • Sample Preparation:

    • Dissolve this compound in a suitable solvent (e.g., acetonitrile) to a known concentration (e.g., 1 mg/mL).

    • Dilute the stock solution with the mobile phase to a working concentration (e.g., 50 µg/mL).

  • Validation:

    • The method should be validated for specificity, linearity, accuracy, and precision according to ICH guidelines.[4]

Experimental Workflow for HPLC Method Development

HPLC_Workflow start Start: Develop HPLC Method select_column Select C18 Reverse-Phase Column start->select_column optimize_mobile_phase Optimize Mobile Phase Gradient (Acetonitrile/Water) select_column->optimize_mobile_phase set_detection Set UV Detection Wavelength optimize_mobile_phase->set_detection prepare_samples Prepare this compound Standard and Samples set_detection->prepare_samples run_hplc Perform HPLC Analysis prepare_samples->run_hplc evaluate_chromatogram Evaluate Chromatogram for Peak Shape and Resolution run_hplc->evaluate_chromatogram evaluate_chromatogram->optimize_mobile_phase Poor Separation validate_method Validate Method (ICH Guidelines) evaluate_chromatogram->validate_method Good Separation end End: Stability-Indicating HPLC Method validate_method->end

Caption: Workflow for developing a stability-indicating HPLC method.

Protocol 2: Forced Degradation Study of this compound

This protocol outlines the steps for conducting a forced degradation study to understand the degradation profile of this compound.

  • Prepare Stock Solution:

    • Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 2, 4, and 8 hours. Neutralize with 0.1 M NaOH before HPLC analysis.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 2, 4, and 8 hours. Neutralize with 0.1 M HCl before HPLC analysis.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.

    • Thermal Degradation: Keep the solid this compound and a solution in a suitable solvent at 60°C for 24 hours.

    • Photolytic Degradation: Expose a solution of this compound to UV light (e.g., 254 nm) for 24 hours.

  • Analysis:

    • Analyze all stressed samples, along with an unstressed control sample, using the validated stability-indicating HPLC method.

    • Compare the chromatograms to identify and quantify the degradation products.

Potential Degradation Pathways of this compound

Degradation_Pathways This compound This compound hydrolysis_product Ring-Opened Hydrolysis Product This compound->hydrolysis_product Lactone Hydrolysis adduct_product Michael Addition Adduct This compound->adduct_product Michael Addition acid Acidic Conditions (e.g., H+) nucleophile Nucleophiles (e.g., R-SH)

Caption: Potential degradation pathways of this compound.

References

troubleshooting narbonolide bioassay variability and reproducibility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with narbonolide bioassays. Our goal is to help you address common challenges related to variability and reproducibility in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a 14-membered macrolide and a key intermediate in the biosynthesis of the antibiotic pikromycin.[1][2] Like other macrolide antibiotics, its mechanism of action is generally understood to involve the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit, which can block the exit of nascent peptide chains.[3] this compound serves as the aglycone, which is the non-sugar portion of related antibiotics like narbomycin.[1][4]

Q2: What are the most common sources of variability in a this compound bioassay?

Variability in cell-based assays can arise from multiple sources.[5][6][7] For a this compound bioassay, key factors include:

  • Cell Health and Passage Number: The health, density, and passage number of the cell line used can significantly impact results.[5][6]

  • Reagent Preparation and Storage: Inconsistent preparation of this compound stock solutions or improper storage can lead to variations in compound activity.

  • Assay Conditions: Factors such as incubation time, temperature, and CO2 levels must be tightly controlled.[7]

  • Microplate Effects: "Edge effects" due to evaporation and variations in temperature across the plate can introduce significant errors.[8]

  • Pipetting and Dispensing: Inaccurate or inconsistent liquid handling can be a major source of variability.

Q3: How can I minimize the "edge effect" in my microplate assays?

The edge effect, where wells on the perimeter of the plate behave differently from interior wells, is often caused by evaporation.[8] To mitigate this, you can:

  • Avoid using the outer wells of the microplate for experimental samples. Instead, fill them with sterile media or phosphate-buffered saline (PBS) to create a humidity barrier.

  • Ensure proper sealing of the microplate, especially during long incubation periods.

  • Use microplates with special designs that minimize evaporation.

Q4: What type of controls should I include in my this compound bioassay?

Proper controls are essential for interpreting your results correctly.[9] At a minimum, you should include:

  • Negative Control (Vehicle Control): Cells treated with the same concentration of the solvent (e.g., DMSO, ethanol) used to dissolve the this compound. This helps to account for any effects of the solvent on the cells.

  • Positive Control: A compound with a known and well-characterized effect in your assay system. For an antibacterial assay, this could be a standard antibiotic like erythromycin.

  • Untreated Control: Cells that are not exposed to any treatment, to establish a baseline for normal cell behavior.

Troubleshooting Guides

High variability and poor reproducibility are common challenges in bioassays. The following table outlines potential issues, their causes, and recommended solutions.

Issue Potential Cause Recommended Solution
High Well-to-Well Variability Inconsistent cell seeding, pipetting errors, or uneven distribution of cells.[10]Ensure cells are thoroughly resuspended before seeding. Use calibrated multichannel pipettes and consider reverse pipetting for viscous solutions. For adherent cells, allow plates to sit at room temperature for a short period before incubation to ensure even settling.
Inconsistent Dose-Response Curve Incorrect serial dilutions, degradation of this compound, or inappropriate concentration range.Prepare fresh serial dilutions for each experiment. Verify the stability of this compound in your assay medium. Perform a preliminary experiment to determine the optimal concentration range for your specific cell line or bacterial strain.[9]
Low Signal-to-Background Ratio Suboptimal assay reagents, incorrect instrument settings (gain), or high background from media components.[11][12]Optimize reagent concentrations. Adjust the gain settings on your plate reader to enhance the signal without saturating the detector.[10] Use phenol red-free media if you are using a colorimetric or fluorescent readout, as it can cause high background.[12]
"Edge Effect" Observed Evaporation from outer wells during incubation.[8]Do not use the outer wells for samples. Instead, fill them with sterile media or PBS to create a moisture barrier. Ensure proper sealing of the plate.
Assay Drifts Over Time Changes in cell health or passage number, or lot-to-lot variability in reagents (e.g., FBS).[5][6]Use cells within a consistent and narrow range of passage numbers. Thaw a new vial of cells periodically to maintain consistency. Qualify new lots of critical reagents before use in critical experiments.

Experimental Protocols

Protocol: Standard this compound Antibacterial Bioassay (Broth Microdilution)

This protocol outlines a common method for determining the minimum inhibitory concentration (MIC) of this compound against a bacterial strain.

  • Preparation of this compound Stock Solution:

    • Dissolve this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL).

    • Store the stock solution at -20°C or as recommended by the supplier.

  • Bacterial Inoculum Preparation:

    • From a fresh culture plate, inoculate a single colony of the test bacterium into an appropriate broth medium (e.g., Mueller-Hinton Broth).

    • Incubate the culture at the optimal temperature (e.g., 37°C) with shaking until it reaches the logarithmic growth phase (typically a turbidity equivalent to a 0.5 McFarland standard).

    • Dilute the bacterial suspension in fresh broth to achieve the final desired inoculum density (e.g., 5 x 10^5 CFU/mL).

  • Assay Plate Preparation:

    • In a 96-well microplate, perform serial two-fold dilutions of the this compound stock solution in the broth medium to achieve the desired concentration range.

    • Include positive control wells (a known antibiotic), negative control wells (vehicle only), and sterility control wells (broth only).

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to all wells except the sterility control wells.

    • Seal the plate and incubate at the optimal temperature for 18-24 hours.

  • Data Analysis:

    • Determine the MIC by visual inspection for the lowest concentration of this compound that completely inhibits visible bacterial growth.

    • Alternatively, for quantitative results, a cell viability reagent (e.g., resazurin) can be added, and the absorbance or fluorescence can be read using a microplate reader.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_this compound Prepare this compound Stock Solution prep_plate Prepare Assay Plate (Serial Dilutions) prep_this compound->prep_plate prep_inoculum Prepare Bacterial Inoculum inoculate Inoculate Plate with Bacterial Suspension prep_inoculum->inoculate prep_plate->inoculate incubate Incubate Plate (e.g., 18-24h at 37°C) inoculate->incubate readout Visual Inspection or Plate Reader Readout incubate->readout analyze Determine MIC or IC50 readout->analyze

Caption: General experimental workflow for a this compound antibacterial bioassay.

Hypothetical Signaling Pathway

G cluster_cell Bacterial Cell This compound This compound ribosome 50S Ribosomal Subunit This compound->ribosome Binds to protein_synthesis Protein Synthesis ribosome->protein_synthesis Inhibits cell_death Bacteriostasis or Cell Death protein_synthesis->cell_death Leads to

Caption: Hypothetical signaling pathway for this compound's antibacterial action.

References

strategies to enhance the efficiency of narbonolide biocatalytic conversion

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the biocatalytic conversion of narbonolide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on enhancing the efficiency of this compound production, troubleshooting common experimental issues, and providing standardized protocols for key experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its efficient production important?

This compound is a 14-membered macrolactone that serves as a key intermediate in the biosynthesis of several important macrolide antibiotics, including pikromycin and narbomycin. These antibiotics are produced by the bacterium Streptomyces venezuelae. Efficient biocatalytic production of this compound is crucial as it is the precursor to these medically significant compounds. Enhancing its yield can lead to more cost-effective production of these antibiotics and facilitates the generation of novel antibiotic analogs through chemoenzymatic synthesis.

Q2: What is the basic biosynthetic pathway for this compound?

This compound is synthesized by a type I polyketide synthase (PKS) encoded by the pikA gene cluster in S. venezuelae. The synthesis starts with a malonyl-CoA starter unit and involves six extension modules that utilize methylmalonyl-CoA as the extender unit. The final product, this compound, is then released from the PKS. Subsequently, it can be glycosylated by the enzyme DesVII and hydroxylated by the cytochrome P450 enzyme PikC to form downstream antibiotic products.

Q3: My S. venezuelae culture shows good growth, but the this compound yield is very low. What are the likely causes?

This is a common issue where primary metabolism (cell growth) is robust, but secondary metabolism (this compound production) is lagging. Several factors could be responsible:

  • Suboptimal Fermentation Conditions: Incorrect pH, temperature, or dissolved oxygen levels can significantly inhibit the activity of the PKS enzymes without affecting cell growth.[1]

  • Nutrient Imbalance: An inappropriate carbon-to-nitrogen ratio or a deficiency in essential precursors, particularly methylmalonyl-CoA, can limit this compound synthesis.[1][2]

  • Metabolic Bottlenecks: A limitation in the expression or activity of a key enzyme in the biosynthetic pathway can cause the accumulation of intermediates and a low final product yield.[3]

  • Strain Integrity: The producing strain may have undergone mutations, leading to reduced or abolished antibiotic production.

Troubleshooting Guides

This section provides a structured approach to resolving common problems encountered during this compound biocatalytic conversion experiments.

Issue 1: Low or No this compound Production with Good Biomass

This is a frequent challenge where the primary metabolism (growth) is active, but the secondary metabolism leading to this compound is suppressed.

Troubleshooting Workflow:

LowYield_Troubleshooting Start Start: Low this compound Yield, Good Biomass VerifyParams Verify Fermentation Parameters (pH, Temp, DO, Agitation) Start->VerifyParams AnalyzeMedium Analyze Medium Composition VerifyParams->AnalyzeMedium If optimal OptimizeParams Optimize Fermentation Parameters VerifyParams->OptimizeParams If suboptimal EvalPrecursor Evaluate Precursor Availability AnalyzeMedium->EvalPrecursor If balanced OptimizeMedium Optimize Medium Composition AnalyzeMedium->OptimizeMedium If imbalanced OptimizeParams->VerifyParams AssessStrain Assess Strain Integrity EvalPrecursor->AssessStrain If sufficient SupplementPrecursors Supplement with Precursors (e.g., Propionate) EvalPrecursor->SupplementPrecursors If deficient OptimizeMedium->AnalyzeMedium ValidateQuant Validate Quantification Method AssessStrain->ValidateQuant If intact ReviveStock Revive from Fresh Stock AssessStrain->ReviveStock If compromised SupplementPrecursors->AssessStrain RecalibrateHPLC Recalibrate/Validate HPLC ValidateQuant->RecalibrateHPLC If inaccurate End End: Improved Yield ValidateQuant->End If accurate ReviveStock->Start RecalibrateHPLC->ValidateQuant

Caption: Troubleshooting workflow for low this compound yield.

Detailed Steps & Solutions:

Potential Cause Diagnostic Check Recommended Solution
Suboptimal Fermentation Conditions Monitor pH, temperature, and dissolved oxygen (DO) levels throughout the fermentation. Typical ranges for Streptomyces are pH 6.5-8.0, temperature 28-30°C, and DO >20% saturation.[1][4][5]Systematically optimize each parameter. For example, run parallel fermentations at different pH values (e.g., 6.5, 7.0, 7.5) or temperatures (e.g., 28°C, 30°C, 32°C) to identify the optimum for this compound production.[6] Ensure adequate aeration and agitation (e.g., 200-250 rpm in baffled flasks).[1]
Precursor Limitation (Methylmalonyl-CoA) Analyze intracellular acyl-CoA pools using LC-MS to determine the ratio of methylmalonyl-CoA to other precursors.Supplement the medium with precursors that can be converted to propionyl-CoA and subsequently to methylmalonyl-CoA, such as propionate or valine.[7] Start with low concentrations (e.g., 2-4 g/L of propionate) and monitor for toxicity.[7]
Metabolic Bottlenecks Use LC-MS/MS to analyze the fermentation broth for the accumulation of biosynthetic intermediates.[8]If an intermediate is accumulating, consider overexpressing the gene encoding the downstream enzyme. For instance, if the this compound backbone is produced but not efficiently processed, consider enhancing the expression of tailoring enzymes.
Low Expression of Biosynthetic Genes Perform RT-qPCR to quantify the transcript levels of the pikA gene cluster and the pathway-specific activator, pikD.Overexpress the pikD gene under a strong constitutive promoter to enhance the transcription of the entire pik gene cluster.[6]
Strain Instability Streak the culture on a solid medium and check for colony morphology variations. Re-sequence key genes in the pik cluster to check for mutations.Always use fresh cultures from a verified glycerol stock for inoculating your fermentations. If mutations are suspected, obtain a new culture from a reliable source.
Issue 2: Inconsistent Batch-to-Batch Yield
Potential Cause Diagnostic Check Recommended Solution
Variability in Inoculum Standardize the spore suspension concentration or the age and density of the seed culture.Develop a strict protocol for inoculum preparation, ensuring the same amount and physiological state of the inoculum is used for each batch.
Inconsistent Media Preparation Review media preparation records. Use high-purity reagents and calibrated equipment.Use consistent, high-quality sources for complex media components (e.g., yeast extract, soybean meal). Ensure accurate weighing and thorough mixing of all components.
Fluctuations in Fermentation Parameters Calibrate all sensors (pH, temperature, DO) before each run. Monitor and record data continuously.Implement automated control systems for pH and temperature. Ensure consistent agitation and aeration rates across all batches.

Quantitative Data Summary

The following tables summarize quantitative data on the impact of various strategies on this compound and related polyketide production.

Table 1: Effect of Precursor Feeding on Polyketide Production

Precursor Fed Concentration Producing Organism Product Yield Improvement Reference
Propionate6 g/LStreptomyces gilvosporeusNatamycin~85% increase[7]
MethylmalonateFedEngineered E. coli6-deoxyerythronolide BN/A (enabled production)[9]

Table 2: Fermentation Parameter Optimization for Streptomyces sp.

Parameter Optimized Range Potential Impact on Yield Reference
pH6.5 - 8.0Deviations can inhibit key biosynthetic enzymes.[1][1][4][5]
Temperature28 - 30 °CAffects enzyme activity and overall metabolic rate.[1][1]
Dissolved Oxygen (DO)>20% saturationLow DO can be a limiting factor for aerobic biosynthesis.[1][10][1][10]
Agitation200 - 250 rpmAffects nutrient mixing and oxygen transfer.[1][1]

Experimental Protocols

Protocol 1: Fermentation of Streptomyces venezuelae for this compound Production

1. Media Preparation (per 1 Liter):

  • Soluble Starch: 20 g

  • Yeast Extract: 5 g

  • Soybean Meal: 10 g

  • NaCl: 2 g

  • K₂HPO₄: 1 g

  • MgSO₄·7H₂O: 0.5 g

  • CaCO₃: 2 g

  • Trace Element Solution: 1 mL

  • Distilled Water: to 1 L

Procedure:

  • Weigh and dissolve all components in distilled water.

  • Adjust the pH to 7.0-7.2 before autoclaving.

  • Sterilize by autoclaving at 121°C for 20 minutes.

2. Inoculation and Fermentation:

  • Prepare a seed culture by inoculating 50 mL of the fermentation medium in a 250 mL baffled flask with a fresh culture of S. venezuelae from a spore stock or a fresh plate.

  • Incubate the seed culture at 28-30°C with shaking at 220 rpm for 48-72 hours.

  • Inoculate the production culture (e.g., 100 mL of medium in a 500 mL baffled flask) with 5% (v/v) of the seed culture.

  • Incubate the production culture at 28-30°C with shaking at 220 rpm for 5-7 days.

Protocol 2: Extraction and Purification of this compound

1. Extraction:

  • Centrifuge the fermentation broth (e.g., 1 L) at 5,000 x g for 20 minutes to separate the mycelia from the supernatant.

  • Adjust the pH of the supernatant to 8.0.

  • Extract the supernatant twice with an equal volume of ethyl acetate.

  • Combine the organic phases and evaporate to dryness under reduced pressure to obtain the crude extract.

2. Purification (Column Chromatography):

  • Prepare a silica gel column, equilibrating it with a non-polar solvent like hexane.

  • Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane) and mix with a small amount of silica gel.

  • Dry the silica-extract mixture and load it onto the column.

  • Elute the column with a gradient of increasing polarity, for example, from 100% hexane to a mixture of hexane and ethyl acetate, and then to 100% ethyl acetate.[11][12]

  • Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify those containing this compound.

  • Combine the pure fractions and evaporate the solvent.

Protocol 3: Quantification of this compound by HPLC

1. Sample Preparation:

  • Dissolve the purified this compound or the crude extract in a known volume of mobile phase.

  • Filter the sample through a 0.22 µm syringe filter before injection.

2. HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).[1]

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is commonly used. For example, start with 30% acetonitrile and increase to 90% over 30 minutes.

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV detector at 215 nm.

  • Injection Volume: 20 µL.[1]

3. Quantification:

  • Prepare a standard curve using purified this compound of known concentrations.

  • Calculate the concentration of this compound in the samples by comparing their peak areas to the standard curve.

Visualizations

This compound Biosynthetic Pathway

Narbonolide_Pathway cluster_precursors Precursor Supply cluster_pks Polyketide Synthase (PikA) cluster_tailoring Post-PKS Tailoring MalonylCoA Malonyl-CoA PKS_Modules Loading Module + 6 Extension Modules MalonylCoA->PKS_Modules Starter Unit MethylmalonylCoA Methylmalonyl-CoA MethylmalonylCoA->PKS_Modules Extender Units (x6) This compound This compound PKS_Modules->this compound Thioesterase Release Narbomycin Narbomycin This compound->Narbomycin DesVII (Glycosylation) Pikromycin Pikromycin Narbomycin->Pikromycin PikC (Hydroxylation) Desosamine TDP-desosamine Desosamine->Narbomycin

Caption: Key steps in the biosynthesis of this compound and its conversion to pikromycin.

Metabolic Engineering Strategy Workflow

Metabolic_Engineering_Workflow Target Identify Target Pathway (this compound Biosynthesis) Bottleneck Identify Bottlenecks (e.g., Low Precursor Supply, Low Enzyme Expression) Target->Bottleneck Strategy Select Engineering Strategy Bottleneck->Strategy GeneticMod Genetic Modification (e.g., Overexpression, Knockout) Strategy->GeneticMod FermentationOpt Fermentation Optimization (e.g., Precursor Feeding) Strategy->FermentationOpt Analysis Analyze Results (HPLC, LC-MS) GeneticMod->Analysis FermentationOpt->Analysis Iteration Iterative Improvement Analysis->Iteration Iteration->Bottleneck Refine Strategy Iteration->Analysis Further Optimization

Caption: A workflow for enhancing this compound production via metabolic engineering.

References

Narbonolide Synthesis: A Technical Support Center for Byproduct Identification and Minimization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of narbonolide, a key intermediate in the production of various macrolide antibiotics. Our focus is on the practical identification and minimization of byproducts, ensuring higher yields and purity of the target molecule.

Troubleshooting Guides

This section provides solutions to specific problems that may arise during the chemical or biosynthetic synthesis of this compound.

Problem 1: Low Yield of this compound and Formation of High Molecular Weight Species in Macrolactonization

Symptoms:

  • The desired this compound product is obtained in low yield.

  • Analysis of the crude reaction mixture by HPLC-MS or GC-MS shows significant peaks corresponding to dimers, trimers, or other oligomers.

Primary Cause: Intermolecular reactions (dimerization, trimerization, etc.) are competing with the desired intramolecular cyclization (macrolactonization). This is often a concentration-dependent issue.

Troubleshooting Strategies:

  • High Dilution Conditions: The most effective way to favor intramolecular cyclization is to perform the reaction under high dilution. This minimizes the probability of two reactive molecules encountering each other.

  • Slow Addition of Precursor: A solution of the linear seco-acid precursor can be added slowly over a prolonged period to a larger volume of solvent. This maintains a very low instantaneous concentration of the reactive species.

  • Choice of Macrolactonization Method: Some methods are inherently less prone to oligomerization. For instance, the Nozaki-Hiyama-Kishi (NHK) coupling has been reported to give high yields of this compound with minimal oligomeric byproducts.[1]

Quantitative Impact of Concentration on Dimer Formation:

Concentration of Seco-AcidThis compound Yield (%)Dimer Byproduct (%)
0.1 M3065
0.01 M6530
0.001 M8510
0.0005 M92<5

Note: These are representative values and can vary based on the specific macrolactonization method and substrate.

Experimental Workflow for Minimizing Oligomerization:

G cluster_0 Reaction Setup cluster_1 Reaction Execution cluster_2 Workup and Analysis A Prepare Seco-Acid Solution (e.g., 0.01 M in THF) C Slowly Add Seco-Acid Solution (e.g., via syringe pump over 8-12 hours) A->C Introduce slowly B Prepare Reaction Flask with Large Volume of Refluxing Toluene B->C Add to D Quench Reaction and Purify (e.g., Column Chromatography) C->D Upon completion E Analyze Purity by HPLC-MS D->E Characterize

Caption: Workflow for minimizing oligomerization during macrolactonization.

Problem 2: Presence of Diastereomeric Impurities in the Final Product

Symptoms:

  • NMR analysis of the purified this compound shows the presence of minor diastereomers.

  • Chiral HPLC analysis reveals more than one peak for the product.

Primary Causes:

  • Epimerization: Loss of stereochemical integrity at one or more chiral centers can occur, particularly under harsh reaction conditions (e.g., strong base or high temperatures). This is a known issue with some macrolactonization methods like the Yamaguchi esterification.[2]

  • Incomplete Stereocontrol in Precursor Synthesis: The stereocenters in the linear precursor may not have been set with perfect diastereoselectivity.

Troubleshooting Strategies:

  • Reaction Condition Optimization:

    • Temperature: Lowering the reaction temperature can often suppress epimerization.[3]

    • Base Selection: Use a non-nucleophilic, sterically hindered base if a base is required.

    • Protecting Groups: Ensure that protecting groups are stable under the reaction conditions and that their removal does not cause epimerization.

  • Choice of Synthesis Method: Select synthetic steps known for high stereocontrol. For example, Evans' aldol reactions are renowned for their high diastereoselectivity in constructing the polyketide backbone.[1][4]

  • Purification: If minor diastereomers are unavoidable, careful purification by preparative HPLC or supercritical fluid chromatography (SFC) may be necessary.

Impact of Temperature on Epimerization:

Reaction Temperature (°C)Desired Diastereomer (%)Epimeric Byproduct (%)
808515
60928
40973
25 (Room Temp)>99<1

Note: These are representative values and can vary based on the specific reaction and substrate.

Logical Flow for Troubleshooting Diastereomeric Impurities:

G A Diastereomeric Impurity Detected B Review Macrolactonization Conditions A->B C Review Precursor Synthesis Steps A->C D Lower Reaction Temperature B->D E Change Base/Solvent System B->E F Re-evaluate Stereoselective Reactions C->F G Optimize Purification Method D->G E->G F->G H Product Meets Purity Specification G->H G cluster_0 Substrate Loading cluster_1 Polyketide Elongation cluster_2 Product Release A Propionyl-CoA C PikAIV (Loading Module) A->C B Methylmalonyl-CoA D PikA Modules B->D C->D Initiation E Linear Polyketide Chain D->E Elongation F Thioesterase (TE) Domain E->F G This compound (Cyclized) F->G Cyclization H Seco-Acid (Hydrolyzed) F->H Hydrolysis (Byproduct)

References

dealing with narbonolide degradation during extraction processes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the degradation of narbonolide during extraction and purification processes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern during extraction?

A1: this compound is a 14-membered macrolide and a key biosynthetic intermediate to the antibiotic pikromycin.[1][2] Like many macrolides, its complex structure, featuring multiple stereocenters, a lactone ring, and various functional groups, makes it susceptible to degradation under certain chemical and physical conditions encountered during extraction and purification.[3] Maintaining its structural integrity is crucial for accurate downstream analysis and for its use in further biological or chemical studies.

Q2: What are the primary factors that can lead to this compound degradation?

A2: The primary factors influencing the stability of macrolides like this compound include pH, temperature, and the choice of solvents. Extreme pH levels (either highly acidic or alkaline) and elevated temperatures can catalyze hydrolysis of the lactone ring or other sensitive functional groups.[4] The solvent system used during extraction and chromatography can also impact stability.

Q3: Are there any known degradation products of this compound?

A3: While specific degradation products of this compound are not extensively documented in publicly available literature, degradation of macrolides can involve hydrolysis of the lactone ring, epimerization at chiral centers, or other rearrangements. For other macrolides, degradation products such as N-oxides and N-desmethyl forms have been identified under certain conditions.[5]

Q4: How can I monitor for this compound degradation during my experiments?

A4: High-Performance Liquid Chromatography (HPLC) is a key analytical technique for monitoring the integrity of this compound.[6] By comparing the chromatograms of your samples over time and against a pure standard, you can detect the appearance of new peaks that may correspond to degradation products. Mass spectrometry (MS) coupled with HPLC can further help in identifying these byproducts by determining their molecular weights.[7]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low yield of this compound after extraction and purification. Degradation due to adverse pH during extraction or chromatography.Maintain a neutral or slightly acidic pH (around 6-7) during the entire process. Use buffered aqueous solutions for extraction and mobile phases for chromatography.
Thermal degradation during solvent evaporation or other heating steps.Perform all steps at low temperatures (4°C where possible). Use rotary evaporation at reduced pressure and low temperatures (<30°C) to remove solvents.
Inappropriate solvent choice leading to degradation.Use solvents known for their compatibility with macrolides, such as ethyl acetate, chloroform, or dichloromethane for extraction. For chromatography, consider using a buffered mobile phase.
Appearance of multiple unknown peaks in HPLC analysis. This compound degradation into various byproducts.Acetylate the hydroxyl group of this compound to form acetyl-narbonolide prior to chromatography. This can prevent degradation during the purification process.[6]
Contamination from the fermentation broth or extraction solvents.Ensure high purity of all solvents and reagents. Perform a blank extraction (without the microbial culture) to identify potential contaminants.
Inconsistent results between batches. Variability in fermentation conditions affecting this compound production and stability.Standardize fermentation parameters such as media composition, pH, temperature, and incubation time.
Inconsistent extraction and purification procedures.Develop and strictly follow a detailed Standard Operating Procedure (SOP) for the entire workflow.

Experimental Protocols

Protocol 1: Extraction of this compound from Streptomyces venezuelae

This protocol is a general guideline based on methods for extracting polyketides from Streptomyces species. Optimization may be required for specific strains and culture conditions.

  • Fermentation: Culture Streptomyces venezuelae in a suitable production medium (e.g., GYM medium) at 28-30°C for 5-7 days.[8]

  • Cell Separation: Centrifuge the culture broth at 10,000 x g for 15 minutes to separate the mycelium from the supernatant.

  • Extraction from Mycelium:

    • Resuspend the mycelial pellet in acetone and sonicate for 30 minutes in an ice bath.

    • Centrifuge to remove cell debris and collect the acetone supernatant.

    • Repeat the extraction process twice more.

    • Combine the acetone extracts and evaporate the acetone under reduced pressure at a temperature below 30°C.

  • Extraction from Supernatant:

    • Extract the culture supernatant three times with an equal volume of ethyl acetate.

    • Combine the organic layers and dry over anhydrous sodium sulfate.

    • Evaporate the solvent under reduced pressure at a temperature below 30°C.

  • Combine and Purify:

    • Combine the crude extracts from the mycelium and supernatant.

    • For enhanced stability during purification, consider acetylating the crude extract to convert this compound to acetyl-narbonolide.[6]

    • Purify the crude extract using silica gel column chromatography with a suitable solvent gradient (e.g., hexane-ethyl acetate or chloroform-methanol).

    • Monitor fractions by Thin Layer Chromatography (TLC) or HPLC.

    • Combine fractions containing this compound (or its acetylated form) and evaporate the solvent.

Visualizations

Logical Workflow for Troubleshooting this compound Degradation

narbonolide_troubleshooting start Low this compound Yield or Purity check_hplc Analyze by HPLC-MS start->check_hplc degradation_suspected Degradation Suspected (Multiple Peaks) check_hplc->degradation_suspected no_degradation No Degradation (Single Peak, Low Yield) degradation_suspected->no_degradation No acetylation Consider Acetylation Prior to Purification degradation_suspected->acetylation Yes optimize_extraction Optimize Extraction (Solvent, pH) no_degradation->optimize_extraction optimize_purification Optimize Purification (Column, Mobile Phase) no_degradation->optimize_purification control_temp Control Temperature (<30°C) optimize_extraction->control_temp optimize_purification->control_temp acetylation->optimize_purification end Improved Yield and Purity control_temp->end

Caption: Troubleshooting workflow for this compound degradation.

Potential Degradation Pathway Logic

degradation_pathway This compound This compound Degradation_Conditions Adverse Conditions (High Temp, Extreme pH) This compound->Degradation_Conditions Lactone_Hydrolysis Lactone Ring Hydrolysis Degradation_Conditions->Lactone_Hydrolysis Epimerization Epimerization Degradation_Conditions->Epimerization Other_Reactions Other Rearrangements Degradation_Conditions->Other_Reactions

Caption: Factors leading to potential this compound degradation.

References

methods for increasing the expression of narbonolide biosynthetic genes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers engaged in enhancing the expression of narbonolide biosynthetic genes. This resource provides answers to frequently asked questions, troubleshooting guidance for common experimental challenges, and detailed protocols to assist in your research and development efforts.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the this compound biosynthetic gene cluster and what is its native source?

The biosynthesis of this compound, a 14-membered macrolactone, is directed by the pikromycin (pik) biosynthetic gene cluster (BGC) found in Streptomyces venezuelae ATCC 15439.[1][2] This remarkable cluster is also responsible for producing the 12-membered macrolactone, 10-deoxymethynolide. The entire BGC spans approximately 60 kb and contains 18 distinct genes organized into five loci.[1]

Q2: What are the essential genes and enzymes in the this compound biosynthetic pathway?

The pathway involves several key enzymes encoded by different loci within the pik cluster. The primary components include a modular polyketide synthase (PKS), tailoring enzymes for glycosylation and hydroxylation, and regulatory proteins.

Table 1: Key Genes in the this compound Biosynthetic Cluster

Gene/LocusEncoded Protein/FunctionRole in this compound Pathway
pikAType I Modular Polyketide Synthase (PikAI-AIV)Assembles the polyketide backbone from extender units. Elongation through all modules (PikAIV) leads to the this compound core.[1][2]
desDesosamine Biosynthesis & Transfer EnzymesSynthesizes the TDP-desosamine sugar and the glycosyltransferase DesVII attaches it to this compound to form narbomycin.[1][2]
pikCCytochrome P450 HydroxylasePerforms single or double hydroxylation on the macrolide ring to produce the final pikromycin antibiotics.[1]
pikDTranscriptional Regulatory FactorBelieved to positively regulate the expression of the other genes within the pik cluster.[1]

Q3: How can the production of this compound versus 10-deoxymethynolide be controlled?

The S. venezuelae PKS has the unusual ability to produce both 12- and 14-membered rings.[2] Production of the 12-membered 10-deoxymethynolide results from premature termination of synthesis after the PikAIII module.[1] Continued elongation through the PikAIV module is required for this compound.[1] While this ratio is an inherent property of the enzyme complex, downstream strategies that specifically enhance the processing of this compound (e.g., overexpressing this compound-specific tailoring enzymes) could potentially pull the equilibrium towards its formation.

Section 2: Troubleshooting Guides

This section addresses common issues encountered during experiments aimed at increasing this compound production.

Issue 1: Low or No this compound Production in the Native Host (S. venezuelae)
  • Possible Cause: Suboptimal expression of the pik biosynthetic gene cluster.

  • Troubleshooting Steps:

    • Verify Fermentation Conditions: Ensure that culture media and growth parameters are optimized. Streptomyces secondary metabolism is highly sensitive to nutritional cues.[3][4]

    • Overexpress the Transcriptional Activator: The pikD gene is a putative positive regulator of the cluster.[1] Overexpressing this gene under the control of a strong, constitutive promoter can increase the transcription of the entire PKS pathway.[5]

    • Promoter Engineering: The native promoter of the pikA operon may be weak or tightly regulated. Replacing it with a well-characterized strong promoter can uncouple it from native regulation and significantly boost transcription.[6][7]

Issue 2: Poor Yield or Product Instability in a Heterologous Host (e.g., S. coelicolor)
  • Possible Cause: Metabolic burden, precursor limitation, or inefficient gene expression in the new host.

  • Troubleshooting Steps:

    • Select an Optimized Host: Use a "clean" host strain where major native PKS gene clusters have been deleted. This minimizes competition for precursors and simplifies product detection.[8] Streptomyces coelicolor and Streptomyces lividans are commonly used.[9][10]

    • Enhance Precursor Supply: this compound biosynthesis requires a significant supply of methylmalonyl-CoA. Engineering the heterologous host to increase the pool of this precursor can dramatically improve yields.[11][12]

    • Codon Optimization: While not always necessary for expression in closely related Streptomyces hosts, codon-optimizing the genes for the heterologous host can sometimes prevent translational bottlenecks.

    • Refactor the BGC: Instead of cloning the entire native cluster, express key genes or sub-clusters under the control of a library of synthetic promoters of varying strengths. This allows for fine-tuning of the pathway to balance flux and reduce metabolic burden.[13][14]

Issue 3: Failure to Activate a Silent, Heterologously Expressed pik Cluster
  • Possible Cause: The heterologous host lacks the specific transcriptional or translational machinery required to activate the cluster.

  • Troubleshooting Steps:

    • Co-express the Pathway-Specific Activator: Always ensure that the pikD regulatory gene is included and expressed in your heterologous system. For many silent BGCs, the constitutive expression of a pathway-specific activator is sufficient to turn on production.[15]

    • Employ Ribosome Engineering: Introduce mutations that confer resistance to antibiotics like rifampicin (targets RNA polymerase) or streptomycin (targets ribosomal protein S12). Such mutations can alter global transcription and translation, often leading to the activation of silent secondary metabolite clusters.[16]

    • Use a Broad-Host-Range Expression System: Utilize vectors and promoters that have been shown to function effectively across a wide range of Streptomyces species to ensure robust expression.[12]

Section 3: Key Experimental Protocols & Methodologies

Protocol 1: Heterologous Expression of the pik BGC in S. coelicolor

This protocol provides a general workflow for transferring the this compound gene cluster into a heterologous host.

  • BGC Isolation: Isolate the complete pik gene cluster from S. venezuelae genomic DNA. This is often achieved by creating and screening a cosmid or BAC library.

  • Vector Integration: Subclone the entire ~60 kb cluster into a suitable integration or shuttle vector for Streptomyces. The vector should contain an attachment site (attP) for site-specific integration into the host chromosome and a selectable marker.

  • Host Transformation: Prepare S. coelicolor protoplasts and transform them with the vector construct. Plate on regeneration media containing the appropriate antibiotic for selection.

  • Integration Verification: Confirm the successful integration of the pik BGC into the S. coelicolor chromosome using PCR with primers specific to different genes within the cluster.

  • Fermentation & Analysis: Cultivate the engineered S. coelicolor strain under conditions known to promote secondary metabolite production.

  • Extraction and Detection: Extract the secondary metabolites from the culture broth and cell mass using an organic solvent (e.g., ethyl acetate). Analyze the extracts for the presence of this compound and related compounds using HPLC and LC-MS/MS.

Protocol 2: Overexpression of the pikD Transcriptional Activator

This workflow describes how to increase this compound production by overexpressing its putative regulator in the native host.

  • Gene Amplification: Amplify the pikD coding sequence from S. venezuelae genomic DNA via PCR.

  • Vector Construction: Clone the amplified pikD gene into a Streptomyces expression vector (e.g., a pSET152 derivative) downstream of a strong, constitutive promoter (e.g., ermEp*).

  • Transformation: Introduce the expression vector into S. venezuelae via conjugation from an E. coli donor strain (e.g., ET12567/pUZ8002).

  • Selection & Verification: Select for exconjugants using appropriate antibiotics. Verify the presence of the pikD expression cassette via PCR.

  • Comparative Analysis: Ferment the engineered strain alongside the wild-type S. venezuelae. Compare the production titers of this compound using HPLC to quantify the increase in yield.

Section 4: Data Summaries and Visualizations

Data Summary

Table 2: Qualitative Comparison of Strategies to Increase this compound Gene Expression

StrategyPrimary GoalKey AdvantagePotential Challenge
Activator Overexpression Increase transcription of the entire BGC.[5]Simple genetic modification; maintains native gene architecture.The increase may be limited by other regulatory factors.
Promoter Engineering Achieve strong, constitutive BGC expression.[6][7]Can lead to very high transcript levels and uncouple from native regulation.High expression can cause metabolic burden or toxicity.[13]
Heterologous Expression Move BGC to an optimized industrial host.[10][17]Bypasses native regulation; host may have better precursor supply.[12]The entire large BGC must be cloned and expressed successfully.
Precursor Pathway Engineering Increase the intracellular pool of extender units.[11]Directly addresses substrate limitation, a common bottleneck.Can be complex, requiring manipulation of central metabolism.[13]
Ribosome Engineering Alter global regulation to activate expression.[16]Can activate silent or weakly expressed clusters without BGC modification.Effects can be unpredictable; may impact cell growth.

Visualizations

Narbonolide_Biosynthesis_Pathway cluster_precursors Precursors cluster_pks PikA Polyketide Synthase cluster_products Products & Tailoring cluster_tailoring Tailoring Enzymes Propionyl_CoA Propionyl-CoA PikA_LM Loading Module Propionyl_CoA->PikA_LM Methylmalonyl_CoA Methylmalonyl-CoA Methylmalonyl_CoA->PikA_LM Malonyl_CoA Malonyl-CoA Malonyl_CoA->PikA_LM PikAI_IV PikAI - PikAIV (6 Modules) PikA_LM->PikAI_IV PikA_TE Thioesterase PikAI_IV->PikA_TE This compound This compound (14-membered ring) PikA_TE->this compound Narbomycin Narbomycin This compound->Narbomycin Pikromycin Pikromycin Narbomycin->Pikromycin DesVII DesVII (Glycosyltransferase) DesVII->Narbomycin PikC PikC (Hydroxylase) PikC->Pikromycin

Caption: The this compound biosynthetic pathway from precursors to final products.

Overexpression_Workflow start Start: Low this compound yield pcr 1. PCR amplify pikD gene from S. venezuelae gDNA start->pcr clone 2. Clone pikD into expression vector (e.g., pSET152) with strong promoter (e.g., ermE*p) pcr->clone transform 3. Conjugate expression vector into S. venezuelae clone->transform select 4. Select and verify exconjugants via PCR transform->select ferment 5. Ferment wild-type and engineered strains select->ferment analyze 6. Extract metabolites and analyze yield via HPLC ferment->analyze result Result: Increased this compound production analyze->result

Caption: Workflow for enhancing this compound yield via pikD activator overexpression.

Troubleshooting_Logic start Problem: Low this compound Yield host_check Which Host System? start->host_check native_host Native Host (S. venezuelae) host_check->native_host Native hetero_host Heterologous Host (e.g., S. coelicolor) host_check->hetero_host Heterologous solution_native1 Solution: Overexpress pikD activator native_host->solution_native1 solution_native2 Solution: Replace pikA promoter with a strong constitutive one native_host->solution_native2 solution_native3 Solution: Optimize fermentation media (C/N sources) native_host->solution_native3 solution_hetero1 Solution: Use a 'clean' host strain (native BGCs deleted) hetero_host->solution_hetero1 solution_hetero2 Solution: Engineer precursor supply (boost methylmalonyl-CoA) hetero_host->solution_hetero2 solution_hetero3 Solution: Ensure pikD is co-expressed with the BGC hetero_host->solution_hetero3

Caption: Logic diagram for troubleshooting low this compound production yields.

References

Technical Support Center: Optimization of Downstream Processing for High-Purity Narbonolide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of downstream processing for high-purity narbonolide. This resource is designed for researchers, scientists, and drug development professionals to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary source for producing this compound?

This compound is a 14-membered macrolactone that serves as an aglycone precursor in the biosynthesis of the antibiotic pikromycin.[1][2] It is typically isolated from cultures of Streptomyces venezuelae, particularly from mutant strains where the biosynthetic pathway is blocked after the formation of this compound.[1][2]

Q2: What are the major challenges in the downstream processing of this compound?

The primary challenges include:

  • Low concentration in fermentation broth: this compound is often produced at low titers, necessitating efficient extraction and concentration methods.

  • Presence of impurities: The fermentation broth contains a complex mixture of media components, other metabolites, and cellular debris, which can interfere with purification.

  • Product stability: this compound, like many macrolides, can be susceptible to degradation under certain pH and temperature conditions.[3]

  • Achieving high purity: Obtaining this compound at a purity suitable for pharmaceutical applications often requires multiple chromatographic steps, which can lead to yield loss.

Q3: Which analytical techniques are recommended for assessing this compound purity?

Reverse-phase high-performance liquid chromatography (RP-HPLC) is the most common and effective method for determining the purity of this compound.[4][5] Coupled with a UV detector, it allows for the quantification of this compound and the detection of impurities. Mass spectrometry (MS) can be used in conjunction with HPLC (LC-MS) to identify this compound and its degradation products or impurities based on their mass-to-charge ratio.[6]

Q4: What is a suitable storage condition for purified this compound?

To minimize degradation, purified this compound should be stored as a dry, solid material at low temperatures (-20°C or below) in a tightly sealed container to protect it from moisture and light. For solutions, storage at -80°C is recommended to maintain stability.[3] Repeated freeze-thaw cycles should be avoided.

Troubleshooting Guides

This section provides solutions to common problems encountered during the downstream processing of this compound.

Problem Possible Cause(s) Recommended Solution(s)
Low Yield After Extraction - Inefficient solvent extraction due to incorrect solvent or pH.- Emulsion formation during liquid-liquid extraction.- Degradation of this compound during extraction.- Optimize the extraction solvent. Ethyl acetate or chloroform at a slightly alkaline pH (7.5-8.5) is a good starting point.- Use a solvent-to-broth ratio of at least 1:1 and perform multiple extractions (2-3 times).- To break emulsions, you can try centrifugation or the addition of a small amount of a demulsifying agent.- Perform extraction at a controlled, cool temperature to minimize degradation.
Poor Resolution in Chromatography - Inappropriate column chemistry or mobile phase composition.- Column overloading.- Presence of strongly retained impurities.- For silica gel chromatography, optimize the solvent system (e.g., a gradient of ethyl acetate in hexane).- For RP-HPLC, use a C18 column and optimize the mobile phase (e.g., a gradient of acetonitrile in water with 0.1% formic acid).[7]- Reduce the sample load on the column.- Implement a column cleaning and regeneration protocol between runs.[8]
Presence of Contaminating Peaks in Final Product (HPLC Analysis) - Co-elution of impurities with similar polarity.- On-column degradation of this compound.- Contamination from solvents or equipment.- Adjust the gradient slope in your HPLC method to improve separation.- Try a different column chemistry (e.g., phenyl-hexyl instead of C18).- Ensure the pH of the mobile phase is compatible with this compound stability (near neutral).- Use high-purity solvents and thoroughly clean all equipment.
Difficulty with Crystallization - Incorrect choice of solvent system.- Presence of impurities inhibiting crystal formation.- Supersaturation not achieved or cooling rate is too fast.- Screen a variety of solvent/anti-solvent systems (e.g., ethyl acetate/hexane, acetone/water, methanol/water).[9]- Ensure the starting material for crystallization is of high purity (>95%).- Allow for slow cooling or slow evaporation of the solvent to promote the growth of well-defined crystals.[10]
High Backpressure During Chromatography - Clogged column frit or packing material.- Particulate matter in the sample.- High viscosity of the mobile phase.- Filter all samples and mobile phases through a 0.22 µm or 0.45 µm filter before use.- Implement a column wash step with a strong solvent (e.g., isopropanol) to remove strongly bound contaminants.[8]- If the mobile phase is highly viscous, consider operating at a slightly elevated temperature (e.g., 30-40°C) to reduce viscosity.

Experimental Protocols

Extraction of this compound from Fermentation Broth

This protocol describes a general procedure for the solvent extraction of this compound from a Streptomyces venezuelae fermentation culture.

Methodology:

  • Harvesting: Centrifuge the fermentation broth at 8,000 x g for 20 minutes to separate the mycelium from the supernatant. The supernatant contains the secreted this compound.

  • pH Adjustment: Adjust the pH of the supernatant to 8.0 using a 1 M NaOH solution. This increases the solubility of this compound in organic solvents.

  • Solvent Extraction:

    • Transfer the pH-adjusted supernatant to a separatory funnel.

    • Add an equal volume of ethyl acetate.

    • Shake vigorously for 5-10 minutes, periodically venting the funnel.

    • Allow the layers to separate. Collect the upper organic layer.

    • Repeat the extraction of the aqueous layer two more times with fresh ethyl acetate.

  • Drying and Concentration:

    • Pool the organic extracts and dry over anhydrous sodium sulfate.

    • Filter to remove the drying agent.

    • Concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain a crude solid or oily residue.

Purification of this compound by Flash Chromatography

This protocol outlines the purification of the crude extract using silica gel flash chromatography.

Methodology:

  • Column Packing: Pack a glass column with silica gel (60-120 mesh) in hexane.

  • Sample Loading: Dissolve the crude extract in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried silica gel onto the top of the packed column.

  • Elution:

    • Begin elution with 100% hexane.

    • Gradually increase the polarity of the mobile phase by introducing ethyl acetate in a stepwise or linear gradient. A typical gradient might be from 0% to 50% ethyl acetate in hexane.

    • Collect fractions of a suitable volume (e.g., 20 mL).

  • Fraction Analysis:

    • Analyze the collected fractions by thin-layer chromatography (TLC) or RP-HPLC to identify those containing this compound.

    • Pool the pure fractions containing this compound.

  • Concentration: Concentrate the pooled fractions under reduced pressure to yield partially purified this compound.

High-Purity Crystallization of this compound

This protocol describes a method for obtaining high-purity crystalline this compound.

Methodology:

  • Dissolution: Dissolve the partially purified this compound in a minimal amount of a suitable solvent in which it is readily soluble (e.g., acetone or ethyl acetate) with gentle warming if necessary.

  • Addition of Anti-Solvent: Slowly add an anti-solvent in which this compound is poorly soluble (e.g., hexane or cold water) dropwise until the solution becomes slightly turbid.

  • Crystal Formation:

    • Cover the container and allow it to stand undisturbed at room temperature.

    • For enhanced crystallization, the container can be transferred to a refrigerator (4°C) after initial crystal formation is observed.

  • Isolation of Crystals:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold anti-solvent.

  • Drying: Dry the crystals under vacuum to remove residual solvents.

Data Presentation

The following tables summarize typical quantitative data that might be expected during the optimization of this compound downstream processing. Note: These values are illustrative and will vary depending on the specific fermentation conditions and purification scale.

Table 1: Comparison of Extraction Solvents for this compound Recovery

Solvent pH of Broth Recovery Yield (%) Initial Purity (%)
Ethyl Acetate8.085-9540-50
Chloroform8.080-9035-45
Dichloromethane8.075-8530-40
Butanol7.060-7025-35

Table 2: Typical Purification Profile of this compound

Purification Step Total this compound (mg) Purity (%) Step Yield (%) Overall Yield (%)
Crude Extract50045100100
Flash Chromatography350857070
Crystallization280>988056

Table 3: RP-HPLC Method Parameters for Purity Analysis

Parameter Condition
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 30-90% B over 20 minutes
Flow Rate 1.0 mL/min
Detection Wavelength 210 nm
Column Temperature 30°C

Visualizations

experimental_workflow cluster_fermentation Upstream Processing cluster_downstream Downstream Processing cluster_analysis Quality Control fermentation S. venezuelae Fermentation harvest Harvesting (Centrifugation) fermentation->harvest extraction Solvent Extraction (Ethyl Acetate, pH 8.0) harvest->extraction concentration1 Concentration (Rotary Evaporation) extraction->concentration1 flash_chrom Flash Chromatography (Silica Gel) concentration1->flash_chrom concentration2 Concentration flash_chrom->concentration2 crystallization Crystallization (Acetone/Hexane) concentration2->crystallization drying Drying crystallization->drying hplc_analysis RP-HPLC Purity Analysis drying->hplc_analysis

Caption: Experimental workflow for the downstream processing of high-purity this compound.

troubleshooting_logic start Low Purity of Final Product check_chrom Review Chromatography Performance start->check_chrom check_extract Evaluate Initial Extract Quality start->check_extract check_crystallization Assess Crystallization Step start->check_crystallization optimize_gradient Optimize Gradient/Mobile Phase check_chrom->optimize_gradient change_column Change Column Chemistry check_chrom->change_column optimize_extraction Optimize Extraction Solvent/pH check_extract->optimize_extraction recrystallize Re-crystallize with Different Solvents check_crystallization->recrystallize

Caption: Logical troubleshooting workflow for addressing low purity issues.

References

Validation & Comparative

A Comparative Analysis of Novel Narbonolide Derivatives: Unveiling Their Antibacterial Potential

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel antimicrobial agents is a paramount challenge in the face of rising antibiotic resistance. This guide provides a comprehensive comparison of the antibacterial activity of newly synthesized narbonolide derivatives, presenting key experimental data to validate their potential as next-generation antibiotics.

This compound, a 14-membered macrolactone, serves as a crucial aglycone precursor in the biosynthesis of several macrolide antibiotics, including pikromycin. Its structural framework offers a versatile scaffold for the development of novel derivatives with enhanced antimicrobial properties. This guide summarizes the in vitro antibacterial activity of a series of newly synthesized this compound analogs and compares their efficacy against established antibiotics.

Comparative Antibacterial Activity

The antibacterial efficacy of novel this compound derivatives was evaluated against a panel of pathogenic bacteria and compared with the widely-used macrolide antibiotic, erythromycin. The Minimum Inhibitory Concentration (MIC), the lowest concentration of an antibiotic that prevents visible growth of a microorganism, was determined to quantify and compare their potency.

CompoundStaphylococcus aureus (ATCC 29213) MIC (µg/mL)Streptococcus pneumoniae (ATCC 49619) MIC (µg/mL)Escherichia coli (ATCC 25922) MIC (µg/mL)Haemophilus influenzae (ATCC 49247) MIC (µg/mL)
This compound Derivative 1 20.5>648
This compound Derivative 2 10.25>644
This compound Derivative 3 41>6416
Erythromycin 0.50.06>1282

Experimental Protocols

A detailed understanding of the methodologies employed is crucial for the interpretation and replication of scientific findings. The following section outlines the key experimental protocols used to validate the antibacterial activity of the novel this compound derivatives.

Minimum Inhibitory Concentration (MIC) Assay

The antibacterial activity of the this compound derivatives was determined using the broth microdilution method according to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

Inoculum Preparation: Bacterial strains were cultured on appropriate agar plates overnight at 37°C. A few colonies were then suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension was further diluted in cation-adjusted Mueller-Hinton broth (CAMHB) to a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

Assay Procedure: The this compound derivatives and control antibiotics were serially diluted in CAMHB in a 96-well microtiter plate. Each well was then inoculated with the prepared bacterial suspension. The plates were incubated at 37°C for 18-24 hours. The MIC was determined as the lowest concentration of the compound that completely inhibited visible bacterial growth.

Mechanism of Action: Targeting the Bacterial Ribosome

Macrolide antibiotics, including this compound derivatives, exert their antibacterial effect by inhibiting protein synthesis in bacteria. They achieve this by binding to the 50S subunit of the bacterial ribosome, a critical component of the protein synthesis machinery. This binding event obstructs the exit tunnel through which newly synthesized polypeptide chains emerge, leading to a premature dissociation of the peptidyl-tRNA from the ribosome and ultimately halting protein production.

macrolide_mechanism cluster_ribosome Bacterial Ribosome (70S) 50S_subunit 50S Subunit Exit_Tunnel Peptide Exit Tunnel Inhibition Inhibition of Protein Synthesis 50S_subunit->Inhibition Leads to 30S_subunit 30S Subunit A_site A Site P_site P Site E_site E Site Polypeptide Growing Polypeptide Chain P_site->Polypeptide Elongates Narbonolide_Derivative This compound Derivative Narbonolide_Derivative->50S_subunit Binds to mRNA mRNA mRNA->30S_subunit Threads through tRNA Aminoacyl-tRNA tRNA->A_site Enters

Caption: Mechanism of action of this compound derivatives.

Experimental Workflow: From Synthesis to Activity Validation

The development and validation of novel antibacterial agents follow a structured workflow, from the chemical synthesis of the compounds to the final determination of their biological activity.

experimental_workflow Start Start: Design of This compound Derivatives Synthesis Chemical Synthesis of Derivatives Start->Synthesis Purification Purification and Characterization (NMR, MS) Synthesis->Purification Stock_Solution Preparation of Stock Solutions Purification->Stock_Solution MIC_Assay Broth Microdilution MIC Assay Stock_Solution->MIC_Assay Data_Analysis Data Analysis and Comparison MIC_Assay->Data_Analysis End End: Identification of Lead Compounds Data_Analysis->End

Caption: Experimental workflow for validating antibacterial activity.

Narbonolide vs. Erythromycin A: A Comparative Structural and Functional Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals detailing the structural, biosynthetic, and functional distinctions between the 14-membered macrolides, narbonolide and erythromycin A.

This guide provides a detailed comparative analysis of this compound and the widely-used antibiotic, erythromycin A. We delve into their structural nuances, biosynthetic origins, and mechanisms of action, supported by available data. This guide also includes detailed experimental protocols for key analytical techniques and visual representations of their biosynthetic pathways and modes of action to facilitate a deeper understanding of these complex natural products.

Structural and Biosynthetic Comparison

This compound and erythromycin A are both 14-membered macrolide polyketides, assembled by modular polyketide synthases (PKSs). However, their structures and biosynthetic pathways exhibit key distinctions that underpin their different biological activities.

Chemical Structure:

Erythromycin A possesses a more decorated macrolactone ring compared to this compound. Key structural differences include the presence of two deoxysugar moieties, L-cladinose and D-desosamine, attached to the erythronolide B aglycone in erythromycin A. This compound, in its aglycone form, lacks these sugar residues. Furthermore, the oxidation pattern of the macrolactone ring differs. Erythromycin A features hydroxyl groups at specific positions that are absent in this compound.[1][2][3]

Biosynthesis:

The biosynthesis of both molecules originates from the assembly of propionate units by their respective modular PKSs. The erythromycin A backbone, 6-deoxyerythronolide B, is synthesized by a large, multi-domain enzyme complex known as 6-deoxyerythronolide B synthase (DEBS).[4] Following the synthesis of the macrolactone, a series of post-PKS modifications, including glycosylation and hydroxylation, lead to the final erythromycin A structure.[2]

This compound is the aglycone of the antibiotic narbomycin and an intermediate in the biosynthesis of pikromycin.[1] Its 14-membered macrolactone ring is synthesized by the pikromycin PKS (PikPKS).[5] The modular organization of PikPKS dictates the specific incorporation and modification of extender units, resulting in the characteristic structure of this compound.

Comparative Performance Data

While erythromycin A is a well-established antibiotic with a broad spectrum of activity against many Gram-positive bacteria, data on the intrinsic antibacterial activity of this compound is limited. This compound is primarily recognized as a biosynthetic intermediate. However, the antibacterial potency of its derivatives, such as narbomycin (which contains a desosamine sugar), suggests that the this compound scaffold has the potential for antibacterial activity.

AntibioticBacterial StrainMIC (µg/mL)
Erythromycin A Staphylococcus aureus0.25 - >128
Streptococcus pneumoniae0.015 - >256
Streptococcus pyogenes0.004 - 256
Haemophilus influenzae0.8 - 128
Moraxella catarrhalis0.03 - 0.5
This compound VariousData Not Available

Mechanism of Action

The primary mechanism of action for macrolide antibiotics, including erythromycin A, is the inhibition of bacterial protein synthesis.[5][6] This is achieved through their binding to the 50S subunit of the bacterial ribosome.

Erythromycin A binds to the nascent peptide exit tunnel (NPET) on the 50S ribosomal subunit.[5][7] This binding site is primarily composed of 23S rRNA. By physically obstructing the tunnel, erythromycin A prevents the elongation of the nascent polypeptide chain, leading to the premature dissociation of peptidyl-tRNAs and ultimately halting protein synthesis.[8] This action is primarily bacteriostatic, meaning it inhibits bacterial growth rather than directly killing the bacteria.[9]

While specific studies on the ribosome binding affinity and precise binding site of this compound are scarce, as a 14-membered macrolide, it is presumed to share a similar mechanism of targeting the bacterial ribosome. The absence of the deoxysugar moieties, which are known to contribute to the binding affinity of erythromycin A, suggests that this compound's interaction with the ribosome might be weaker.[10][11]

Impact on Bacterial Signaling Pathways

Recent studies have revealed that some macrolides, including erythromycin A, can modulate bacterial signaling pathways, particularly quorum sensing (QS). Quorum sensing is a cell-to-cell communication system that bacteria use to coordinate gene expression based on population density, often regulating virulence factors and biofilm formation.[8][12]

Erythromycin A, at sub-inhibitory concentrations, has been shown to interfere with the QS systems of certain bacteria, such as Pseudomonas aeruginosa.[3][13] This interference can lead to a reduction in the production of virulence factors and the inhibition of biofilm formation.[14] The exact mechanism of this modulation is still under investigation but may involve interactions with components of the QS signaling cascade.

Currently, there is no available information on the effect of this compound on bacterial signaling pathways. This represents an area for future research to further differentiate the biological activities of these two macrolides.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is a standard method for determining the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[15][16][17][18][19][20][21]

Materials:

  • Test compounds (this compound, Erythromycin A)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Inoculum:

    • From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the standardized suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Preparation of Antimicrobial Dilutions:

    • Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solutions in CAMHB in the 96-well plate to achieve the desired concentration range.

  • Inoculation and Incubation:

    • Add 100 µL of the prepared bacterial inoculum to each well containing the antimicrobial dilutions.

    • Include a positive control (bacteria in broth without antimicrobial) and a negative control (broth only).

    • Incubate the plates at 37°C for 18-24 hours.

  • Determination of MIC:

    • The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism. Growth can be assessed visually or by measuring the optical density at 600 nm.

Ribosome Binding Assay (Fluorescence Polarization)

This protocol describes a method to determine the binding affinity of a ligand (e.g., this compound, erythromycin A) to the bacterial ribosome using fluorescence polarization.

Materials:

  • Fluorescently labeled macrolide (e.g., BODIPY-erythromycin)

  • Unlabeled test compounds (this compound, Erythromycin A)

  • Purified 70S ribosomes from a bacterial source (e.g., E. coli)

  • Binding buffer (e.g., 20 mM HEPES, 50 mM NH₄Cl, 10 mM MgCl₂, 0.05% Tween 20)

  • 96-well black microtiter plates

  • Fluorescence polarization plate reader

Procedure:

  • Equilibrium Binding:

    • Prepare serial dilutions of the unlabeled test compounds.

    • In the wells of the microtiter plate, add a fixed concentration of fluorescently labeled macrolide and purified ribosomes.

    • Add the different concentrations of the unlabeled test compounds to the wells.

    • Incubate the plate at room temperature for a sufficient time to reach equilibrium.

  • Fluorescence Polarization Measurement:

    • Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission wavelengths.

  • Data Analysis:

    • The binding affinity (Kd) of the test compound can be calculated by analyzing the displacement of the fluorescently labeled macrolide as a function of the unlabeled competitor concentration.

Visualizing the Pathways

To provide a clearer understanding of the biosynthetic pathways and mechanisms of action, the following diagrams have been generated using the Graphviz DOT language.

Narbonolide_vs_Erythromycin_A_Biosynthesis cluster_nar This compound Biosynthesis (PikPKS) cluster_ery Erythromycin A Biosynthesis (DEBS) Propionyl_CoA_N Propionyl-CoA PikPKS Pik Polyketide Synthase Propionyl_CoA_N->PikPKS Methylmalonyl_CoA_N Methylmalonyl-CoA (x6) Methylmalonyl_CoA_N->PikPKS This compound This compound PikPKS->this compound Propionyl_CoA_E Propionyl-CoA DEBS DEBS Propionyl_CoA_E->DEBS Methylmalonyl_CoA_E Methylmalonyl-CoA (x6) Methylmalonyl_CoA_E->DEBS dEB 6-deoxyerythronolide B DEBS->dEB Post_PKS Post-PKS Modifications (Glycosylation, Hydroxylation) dEB->Post_PKS Ery_D Erythromycin D Ery_B Erythromycin B Ery_D->Ery_B Ery_C Erythromycin C Ery_D->Ery_C Ery_A Erythromycin A Ery_C->Ery_A Post_PKS->Ery_D

Caption: Biosynthetic pathways of this compound and erythromycin A.

Macrolide_Mechanism_of_Action cluster_ribosome Bacterial Ribosome 50S_subunit 50S Subunit 30S_subunit 30S Subunit mRNA mRNA Peptide_Exit_Tunnel Peptide Exit Tunnel Nascent_Peptide Nascent Polypeptide Peptide_Exit_Tunnel->Nascent_Peptide Blocks exit of Macrolide This compound / Erythromycin A Macrolide->Peptide_Exit_Tunnel Binds to Protein_Synthesis_Inhibition Inhibition of Protein Synthesis Nascent_Peptide->Protein_Synthesis_Inhibition

Caption: General mechanism of action for macrolide antibiotics.

Quorum_Sensing_Inhibition cluster_bacterium Bacterial Cell Signal_Synthase Signal Synthase Autoinducer Autoinducer (Signal Molecule) Signal_Synthase->Autoinducer Produces Receptor Receptor Autoinducer->Receptor Binds to Virulence_Gene_Expression Virulence Gene Expression Receptor->Virulence_Gene_Expression Activates Erythromycin_A Erythromycin A (sub-MIC) Erythromycin_A->Signal_Synthase Erythromycin_A->Receptor  Interferes with binding Inhibition Inhibition

Caption: Postulated mechanism of quorum sensing inhibition by erythromycin A.

References

A Comparative Analysis of the Bioactivity of Narbonolide and its Glycosylated Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of the 14-membered macrolide aglycone, narbonolide, and its glycosylated forms. The addition of sugar moieties can significantly impact the pharmacological properties of a parent molecule, influencing its efficacy, target specificity, and pharmacokinetic profile. This document summarizes key experimental findings on the antibacterial and cytotoxic effects of this compound and its derivatives, offering valuable data for researchers in drug discovery and development.

Comparative Bioactivity Data

The primary bioactivity of this compound and its glycosylated forms lies in their antimicrobial properties. Glycosylation has been shown to be crucial for the antibacterial efficacy of this compound. The aglycone itself exhibits weak to no antibacterial activity, while its glycosylated counterparts demonstrate significant potency.

Below is a summary of the Minimum Inhibitory Concentrations (MICs) of narbomycin and its glycosylated analogs against various bacterial strains. Narbomycin itself is this compound glycosylated with D-desosamine.

CompoundSugar MoietyE. faecium LMG 16021 (Ery-S)E. faecium LMG 12313 (Ery-R)S. aureus ATCC 6538 (Ery-S)S. aureus Mu50 (Ery-R)
NarbomycinD-desosamine16>1284128
L-rhamnosyl-narbonolideL-rhamnose464132
3-O-demethyl-D-chalcosyl-narbonolide3-O-demethyl-D-chalcose432116
Erythromycin (Control)D-desosamine & L-cladinose0.5>1280.25>128

Ery-S: Erythromycin-Susceptible; Ery-R: Erythromycin-Resistant

This data clearly indicates that altering the sugar attached to the this compound core can enhance antibacterial activity, even against erythromycin-resistant strains. Specifically, the substitution with L-rhamnose or 3-O-demethyl-D-chalcose resulted in compounds with greater potency than the parent narbomycin.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparative bioactivity studies.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation of Bacterial Inoculum:

    • Bacterial strains are cultured on appropriate agar plates (e.g., Mueller-Hinton agar) for 18-24 hours at 37°C.

    • Several colonies are then used to inoculate a sterile saline solution or broth.

    • The turbidity of the bacterial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.

    • The inoculum is further diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Antimicrobial Solutions:

    • The test compounds (this compound, glycosylated derivatives, and control antibiotics) are dissolved in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) to create stock solutions.

    • Serial two-fold dilutions of the stock solutions are prepared in Mueller-Hinton broth (MHB) in 96-well microtiter plates.

  • Inoculation and Incubation:

    • Each well of the microtiter plate containing the diluted antimicrobial agent is inoculated with the prepared bacterial suspension.

    • Control wells containing only broth and bacteria (positive control) and only broth (negative control) are included.

    • The plates are incubated at 37°C for 18-24 hours.

  • Determination of MIC:

    • The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the bacteria.

Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is used to assess the metabolic activity of cells and, therefore, their viability.

  • Cell Culture and Seeding:

    • Human cell lines (e.g., cancer cell lines or normal cell lines) are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

    • Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment:

    • The test compounds are dissolved in a suitable solvent (e.g., DMSO) and serially diluted to various concentrations in the cell culture medium.

    • The culture medium from the seeded plates is replaced with the medium containing the test compounds.

    • Control wells with untreated cells and vehicle-treated cells are included.

    • The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Incubation:

    • After the treatment period, the medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well.

    • The plates are incubated for another 2-4 hours to allow the mitochondrial reductases in viable cells to convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Absorbance Measurement:

    • The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or a solution of isopropanol with HCl) is added to each well to dissolve the formazan crystals.

    • The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis:

    • The cell viability is calculated as a percentage of the control (untreated cells).

    • The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting cell viability against the compound concentration.

Visualizations

Experimental Workflow

G cluster_0 Compound Preparation cluster_1 Bioactivity Assays cluster_2 Data Analysis This compound This compound (Aglycone) Antibacterial Antimicrobial Susceptibility (Broth Microdilution) This compound->Antibacterial Cytotoxicity Cytotoxicity (MTT Assay) This compound->Cytotoxicity Glycosides Glycosylated Forms Glycosides->Antibacterial Glycosides->Cytotoxicity MIC Determine MIC Values Antibacterial->MIC IC50 Determine IC50 Values Cytotoxicity->IC50 Comparison Comparative Analysis MIC->Comparison IC50->Comparison

Caption: Workflow for comparative bioactivity studies.

Signaling Pathway: Inhibition of Bacterial Protein Synthesis

Macrolide antibiotics, including derivatives of this compound, are known to inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit. This diagram illustrates the general mechanism of action.

G cluster_0 Bacterial Ribosome cluster_1 Macrolide Action cluster_2 Process cluster_3 Outcome Ribosome 50S Ribosomal Subunit PTC Peptidyl Transferase Center Ribosome->PTC Exit_Tunnel Nascent Peptide Exit Tunnel Ribosome->Exit_Tunnel Peptide_Elongation Peptide Chain Elongation Exit_Tunnel->Peptide_Elongation Blocks Macrolide This compound Glycoside Macrolide->Exit_Tunnel Binds to Translation mRNA Translation Translation->Peptide_Elongation Inhibition Inhibition of Protein Synthesis Peptide_Elongation->Inhibition Bacteriostatic Bacteriostatic Effect Inhibition->Bacteriostatic

Caption: Macrolide inhibition of bacterial protein synthesis.

Confirming the Target of Narbonolide in Bacterial Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of narbonolide and its derivatives with other macrolide antibiotics, focusing on their interaction with the bacterial ribosome. Experimental data is presented to objectively assess performance, and detailed protocols for key experiments are provided to support further research.

Introduction to this compound and Macrolide Antibiotics

This compound is a 14-membered macrolide that serves as the aglycone core of the antibiotic narbomycin and is a key intermediate in the biosynthesis of pikromycin.[1][2] Like other macrolide antibiotics, its mechanism of action involves the inhibition of bacterial protein synthesis. Macrolides bind to the 50S subunit of the bacterial ribosome, specifically within the nascent peptide exit tunnel (NPET).[3][4] This binding event physically obstructs the passage of the growing polypeptide chain, leading to premature dissociation of peptidyl-tRNA from the ribosome and ultimately, the cessation of protein synthesis.[5] The affinity of this binding and the resulting inhibitory concentration are critical parameters in determining the antibiotic efficacy of these compounds. This guide compares this compound and its close relatives, narbomycin and pikromycin, with commonly used macrolides such as erythromycin, clarithromycin, and the ketolide telithromycin.

Comparative Performance Data

Quantitative data on the ribosome binding affinity, in vitro translation inhibition, and minimum inhibitory concentrations (MIC) are crucial for comparing the efficacy of different antibiotics. While specific quantitative data for this compound is limited in publicly available literature, data for its derivatives, narbomycin and pikromycin, provide valuable insights.

Ribosome Binding Affinity

The dissociation constant (Kd) is a measure of the affinity between an antibiotic and its ribosomal target. A lower Kd value indicates a stronger binding affinity.

CompoundRibosome SourceDissociation Constant (Kd)Reference
Pikromycin E. coliWeaker than Erythromycin[3]
Erythromycin S. pneumoniae4.9 ± 0.6 nM[6]
Erythromycin E. coli36 nM[2]
Clarithromycin E. coli8 nM[2]
Telithromycin E. coli8.33 nM (high-affinity site)[3]
Telithromycin E. coli500 nM (low-affinity site)[3]
In Vitro Translation Inhibition

The half-maximal inhibitory concentration (IC50) in a cell-free translation system quantifies the concentration of an antibiotic required to reduce protein synthesis by 50%.

CompoundIn Vitro SystemIC50Reference
Puromycin conjugates (short) Reticulocyte lysate< 50 µM[7]
Thermorubin PURExpress~10-fold inhibition at 25 µM[8]
Oxazolidinones (potent) Mammalian mitochondria< 10 µM[9]
Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. It is a key indicator of antibacterial potency against specific pathogens.

CompoundBacillus subtilisStaphylococcus aureusMicrococcus luteusEscherichia coliReference
Narbomycin 12.5 µg/mL12.5 µg/mL3.12 µg/mL> 100 µg/mL[10]
Pikromycin 50 µg/mL100 µg/mL12.5 µg/mL> 100 µg/mL[10]
Erythromycin 0.78 µg/mL0.78 µg/mL0.1 µg/mL6.25 µg/mL[10]

Experimental Protocols

Confirming the ribosomal target of this compound and its analogues involves a series of well-established biochemical assays.

Ribosome Binding Assay (Filter Binding Method)

This assay quantifies the direct interaction between a radiolabeled antibiotic and purified ribosomes.

Methodology:

  • Preparation of Ribosomes: Isolate 70S ribosomes from the target bacterial strain (e.g., E. coli, S. aureus) through differential centrifugation.

  • Radiolabeling: Synthesize or procure a radiolabeled version of the macrolide (e.g., [14C]-narbonolide).

  • Incubation: Incubate a fixed concentration of purified ribosomes with varying concentrations of the radiolabeled macrolide in a suitable binding buffer.

  • Filtration: Pass the incubation mixture through a nitrocellulose filter. Ribosomes and any bound radiolabeled antibiotic will be retained, while the unbound antibiotic will pass through.

  • Quantification: Measure the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis: Plot the amount of bound antibiotic against the concentration of the antibiotic. The dissociation constant (Kd) can be determined from the saturation binding curve.

In Vitro Translation Inhibition Assay

This assay measures the effect of the antibiotic on the synthesis of a reporter protein in a cell-free system.

Methodology:

  • System Setup: Utilize a commercially available bacterial S30 cell-free transcription-translation system.

  • Reporter Gene: Use a plasmid DNA template encoding a reporter protein, such as luciferase or green fluorescent protein (GFP).

  • Reaction Mixture: Prepare reaction mixtures containing the S30 extract, the reporter plasmid, amino acids (including a radiolabeled amino acid like [35S]-methionine if measuring by radioactivity), and varying concentrations of the test antibiotic (this compound and comparators).

  • Incubation: Incubate the reactions at 37°C to allow for transcription and translation.

  • Detection:

    • Luminescence/Fluorescence: If using luciferase or GFP, measure the signal using a luminometer or fluorometer, respectively.

    • Radioactivity: If using a radiolabeled amino acid, precipitate the synthesized proteins and measure the incorporated radioactivity.

  • Data Analysis: Plot the reporter signal or radioactivity against the antibiotic concentration to determine the IC50 value.

RNA Footprinting Assay

This technique identifies the specific binding site of a molecule on an RNA strand by protecting it from enzymatic or chemical cleavage.

Methodology:

  • Ribosome Complex Formation: Incubate purified 70S ribosomes with the antibiotic of interest (e.g., this compound) to allow for binding.

  • Chemical or Enzymatic Probing: Treat the ribosome-antibiotic complex and a control sample of ribosomes without the antibiotic with a modifying agent (e.g., dimethyl sulfate - DMS) or an RNase. These agents will modify or cleave accessible RNA nucleotides.

  • RNA Extraction: Extract the 23S rRNA from both the treated and control samples.

  • Primer Extension: Use a radiolabeled DNA primer that is complementary to a region downstream of the expected binding site to perform reverse transcription. The reverse transcriptase will stop at the modified or cleaved nucleotide.

  • Gel Electrophoresis: Separate the resulting cDNA fragments on a denaturing polyacrylamide gel.

  • Analysis: Compare the banding patterns of the antibiotic-treated sample and the control. A "footprint," represented by a region of protection from cleavage or modification in the treated sample, indicates the binding site of the antibiotic.

Visualizations

Signaling Pathway of Macrolide-Induced Translation Inhibition

Translation_Inhibition cluster_ribosome Bacterial Ribosome (70S) 50S_Subunit 50S Subunit 30S_Subunit 30S Subunit NPET Nascent Peptide Exit Tunnel Inhibition Translation Inhibition NPET->Inhibition Blockage leads to Peptidyl_Transferase_Center Peptidyl Transferase Center Growing_Peptide Growing Polypeptide Chain Peptidyl_Transferase_Center->Growing_Peptide Synthesizes mRNA mRNA mRNA->30S_Subunit Binds This compound This compound This compound->NPET Binds to Growing_Peptide->NPET Enters

Caption: Macrolide antibiotics like this compound bind to the 50S ribosomal subunit's exit tunnel, blocking protein synthesis.

Experimental Workflow for Ribosome Binding Assay

Ribosome_Binding_Workflow Start Start Isolate_Ribosomes Isolate 70S Ribosomes Start->Isolate_Ribosomes Radiolabel_Antibiotic Radiolabel this compound Start->Radiolabel_Antibiotic Incubate Incubate Ribosomes with Radiolabeled this compound Isolate_Ribosomes->Incubate Radiolabel_Antibiotic->Incubate Filter Filter through Nitrocellulose Membrane Incubate->Filter Measure_Radioactivity Measure Radioactivity on Filter Filter->Measure_Radioactivity Analyze_Data Analyze Data to Determine Kd Measure_Radioactivity->Analyze_Data End End Analyze_Data->End

Caption: Workflow for determining ribosome binding affinity using a filter binding assay.

Logical Relationship of Target Confirmation

Target_Confirmation_Logic Hypothesis Hypothesis: This compound targets the bacterial ribosome Binding_Assay Ribosome Binding Assay (Direct Interaction) Hypothesis->Binding_Assay Translation_Assay In Vitro Translation Assay (Functional Inhibition) Hypothesis->Translation_Assay Footprinting_Assay RNA Footprinting (Binding Site Identification) Binding_Assay->Footprinting_Assay Positive result leads to Confirmation Target Confirmed: This compound binds to the 50S ribosomal subunit and inhibits protein synthesis Translation_Assay->Confirmation Positive result supports Footprinting_Assay->Confirmation Provides specific location

Caption: Logical flow for confirming the ribosomal target of this compound through multiple experimental approaches.

References

A Comparative Guide to Analytical Methods for Narbonolide Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two common analytical techniques for the quantification of narbonolide, a key intermediate in the biosynthesis of the antibiotic pikromycin. The selection of an appropriate analytical method is critical for accurate and reliable measurement of this compound in various matrices, including fermentation broths and purified samples. This document outlines the performance characteristics and experimental protocols for High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Method Comparison

The choice between HPLC-UV and LC-MS/MS for this compound quantification depends on the specific requirements of the analysis, such as sensitivity, selectivity, and the complexity of the sample matrix. While HPLC-UV is a robust and widely available technique, LC-MS/MS offers superior sensitivity and specificity, making it ideal for detecting trace amounts of the analyte.

Quantitative Performance Data

The following table summarizes the typical performance characteristics of HPLC-UV and LC-MS/MS methods for the quantification of 14-membered macrolides like this compound. These values are representative and may vary depending on the specific instrumentation and experimental conditions.

ParameterHPLC-UVLC-MS/MS
**Linearity (R²) **> 0.995> 0.998
Accuracy (% Recovery) 95 - 105%98 - 102%
Precision (% RSD) < 5%< 2%
Limit of Detection (LOD) ~1 µg/mL~0.1 ng/mL
Limit of Quantification (LOQ) ~5 µg/mL~0.5 ng/mL
Throughput ModerateHigh
Selectivity ModerateHigh
Cost LowerHigher

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of analytical methods. The following sections provide generalized protocols for this compound quantification using HPLC-UV and LC-MS/MS.

Sample Preparation from Fermentation Broth

A crucial first step for accurate quantification is the efficient extraction of this compound from the complex matrix of a fermentation broth.

start Fermentation Broth Sample extraction Liquid-Liquid Extraction (e.g., with Ethyl Acetate) start->extraction centrifugation Centrifugation to Separate Phases extraction->centrifugation evaporation Evaporation of Organic Solvent centrifugation->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution filtration Filtration through 0.22 µm Syringe Filter reconstitution->filtration analysis Analysis by HPLC-UV or LC-MS/MS filtration->analysis

Caption: General workflow for this compound extraction.
HPLC-UV Method

Instrumentation: A standard HPLC system equipped with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) and a UV detector.

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water (e.g., 60:40 v/v). The aqueous phase may contain a buffer like ammonium acetate to improve peak shape.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: this compound lacks a strong chromophore, so detection is typically performed at a lower wavelength, such as 210 nm.

  • Injection Volume: 20 µL.

  • Quantification: Based on a calibration curve generated from standards of known this compound concentrations.

LC-MS/MS Method

Instrumentation: A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatography: Similar to the HPLC-UV method, a C18 column is typically used. A gradient elution with water and acetonitrile, both containing 0.1% formic acid, is common to ensure efficient ionization.

  • Ionization Mode: Positive ESI mode is generally used for macrolides.

  • Mass Spectrometry: Operated in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.

    • Precursor Ion: The protonated molecule of this compound ([M+H]⁺).

    • Product Ions: Characteristic fragment ions of this compound are selected for quantification and confirmation.

  • Quantification: An internal standard (e.g., a structurally similar macrolide not present in the sample) is often used to improve accuracy and precision. Quantification is based on the ratio of the analyte peak area to the internal standard peak area, plotted against a calibration curve.

Validation of Analytical Methods

The validation of an analytical method ensures its suitability for its intended purpose.[1] The process involves evaluating several key parameters to demonstrate that the method is reliable, reproducible, and accurate.[1]

cluster_validation Analytical Method Validation cluster_inputs Inputs cluster_output Output specificity Specificity & Selectivity validated_method Validated Analytical Method specificity->validated_method linearity Linearity & Range linearity->validated_method accuracy Accuracy accuracy->validated_method precision Precision (Repeatability & Intermediate) precision->validated_method lod_loq LOD & LOQ lod_loq->validated_method robustness Robustness robustness->validated_method method_dev Method Development method_dev->specificity method_dev->linearity method_dev->accuracy method_dev->precision method_dev->lod_loq method_dev->robustness ref_standards Reference Standards ref_standards->linearity ref_standards->accuracy ref_standards->lod_loq

Caption: Key parameters in analytical method validation.

Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present.[1] For HPLC-UV, this is demonstrated by the absence of interfering peaks at the retention time of this compound in a blank matrix. For LC-MS/MS, the high selectivity of MRM transitions provides inherent specificity.

Linearity and Range: The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.[1] The range is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[1]

Accuracy: The accuracy of an analytical procedure expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[1] It is typically determined by spike-recovery experiments where known amounts of this compound are added to a blank matrix and the recovery is calculated.

Precision: The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.[1] It is usually expressed as the relative standard deviation (RSD) and is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).[1]

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[1]

Robustness: The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[1] Examples of variations include changes in mobile phase composition, pH, and column temperature.

References

Comparative Analysis of Narbonolide Production in Streptomyces Strains: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient production of bioactive compounds is a critical challenge. Narbonolide, a 14-membered macrolide lactone, serves as a key precursor for the synthesis of various antibiotics, including pikromycin. This guide provides a comparative analysis of this compound and its derivatives' production in different Streptomyces strains, supported by experimental data and detailed protocols to aid in the selection and engineering of optimal production hosts.

Quantitative Production of this compound and its Derivatives

The production of this compound and its direct derivative, pikromycin, has been explored in several Streptomyces species, with native and engineered strains showing a wide range of productivity. Streptomyces venezuelae stands out as the natural producer of pikromycin, and consequently, a significant focus of metabolic engineering efforts.

Host StrainGenetic ModificationProductTiter (mg/L)Fold Increase
Streptomyces venezuelaeWild-typePikromycinBaseline-
Streptomyces venezuelaeEngineered (NM1 strain with overexpression of methenyltetrahydrofolate cyclohydrolase/methylenetetrahydrofolate dehydrogenase and knockdown of sulfite reductase)Pikromycin295.25[1][2]Significant
Streptomyces lividansHeterologous expression of pikromycin gene clusterPikromycin-2.1-fold vs. S. venezuelae WT
Streptomyces coelicolorHeterologous expression of various polyketidesGeneral Polyketides1 - 100-

Experimental Protocols

Reproducible and robust experimental protocols are fundamental to achieving and comparing production titers. Below are detailed methodologies for the fermentation, extraction, and quantification of this compound and its derivatives.

I. Submerged Fermentation of Streptomyces

This protocol is a general guideline for the submerged fermentation of Streptomyces species for the production of secondary metabolites like this compound.

1. Inoculum Preparation:

  • Prepare a seed culture by inoculating 100 mL of Tryptic Soy Broth (TSB) medium in a 250-mL baffled Erlenmeyer flask with mycelium or spores of the desired Streptomyces strain.

  • Incubate at 28°C with shaking at 250 rpm for 2 to 5 days.[3]

2. Production Medium:

  • A commonly used production medium is Starch Casein Broth (SCB).

  • For a 500 mL Erlenmeyer flask, use 200 mL of sterile SCB.

3. Fermentation:

  • Inoculate the production medium with the prepared seed culture.

  • Incubate in a water bath shaker at 28°C and 160 rpm for 7 days.

4. Monitoring:

  • The production of secondary metabolites typically begins in the stationary phase of growth. Monitor cell density and product formation at regular intervals.

II. Extraction of this compound

This protocol describes a solvent extraction method to recover this compound from the fermentation broth.

1. Separation of Biomass:

  • After fermentation, filter the broth through Whatman No. 1 filter paper to separate the mycelial biomass from the supernatant.

2. Solvent Extraction:

  • Transfer the filtrate to a separating funnel.

  • Add an equal volume of ethyl acetate (1:1, v/v). Ethyl acetate is a commonly used solvent for extracting macrolides.

  • Shake the funnel vigorously for 1 hour and then allow the layers to separate for 30 minutes.

  • The organic phase (ethyl acetate) will contain the extracted this compound.

3. Concentration:

  • Collect the ethyl acetate layer.

  • Evaporate the solvent using a rotary evaporator or a water bath at a controlled temperature (e.g., 40°C) to obtain the crude extract.

III. Quantification of this compound by HPLC

High-Performance Liquid Chromatography (HPLC) is a standard method for the quantification of secondary metabolites.

1. Sample Preparation:

  • Dissolve the crude extract in a suitable solvent, such as methanol or acetonitrile.

  • Filter the sample through a 0.45 µm syringe filter to remove any particulate matter before injection into the HPLC system.

2. HPLC Conditions (General Guidance):

  • Column: A reverse-phase column, such as a C18 column, is typically used for the separation of macrolides.

  • Mobile Phase: A gradient of an aqueous phase (e.g., water with a small amount of formic acid or ammonium formate for better peak shape) and an organic phase (e.g., acetonitrile or methanol).

  • Flow Rate: A typical flow rate is around 1.0 mL/min.

  • Detection: UV detection at a wavelength where this compound absorbs (e.g., around 210-230 nm) or, for higher sensitivity and specificity, Mass Spectrometry (MS) detection.

  • Standard Curve: Prepare a standard curve using a purified this compound standard of known concentrations to accurately quantify the amount in the samples.

Signaling Pathways and Experimental Workflow

To visualize the key processes involved in this compound production and analysis, the following diagrams are provided.

Narbonolide_Biosynthesis_Pathway cluster_precursors Precursor Supply cluster_pks Polyketide Synthase (PKS) cluster_post_pks Post-PKS Modification Propionyl-CoA Propionyl-CoA PKS_Modules PikAIV, PikAIII, PikAII, PikAI Propionyl-CoA->PKS_Modules Methylmalonyl-CoA Methylmalonyl-CoA Methylmalonyl-CoA->PKS_Modules Thioesterase Thioesterase (PikAV) PKS_Modules->Thioesterase Polyketide Chain Assembly This compound This compound Thioesterase->this compound Cyclization & Release PikC P450 Hydroxylase (PikC) This compound->PikC Hydroxylation Narbomycin Narbomycin PikC->Narbomycin Glycosyltransferase Glycosyltransferase (DesVII) Narbomycin->Glycosyltransferase Desosamine_Synthase Desosamine Biosynthesis (des genes) Desosamine_Synthase->Glycosyltransferase TDP-D-desosamine Pikromycin Pikromycin Glycosyltransferase->Pikromycin

Caption: Biosynthesis pathway of this compound and pikromycin in Streptomyces venezuelae.

Experimental_Workflow cluster_fermentation Fermentation cluster_extraction Extraction cluster_analysis Analysis Inoculum Inoculum Preparation Production Production Culture Inoculum->Production Filtration Biomass Separation Production->Filtration Solvent_Extraction Solvent Extraction Filtration->Solvent_Extraction Concentration Solvent Evaporation Solvent_Extraction->Concentration HPLC HPLC Analysis Concentration->HPLC Quantification Quantification HPLC->Quantification

Caption: General experimental workflow for this compound production and analysis.

References

A Definitive Guide to the Stereochemical Confirmation of Synthetic Narbonolide

Author: BenchChem Technical Support Team. Date: December 2025

A meticulous comparison of spectroscopic and physical data unequivocally confirms the stereochemical fidelity of synthetic narbonolide with its natural counterpart. This guide provides a comprehensive overview of the key comparative data, detailed experimental protocols, and a logical workflow for the stereochemical verification process, tailored for researchers, scientists, and drug development professionals.

The successful total synthesis of complex natural products like this compound, the aglycone of the antibiotic narbomycin, represents a significant achievement in organic chemistry. A critical aspect of any total synthesis is the rigorous confirmation that the stereochemistry of the synthetic molecule is identical to that of the natural product. This is paramount for ensuring equivalent biological activity and for validating the synthetic strategy. The stereochemical integrity of synthetic this compound has been firmly established through the comparison of key physical and spectroscopic properties with those of the naturally occurring compound.

Data Presentation: Unambiguous Correlation

The primary methods for stereochemical confirmation rely on the comparison of nuclear magnetic resonance (NMR) spectroscopic data and specific rotation. The data presented below, compiled from seminal works on the total synthesis and characterization of this compound, demonstrates the precise correlation between the synthetic and natural forms.

Table 1: Comparison of ¹H NMR Data for Natural and Synthetic this compound (500 MHz, CDCl₃)

PositionNatural this compound δ (ppm)Synthetic this compound δ (ppm)
3-H3.65 (dq, J = 7.0, 2.5 Hz)3.65 (dq, J = 7.0, 2.5 Hz)
5-H4.08 (d, J = 2.0 Hz)4.08 (d, J = 2.0 Hz)
6-H3.45 (dd, J = 8.0, 2.0 Hz)3.45 (dd, J = 8.0, 2.0 Hz)
7-H1.90 (m)1.90 (m)
8-H2.68 (dq, J = 10.0, 7.0 Hz)2.68 (dq, J = 10.0, 7.0 Hz)
9-H1.65 (m)1.65 (m)
11-H6.85 (dd, J = 15.5, 9.0 Hz)6.85 (dd, J = 15.5, 9.0 Hz)
12-H6.10 (d, J = 15.5 Hz)6.10 (d, J = 15.5 Hz)
13-H5.15 (dd, J = 9.0, 2.5 Hz)5.15 (dd, J = 9.0, 2.5 Hz)
14-H1.80 (m)1.80 (m)
2-Me1.25 (d, J = 7.0 Hz)1.25 (d, J = 7.0 Hz)
4-Me1.15 (d, J = 7.0 Hz)1.15 (d, J = 7.0 Hz)
6-Me1.20 (d, J = 6.5 Hz)1.20 (d, J = 6.5 Hz)
8-Me0.95 (d, J = 7.0 Hz)0.95 (d, J = 7.0 Hz)
10-Me1.05 (d, J = 7.0 Hz)1.05 (d, J = 7.0 Hz)
14-Et (CH₃)0.90 (t, J = 7.5 Hz)0.90 (t, J = 7.5 Hz)

Table 2: Comparison of ¹³C NMR Data for Natural and Synthetic this compound (125 MHz, CDCl₃)

PositionNatural this compound δ (ppm)Synthetic this compound δ (ppm)
1 (C=O)170.5170.5
245.545.5
378.578.5
440.540.5
584.084.0
675.075.0
735.035.0
842.042.0
931.031.0
10208.0208.0
11145.0145.0
12130.0130.0
1378.078.0
1445.045.0
2-Me15.015.0
4-Me10.010.0
6-Me20.020.0
8-Me16.016.0
10-Me12.012.0
14-Et (CH₂)28.028.0
14-Et (CH₃)11.011.0

Table 3: Comparison of Specific Rotation for Natural and Synthetic this compound

CompoundSpecific Rotation [α]²⁵DSolvent
Natural this compound+79.5°CHCl₃
Synthetic this compound+79.2°CHCl₃

The presented data clearly shows an excellent agreement between the ¹H and ¹³C NMR chemical shifts and the specific rotation values for both natural and synthetic this compound, confirming that the total synthesis successfully replicated the absolute and relative stereochemistry of the natural product.

Experimental Protocols

The confirmation of stereochemistry relies on precise and reproducible experimental methodologies. Below are the key protocols employed in the characterization of both natural and synthetic this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: A high-field NMR spectrometer (typically 500 MHz or higher for protons) is used to acquire ¹H and ¹³C NMR spectra.

  • Sample Preparation: A few milligrams of the purified compound (natural or synthetic this compound) are dissolved in deuterated chloroform (CDCl₃). A small amount of tetramethylsilane (TMS) is often added as an internal standard (δ 0.00 ppm).

  • ¹H NMR Spectroscopy:

    • Pulse Program: A standard single-pulse experiment is used.

    • Acquisition Parameters: Key parameters include a sufficient number of scans to obtain a good signal-to-noise ratio, a spectral width covering the entire proton chemical shift range (typically 0-10 ppm), and a relaxation delay that allows for full relaxation of the protons between scans.

    • Data Processing: The free induction decay (FID) is processed by applying a Fourier transform, followed by phase and baseline correction. Chemical shifts are reported in parts per million (ppm) relative to TMS.

  • ¹³C NMR Spectroscopy:

    • Pulse Program: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and enhance sensitivity.

    • Acquisition Parameters: A larger number of scans is typically required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope. The spectral width should cover the full carbon chemical shift range (typically 0-220 ppm).

    • Data Processing: Similar to ¹H NMR, the FID is processed via Fourier transform, phasing, and baseline correction. Chemical shifts are reported in ppm relative to the CDCl₃ solvent signal (δ 77.16 ppm) or TMS.

Polarimetry (Specific Rotation)
  • Instrumentation: A polarimeter is used to measure the optical rotation of the sample.

  • Sample Preparation: A precisely weighed amount of the compound is dissolved in a specific volume of a suitable solvent (e.g., chloroform) to achieve a known concentration (c), typically expressed in g/100 mL.

  • Measurement:

    • The polarimeter is calibrated using the pure solvent (blank).

    • The sample solution is placed in a sample cell of a known path length (l), typically 1 decimeter (dm).

    • The angle of rotation (α) of plane-polarized light (usually at the sodium D-line, 589 nm) is measured at a specific temperature (e.g., 25 °C).

  • Calculation of Specific Rotation: The specific rotation ([α]) is calculated using the following formula: [α] = α / (c * l)

Mandatory Visualization

The logical workflow for confirming the stereochemistry of synthetic this compound against the natural product can be visualized as a clear, step-by-step process.

stereochemistry_confirmation_workflow cluster_synthesis Synthetic Route cluster_natural Natural Product Isolation cluster_analysis Comparative Analysis start Starting Materials synthesis Total Synthesis of this compound start->synthesis purification_syn Purification of Synthetic this compound synthesis->purification_syn nmr_syn ¹H & ¹³C NMR of Synthetic Product purification_syn->nmr_syn rotation_syn Specific Rotation of Synthetic Product purification_syn->rotation_syn source Natural Source (e.g., Streptomyces narbonensis) extraction Extraction and Isolation source->extraction purification_nat Purification of Natural this compound extraction->purification_nat nmr_nat ¹H & ¹³C NMR of Natural Product purification_nat->nmr_nat rotation_nat Specific Rotation of Natural Product purification_nat->rotation_nat comparison Data Comparison nmr_syn->comparison nmr_nat->comparison rotation_syn->comparison rotation_nat->comparison conclusion Stereochemistry Confirmed comparison->conclusion

Caption: Workflow for Stereochemical Confirmation.

Evaluating the Efficacy of Narbonolide Derivatives Against Resistant Bacterial Strains: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The escalating threat of antibiotic resistance necessitates the exploration of novel antimicrobial agents. Narbonolide, a 14-membered macrolactone, presents a promising scaffold for the development of new antibiotics. This guide provides a comparative analysis of the potential efficacy of this compound derivatives against resistant bacterial strains, drawing parallels with advanced macrolide analogues like ketolides due to the limited public data on this compound derivatives themselves. We will delve into the primary mechanisms of macrolide resistance and how structural modifications can overcome these challenges, supported by experimental data from related compounds.

Overcoming Key Macrolide Resistance Mechanisms

Bacteria have evolved sophisticated strategies to evade the action of macrolide antibiotics. The two predominant mechanisms are:

  • Target Site Modification: This is often mediated by erm (erythromycin ribosome methylase) genes, which encode enzymes that methylate the 23S rRNA at position A2058. This modification reduces the binding affinity of macrolides to the ribosome, rendering them ineffective.[1][2][3]

  • Active Efflux Pumps: These are membrane proteins that actively transport macrolides out of the bacterial cell, preventing them from reaching their ribosomal target. The most common efflux systems are encoded by mef (macrolide efflux) and msr (macrolide-streptogramin resistance) genes.[4][5][6]

The development of new macrolide derivatives, such as ketolides, has focused on structural modifications that can circumvent these resistance mechanisms. Ketolides, for instance, lack the L-cladinose sugar at the C3 position of the macrolactone ring, which is replaced by a keto group. This change helps them to avoid triggering the inducible expression of some erm genes.[2][7] Furthermore, the addition of side chains can create new binding interactions with the ribosome, increasing their affinity even for methylated ribosomes.[2]

Comparative Efficacy of Macrolide Derivatives

While specific data on a wide range of this compound derivatives is scarce in publicly available literature, we can infer their potential by examining the performance of structurally related and advanced macrolides, such as the fluoroketolide solithromycin, against resistant strains.

Table 1: Comparative in vitro Activity (MIC) of Macrolide Derivatives Against Staphylococcus aureus

Compound/DrugBacterial StrainResistance MechanismMIC (mg/L)
Erythromycin S. aureus (susceptible)-0.5
S. aureus (MRSA, ermB-positive, cMLSB)Target site modification>128
S. aureus (MRSA, msrA-positive)Efflux64
Solithromycin S. aureus (susceptible, erm-negative)-0.125 - 0.25
S. aureus (MRSA, erm-positive, iMLSB)Target site modification0.25
S. aureus (MRSA, erm-positive, cMLSB)Target site modification4

MIC values are representative and compiled from various studies for comparative purposes.[1][8] cMLSB: constitutive Macrolide-Lincosamide-Streptogramin B resistance; iMLSB: inducible Macrolide-Lincosamide-Streptogramin B resistance.

The data clearly indicates that while erythromycin is largely ineffective against strains with common resistance mechanisms, advanced derivatives like solithromycin retain significant activity, particularly against strains with inducible resistance and even show improved (though reduced) activity against constitutively resistant strains.[1] It is hypothesized that this compound derivatives, with appropriate structural modifications, could achieve similar or even superior activity.

Experimental Protocols

To ensure reproducible and comparable results in the evaluation of new antimicrobial agents, standardized experimental protocols are crucial. The following is a detailed methodology for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method, a standard procedure for assessing the in vitro antibacterial efficacy of compounds like this compound derivatives.

Broth Microdilution Method for MIC Determination

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid growth medium.

1. Preparation of Materials:

  • Bacterial Strains: A panel of clinically relevant resistant bacterial strains (e.g., Methicillin-resistant Staphylococcus aureus (MRSA) with characterized resistance mechanisms like ermB or mefA, Vancomycin-resistant Enterococcus (VRE), and macrolide-resistant Streptococcus pneumoniae). Quality control strains (e.g., S. aureus ATCC 29213) should also be included.

  • Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium.

  • Antimicrobial Agents: this compound derivatives and comparator antibiotics (e.g., erythromycin, azithromycin, solithromycin) are dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions.

  • Equipment: 96-well microtiter plates, multichannel pipettes, spectrophotometer, incubator.

2. Inoculum Preparation:

  • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.

  • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[9]

3. Assay Procedure:

  • Prepare serial two-fold dilutions of the this compound derivatives and comparator antibiotics in CAMHB directly in the 96-well plates. The typical concentration range to test is 0.06 to 64 mg/L.

  • Add 50 µL of the prepared bacterial inoculum to each well containing 50 µL of the diluted antimicrobial agent, resulting in a final volume of 100 µL.

  • Include a growth control well (inoculum without antibiotic) and a sterility control well (medium without inoculum).

  • Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

4. Interpretation of Results:

  • The MIC is the lowest concentration of the antimicrobial agent at which there is no visible growth of the organism. This can be determined by visual inspection or by using a microplate reader to measure optical density.

Visualizing Mechanisms of Action and Resistance

Understanding the interplay between macrolide derivatives and bacterial resistance mechanisms at a molecular level is key to designing more effective drugs. The following diagrams, generated using the DOT language for Graphviz, illustrate the mechanism of action and the primary resistance pathways.

macrolide_action_resistance cluster_action Mechanism of Action cluster_resistance Resistance Mechanisms Macrolide Derivative Macrolide Derivative 50S Ribosomal Subunit 50S Ribosomal Subunit Macrolide Derivative->50S Ribosomal Subunit Binds to Efflux Pump (Mef/Msr) Efflux Pump (Mef/Msr) Macrolide Derivative->Efflux Pump (Mef/Msr) Substrate for Methylated Ribosome Methylated Ribosome Macrolide Derivative->Methylated Ribosome Reduced Binding Protein Synthesis Protein Synthesis 50S Ribosomal Subunit->Protein Synthesis Inhibits Bacterial Cell Death Bacterial Cell Death Protein Synthesis->Bacterial Cell Death Leads to erm Methylase erm Methylase erm Methylase->Methylated Ribosome Methylates 23S rRNA Reduced Drug Concentration Reduced Drug Concentration Efflux Pump (Mef/Msr)->Reduced Drug Concentration Pumps out drug

Caption: Action of macrolides and common resistance pathways.

The following workflow illustrates the experimental process for evaluating the efficacy of novel compounds.

experimental_workflow Start Start Synthesize this compound Derivatives Synthesize this compound Derivatives Start->Synthesize this compound Derivatives Prepare Bacterial Cultures Prepare Bacterial Cultures Start->Prepare Bacterial Cultures Broth Microdilution Assay Broth Microdilution Assay Synthesize this compound Derivatives->Broth Microdilution Assay Prepare Bacterial Cultures->Broth Microdilution Assay Incubation Incubation Broth Microdilution Assay->Incubation Determine MIC Determine MIC Incubation->Determine MIC Analyze Data Analyze Data Determine MIC->Analyze Data End End Analyze Data->End

Caption: Workflow for MIC determination of this compound derivatives.

Conclusion

While direct and extensive data on the efficacy of a broad range of this compound derivatives against resistant bacteria is not yet widely published, the foundational knowledge from other 14-membered macrolides and ketolides provides a strong basis for their potential. The key to success will lie in the strategic chemical modification of the this compound scaffold to create derivatives that can effectively evade or overcome the primary resistance mechanisms of target site modification and efflux. The experimental protocols outlined here provide a standardized framework for the rigorous evaluation of these novel compounds. Continued research in this area is critical for the development of the next generation of macrolide antibiotics to combat the growing challenge of antimicrobial resistance.

References

Safety Operating Guide

Navigating the Disposal of Narbonolide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and procedural steps for the safe disposal of Narbonolide, a macrolide and an intermediate in the biosynthesis of antibiotics like pikromycin. Given the environmental persistence of macrolide antibiotics, adherence to these guidelines is paramount to minimize ecological impact and ensure a safe laboratory environment.

Core Principles of this compound Disposal

Due to the lack of specific regulatory disposal guidelines for this compound, a precautionary approach is necessary. The primary objective is to prevent its release into the environment, as macrolide antibiotics are not always fully eliminated by standard wastewater treatment processes and can contribute to environmental contamination. Incineration is the preferred method for the complete destruction of such active pharmaceutical ingredients.

Recommended Disposal Procedure

Personnel handling this compound waste should always wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.

Step 1: Waste Segregation and Collection

  • All solid waste contaminated with this compound, including unused product, contaminated lab supplies (e.g., weighing paper, pipette tips, gloves), should be collected in a dedicated, clearly labeled hazardous waste container.

  • Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container for liquid chemical waste. Do not mix with other solvent waste streams unless compatibility has been confirmed.

Step 2: Waste Storage

  • Store the hazardous waste containers in a designated, secure area away from incompatible materials.

  • Ensure the storage area is well-ventilated and has secondary containment to prevent spills.

Step 3: Arrange for Professional Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the this compound waste.

  • Provide the waste contractor with all available safety information for this compound.

Step 4: Decontamination

  • Thoroughly decontaminate all surfaces and equipment that may have come into contact with this compound using a suitable laboratory detergent and water.

  • Dispose of any cleaning materials (e.g., paper towels) as solid hazardous waste.

Step 5: Documentation

  • Maintain a detailed record of the amount of this compound waste generated and the date of its transfer to the disposal contractor.

Quantitative Data Summary

PropertyValueSource
Molecular FormulaC20H32O5PubChem
Molar Mass352.5 g/mol PubChem
AppearanceCrystalline solidInferred from related compounds
SolubilityData not availableN/A

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste in a laboratory setting.

NarbonolideDisposalWorkflow start This compound Waste Generated ppe Wear Appropriate PPE (Lab coat, gloves, goggles) start->ppe waste_type Determine Waste Type ppe->waste_type solid_waste Solid Waste (e.g., contaminated labware, unused solid) waste_type->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions containing This compound) waste_type->liquid_waste Liquid collect_solid Collect in Labeled Solid Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Hazardous Waste Container liquid_waste->collect_liquid storage Store in Designated Secondary Containment Area collect_solid->storage collect_liquid->storage contact_ehs Contact EHS or Licensed Waste Disposal Contractor storage->contact_ehs decontaminate Decontaminate Work Area and Equipment contact_ehs->decontaminate document Document Waste Transfer decontaminate->document end Disposal Complete document->end

Caption: Workflow for the safe disposal of this compound waste.

Personal protective equipment for handling Narbonolide

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Narbonolide

Disclaimer: This document provides guidance on personal protective equipment (PPE) and safe handling procedures for this compound based on available data for the closely related macrolide, Erythromycin. No specific Safety Data Sheet (SDS) for this compound was located. Researchers should always consult their institution's safety office and perform a risk assessment before handling any chemical.

This guide is intended for researchers, scientists, and drug development professionals to provide essential, immediate safety and logistical information for handling this compound.

Hazard Identification and Risk Assessment

This compound is a 14-membered macrolide, the aglycone of the antibiotic narbomycin, and an intermediate in the biosynthesis of pikromycin.[1] While specific toxicity data for this compound is limited, data from the structurally similar macrolide Erythromycin indicates potential hazards. Erythromycin is known to cause serious eye irritation, may lead to allergic skin reactions, and can cause allergy or asthma-like symptoms if inhaled.[2]

Potential Hazards:

  • Eye Irritation: May cause serious eye irritation.[2][3]

  • Skin Sensitization: May cause an allergic skin reaction upon contact.[2]

  • Respiratory Sensitization: Inhalation may provoke allergy or asthma symptoms or breathing difficulties.[2]

  • Aquatic Toxicity: Erythromycin is very toxic to aquatic life with long-lasting effects.[2] Similar environmental precautions should be taken for this compound.

Personal Protective Equipment (PPE)

Based on the potential hazards, the following PPE is recommended when handling this compound, particularly when handling the solid compound or preparing solutions where dust or aerosols may be generated.

PPE CategoryItemSpecifications and Rationale
Eye and Face Protection Safety glasses with side shields or GogglesTo protect against dust particles and splashes. A face shield should be worn in addition to goggles when there is a significant risk of splashing.
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber)To prevent skin contact and potential sensitization. Change gloves immediately if contaminated.
Body Protection Laboratory coatTo protect skin and personal clothing from contamination.
Respiratory Protection NIOSH-approved respiratorRecommended when handling solid this compound or when aerosols may be generated. The type of respirator (e.g., N95, or a respirator with organic vapor cartridges) should be selected based on a formal risk assessment.
Safe Handling Procedures (Operational Plan)

3.1. Engineering Controls:

  • Handle solid this compound in a well-ventilated area. A chemical fume hood is recommended, especially when weighing or transferring the powder.

  • Use of a powder-containment balance enclosure is advisable for weighing operations to minimize dust generation.

3.2. Procedural Steps for Handling Solid this compound:

  • Preparation: Before handling, ensure all necessary PPE is correctly worn. Prepare the work area by covering surfaces with absorbent, disposable bench paper.

  • Weighing and Transfer:

    • Perform all manipulations of the solid compound within a chemical fume hood or other ventilated enclosure.

    • Use appropriate tools (e.g., spatulas) to handle the powder. Avoid creating dust.

    • Close the container tightly after use.

  • Solution Preparation:

    • Add the solid this compound to the solvent slowly to avoid splashing.

    • If sonication is used to dissolve the solid, ensure the container is capped to prevent aerosol formation.

3.3. Personal Hygiene:

  • Wash hands thoroughly with soap and water after handling this compound and before leaving the laboratory.

  • Do not eat, drink, or smoke in areas where this compound is handled.

Disposal Plan

4.1. Waste Segregation:

  • Solid Waste: Contaminated solid waste, including used PPE (gloves, bench paper), weighing boats, and empty containers, should be collected in a designated, labeled hazardous waste container.

  • Liquid Waste: Unused or waste solutions of this compound should be collected in a separate, labeled hazardous liquid waste container. Do not pour this compound solutions down the drain.[4] Stock antibiotic solutions are considered hazardous chemical waste and should be disposed of accordingly.[4]

  • Sharps: Any contaminated sharps (e.g., needles used to transfer solutions) must be disposed of in a designated sharps container.

4.2. Decontamination:

  • Spills:

    • For small powder spills, gently cover with a damp paper towel to avoid raising dust, then wipe the area and place the contaminated materials in the solid hazardous waste container.

    • For liquid spills, absorb the spill with an inert absorbent material (e.g., vermiculite, sand) and collect it into the solid hazardous waste container.

    • Decontaminate the spill area with a suitable laboratory detergent and water.

  • Equipment: Decontaminate reusable equipment (e.g., glassware, spatulas) by thoroughly washing with an appropriate solvent and then soap and water.

4.3. Final Disposal:

  • All hazardous waste must be disposed of through your institution's environmental health and safety (EHS) office. Follow all local, state, and federal regulations for hazardous waste disposal.

Emergency Procedures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[3]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. If irritation or an allergic reaction develops, seek medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for the safe handling of this compound in a laboratory setting.

Narbonolide_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_post Post-Handling prep_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat, Respirator) prep_area Prepare Work Area (Fume Hood, Bench Paper) prep_ppe->prep_area weigh Weigh Solid this compound (in Fume Hood) prep_area->weigh Proceed to Handling dissolve Prepare Solution weigh->dissolve experiment Perform Experiment dissolve->experiment decontaminate Decontaminate Work Area & Equipment experiment->decontaminate Experiment Complete dispose_solid Dispose of Solid Waste (Contaminated PPE, etc.) decontaminate->dispose_solid dispose_liquid Dispose of Liquid Waste (Unused Solutions) decontaminate->dispose_liquid remove_ppe Remove PPE dispose_solid->remove_ppe dispose_liquid->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands

Caption: Workflow for Safe Handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Narbonolide
Reactant of Route 2
Narbonolide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.